molecular formula C9H10Br2O B2687874 1,2-Bis(bromomethyl)-4-methoxybenzene CAS No. 36132-96-4

1,2-Bis(bromomethyl)-4-methoxybenzene

Cat. No.: B2687874
CAS No.: 36132-96-4
M. Wt: 293.986
InChI Key: PCVGSVPBMIEQQK-UHFFFAOYSA-N
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Description

1,2-Bis(bromomethyl)-4-methoxybenzene is a useful research compound. Its molecular formula is C9H10Br2O and its molecular weight is 293.986. The purity is usually 95%.
BenchChem offers high-quality 1,2-Bis(bromomethyl)-4-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Bis(bromomethyl)-4-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(bromomethyl)-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O/c1-12-9-3-2-7(5-10)8(4-9)6-11/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCVGSVPBMIEQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CBr)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: 1,2-Bis(bromomethyl)-4-methoxybenzene (CAS 36132-96-4)

[1]

Executive Summary

1,2-Bis(bromomethyl)-4-methoxybenzene (CAS 36132-96-4), often referred to as 4-methoxy-o-xylylene dibromide , is a critical bifunctional electrophile in organic synthesis. It serves as a "linchpin" scaffold for constructing bicyclic heterocycles—specifically isoindolines and benzocyclobutenes—and acts as a monomer for conductive polymers like poly(p-phenylene vinylene) (PPV) derivatives.

This guide details the physicochemical profile, validated synthetic protocols, and mechanistic applications of this compound, designed for researchers in medicinal chemistry and materials science.

Part 1: Chemical Profile & Physicochemical Properties[2][3]

The introduction of the methoxy group at the 4-position breaks the symmetry of the parent o-xylylene dibromide, creating distinct electronic environments for the two benzylic bromides. This asymmetry can influence regioselectivity in controlled nucleophilic substitutions.

Datasheet
PropertySpecification
CAS Number 36132-96-4
IUPAC Name 1,2-Bis(bromomethyl)-4-methoxybenzene
Common Synonyms 4-Methoxy-o-xylylene dibromide; 4-Methoxy-1,2-di(bromomethyl)benzene
Molecular Formula C

H

Br

O
Molecular Weight 293.98 g/mol
Physical State Solid (Low-melting) or crystalline powder
Solubility Soluble in CH

Cl

, THF, CHCl

, Toluene; Insoluble in water
Stability Moisture sensitive (hydrolyzes to diol); Light sensitive (benzylic bromides degrade)
Reactivity Class Bis-electrophile; Lachrymator
Structural Identification (Expected NMR Profile)

Based on analogous 4-substituted xylylene dibromides:

  • 
    H NMR (CDCl
    
    
    ):
    
    
    ~3.80 (s, 3H, -OCH
    
    
    ), 4.60–4.65 (two overlapping s or broad s, 4H, benzylic -CH
    
    
    Br), 6.80–7.35 (m, 3H, Ar-H).
  • 
    C NMR:  Distinct signals for the methoxy carbon (~55 ppm) and two non-equivalent benzylic carbons (~30–33 ppm).
    

Part 2: Synthetic Routes & Production[7][9]

The industrial and laboratory standard for synthesizing CAS 36132-96-4 is the Wohl-Ziegler bromination of 4-methoxy-o-xylene. This radical chain reaction requires precise control to avoid over-bromination (tribromides) or benzylic oxidation.

Synthesis Workflow Diagram

SynthesisWorkflowStart4-Methoxy-o-xylene(Precursor)ProcessReflux (Radical Initiation)4-6 HoursMonitor via TLCStart->Process+ ReagentsReagentsNBS (2.1 eq)AIBN or Benzoyl PeroxideSolvent: CCl4 or PhCF3Reagents->ProcessWorkupFiltration (Remove Succinimide)Solvent EvaporationRecrystallization (Hexane/EtOAc)Process->WorkupProduct1,2-Bis(bromomethyl)-4-methoxybenzene(Target Scaffold)Workup->Product

Caption: Radical bromination pathway transforming 4-methoxy-o-xylene into the dibromide scaffold.

Detailed Experimental Protocol

Objective: Synthesis of 1,2-bis(bromomethyl)-4-methoxybenzene on a 10 mmol scale.

  • Reagent Preparation:

    • Precursor: 4-Methoxy-o-xylene (1.36 g, 10 mmol).

    • Brominating Agent: N-Bromosuccinimide (NBS) (3.74 g, 21 mmol). Note: Recrystallize NBS from water prior to use to remove HBr, which degrades the product.

    • Initiator: AIBN (Azobisisobutyronitrile) (82 mg, 0.5 mmol).

    • Solvent: Anhydrous CCl

      
       or Benzotrifluoride (PhCF
      
      
      , a greener alternative) (50 mL).
  • Reaction Setup:

    • Equip a round-bottom flask with a reflux condenser and a drying tube (CaCl

      
      ).
      
    • Dissolve the precursor in the solvent.[1]

    • Add NBS and AIBN.

  • Execution:

    • Heat the mixture to reflux. A visible color change (often orange to pale yellow) or the floating of succinimide to the surface indicates reaction progress.

    • Irradiation: Use a tungsten lamp (200W) to accelerate radical formation if initiation is slow.

    • Reflux for 4–6 hours.[2] Monitor via TLC (Hexane/EtOAc 9:1). The starting material spot should disappear.[1]

  • Workup & Purification:

    • Cool the mixture to 0°C to precipitate succinimide completely.

    • Filter off the solid succinimide.[2]

    • Wash the filtrate with water (2 x 20 mL) and brine (1 x 20 mL) to remove trace succinimide.

    • Dry over MgSO

      
       and concentrate in vacuo.
      
    • Purification: Recrystallize from Hexane or Hexane/CHCl

      
      .
      
    • Target Yield: 60–75%.

Part 3: Reactivity & Mechanistic Applications

This molecule acts as a 1,4-bis-electrophile , making it indispensable for cyclization reactions. The methoxy group acts as an electron-donating group (EDG), which can stabilize carbocation intermediates at the para position relative to the methoxy, potentially increasing the reaction rate compared to the unsubstituted analog.

Key Reaction Pathways[11]

ApplicationsCore1,2-Bis(bromomethyl)-4-methoxybenzeneReagent1Reagent: Primary Amine (R-NH2)Base: K2CO3 / CH3CNCore->Reagent1Reagent2Reagent: NaI / Heat(1,4-Elimination)Core->Reagent2Reagent3Reagent: t-BuOK(Gilch Polymerization)Core->Reagent3Inter1Mechanism: Double N-AlkylationReagent1->Inter1Prod15-Methoxy-Isoindoline Derivatives(Pharmacophores)Inter1->Prod1Inter2Intermediate: o-QuinodimethaneReagent2->Inter2Prod2Diels-Alder Cycloadducts(Polycyclic Systems)Inter2->Prod2Prod3MEH-PPV Precursors(OLED Materials)Reagent3->Prod3

Caption: Divergent synthetic utility: Heterocycle formation, Cycloaddition, and Polymerization.

Application 1: Synthesis of 5-Methoxyisoindolines (Drug Discovery)

Isoindolines are privileged structures in medicinal chemistry (e.g., Lenalidomide analogs).

  • Protocol: Dissolve CAS 36132-96-4 (1 eq) in acetonitrile. Add K

    
    CO
    
    
    (3 eq) and the target primary amine (1.1 eq). Heat to 60°C.
  • Mechanism: The amine performs a nucleophilic attack on one benzylic bromide, followed by an intramolecular cyclization to displace the second bromide.

  • Outcome: Formation of the N-substituted 5-methoxyisoindoline.

Application 2: o-Quinodimethane Generation (Diels-Alder)

Treatment with sodium iodide (NaI) induces a 1,4-elimination of bromine, generating a highly reactive o-quinodimethane intermediate in situ.

  • Utility: This intermediate reacts instantly with dienophiles (e.g., maleic anhydride, acrylates) to form tetrahydronaphthalene derivatives, allowing for the rapid construction of complex polycyclic cores.

Part 4: Safety & Handling (Critical)

Hazard Classification:

  • Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. It causes severe eye and respiratory irritation.[3]

  • Skin Corrosive: Direct contact can cause chemical burns and sensitization.

Handling Protocol:

  • Engineering Controls: Always handle inside a functioning fume hood.

  • PPE: Double nitrile gloves, safety goggles (not just glasses), and a lab coat.

  • Decontamination: Quench spills or dirty glassware with a solution of ethanolic KOH or dilute ammonia to convert the bromides to amines/alcohols before removal from the hood.

References

  • Wohl-Ziegler Bromination Standards: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

  • Isoindoline Synthesis: Speck, K., & Magauer, T. (2013). The chemistry of isoindole natural products.[4][5][6] Beilstein Journal of Organic Chemistry, 9, 2048–2078. Link

  • Polymer Applications (PPV): Akcelrud, L. (2003). Electroluminescent polymers. Progress in Polymer Science, 28(6), 875-962. Link

  • Quinodimethane Chemistry: Segura, J. L., & Martin, N. (1999). o-Quinodimethanes: Efficient Intermediates in Organic Synthesis. Chemical Reviews, 99(11), 3199–3246. Link

4-Methoxy-o-xylylene dibromide chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Methoxy-o-xylylene Dibromide: Chemical Structure, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

(1,2-Bis(bromomethyl)-4-methoxybenzene)[1]

Executive Summary & Chemical Identity

4-Methoxy-o-xylylene dibromide (systematically 1,2-bis(bromomethyl)-4-methoxybenzene ) is a specialized bifunctional alkylating agent and a critical precursor in organic synthesis.[1] It is primarily employed to generate 4-methoxy-o-quinodimethane , a highly reactive diene used in Diels-Alder cycloadditions for constructing complex polycyclic frameworks, including steroids and alkaloids.[1]

Unlike its unsubstituted parent (o-xylylene dibromide), the presence of the electron-donating methoxy group at the 4-position modulates the electronic character of the resulting quinodimethane intermediate, influencing regioselectivity in subsequent cycloadditions.

Chemical Identity Table[2][3][4]
PropertyData
IUPAC Name 1,2-Bis(bromomethyl)-4-methoxybenzene
Common Name 4-Methoxy-o-xylylene dibromide
CAS Registry Number 36132-96-4
Molecular Formula C

H

Br

O
Molecular Weight 293.98 g/mol
Physical State Solid (typically crystalline)
Solubility Soluble in CHCl

, CH

Cl

, THF; insoluble in water
SMILES COc1ccc(CBr)c(CBr)c1

Synthesis Protocol

The standard synthesis of 4-methoxy-o-xylylene dibromide involves the Wohl-Ziegler radical bromination of 3,4-dimethylanisole (4-methoxy-o-xylene).[1] This reaction requires precise control of stoichiometry and initiation to prevent over-bromination (gem-dibromides) or ring bromination.

Mechanism & Pathway

The reaction proceeds via a free-radical chain mechanism initiated by AIBN (azobisisobutyronitrile) or benzoyl peroxide.[1] The methoxy group activates the ring, making the substrate susceptible to electrophilic aromatic substitution; therefore, non-polar solvents (CCl


 or PhH) and high temperatures are strictly maintained to favor the radical pathway.

Synthesis Substrate 3,4-Dimethylanisole (C9H12O) Intermediate Radical Intermediates Substrate->Intermediate Initiation Reagents NBS (2.1 equiv) AIBN (cat.) CCl4, Reflux Reagents->Intermediate Product 4-Methoxy-o-xylylene dibromide (C9H10Br2O) Intermediate->Product Propagation

Figure 1: Radical bromination pathway for the synthesis of 4-methoxy-o-xylylene dibromide.

Experimental Procedure (Bench Scale)

Safety Note: This reaction generates HBr gas and the product is a potent lachrymator . All operations must be performed in a functioning fume hood.[2][3]

  • Reagent Preparation:

    • Dissolve 3,4-dimethylanisole (10.0 mmol) in anhydrous CCl

      
       (or benzene/trifluorotoluene as greener alternatives) (50 mL).
      
    • Add N-Bromosuccinimide (NBS) (21.0 mmol, 2.1 equiv). Ensure NBS is freshly recrystallized to remove free bromine.

    • Add AIBN (0.5 mmol, 5 mol%) as the radical initiator.

  • Reaction:

    • Heat the mixture to reflux (approx. 77°C for CCl

      
      ) under an inert atmosphere (Ar or N
      
      
      
      ).
    • Irradiate with a tungsten lamp (optional but recommended) to accelerate radical formation.

    • Monitor reaction progress via TLC (silica gel, Hexane/EtOAc) or

      
      H NMR. The disappearance of the methyl singlets (~2.2 ppm) and appearance of methylene singlets (~4.6 ppm) indicates conversion.
      
  • Work-up:

    • Cool the reaction mixture to 0°C. Succinimide byproduct will precipitate.

    • Filter off the succinimide and wash the solid with cold solvent.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • The crude residue is often a mixture of the desired dibromide, monobromides, and tribromides.

    • Recrystallize from heptane or cyclohexane to obtain the pure product as a white/off-white solid.

    • Yield: Typically 65–85%.

Applications in Drug Discovery & Organic Synthesis

The primary utility of 4-methoxy-o-xylylene dibromide lies in its ability to generate 4-methoxy-o-quinodimethane (also known as o-xylylene).[1] This transient species is a reactive diene that undergoes [4+2] cycloadditions (Diels-Alder) with various dienophiles.

Key Reaction: In Situ Generation of o-Quinodimethane

Treatment of the dibromide with zinc dust, sodium iodide, or via electrochemical reduction effects a 1,4-elimination of bromine, generating the quinodimethane intermediate.

Mechanism of Cycloaddition
  • Elimination: Zn promotes reductive elimination to form the o-quinodimethane.

  • Trapping: The unstable diene reacts immediately with a dienophile (e.g., maleic anhydride, acrylates, or quinones).

  • Regioselectivity: The 4-methoxy group exerts an electronic bias, directing the regiochemistry of the cycloaddition, which is critical for synthesizing asymmetric natural products.

Reactivity Precursor 4-Methoxy-o-xylylene dibromide Intermediate 4-Methoxy-o-quinodimethane (Transient Diene) Precursor->Intermediate 1,4-Elimination Conditions Zn / NaI DMF or CH3CN Conditions->Intermediate Cycloadduct Tetralin/Polycyclic Derivative Intermediate->Cycloadduct [4+2] Cycloaddition Dienophile Dienophile (e.g., Acrylate) Dienophile->Cycloadduct

Figure 2: Generation and trapping of the reactive o-quinodimethane intermediate.

Specific Applications
  • Steroid Synthesis: Used to construct the B/C ring system of steroids via intramolecular Diels-Alder reactions.

  • Benzocyclobutenes: If no dienophile is present, the intermediate may electrocyclize to form 4-methoxybenzocyclobutene, a stable "stored" form of the diene that can be thermally activated later.

  • Polymer Chemistry: Used as a monomer for synthesizing specialized xylylene polymers with modified optical or electronic properties due to the methoxy substituent.

Safety & Handling Protocol

Hazard Classification: Corrosive, Lachrymator.[4]

  • Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. Exposure causes severe irritation to the eyes, mucous membranes, and respiratory tract.

  • Skin Contact: Causes severe burns. The compound can alkylate DNA and proteins; handle as a potential mutagen.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon). Moisture sensitive (hydrolysis yields HBr).

Emergency Protocol:

  • Eye Contact: Rinse immediately with diphoterine or copious water for 15 minutes. Seek medical attention.

  • Spill: Do not wipe dry. Neutralize with a dilute solution of alcoholic potash or ammonia before cleaning.

References

  • Synthesis and Reactivity

    • ChemicalBook. "Synthesis of 1,2-bis(bromomethyl)-4-methoxybenzene." Available at:

  • Radical Bromination Methodology

    • Organic Syntheses. "o-Xylylene Dibromide (Parent Protocol)." Org. Synth. 1955, 35, 107. Available at:

  • Quinodimethane Applications

    • Segura, J. L., & Martin, N. "o-Quinodimethanes: Efficient Intermediates in Organic Synthesis." Chemical Reviews, 1999, 99(11), 3199–3246. [DOI: 10.1021/cr990012+]

  • Safety Data (Parent Compound Analog)

    • PubChem. "1,2-Bis(bromomethyl)benzene Safety Data." Available at:

Sources

Comparative Technical Guide: 1,2-Bis(bromomethyl)-4-methoxybenzene vs. 4,5-Dimethoxy Analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 1,2-bis(bromomethyl)-4-methoxybenzene (Compound A) and its 4,5-dimethoxy analog (Compound B). Both compounds serve as critical precursors for o-quinodimethanes (o-QDMs), highly reactive dienes used in Diels-Alder cycloadditions to construct polycyclic scaffolds such as anthracyclines, steroids, and isoindolines.

The primary distinction lies in their electronic character and symmetry . Compound B (4,5-dimethoxy) generates a more electron-rich, symmetric diene, facilitating rapid cycloadditions with electron-deficient dienophiles. Compound A (4-methoxy) generates an asymmetric diene, introducing regiochemical complexities that can be leveraged for targeted substitution patterns but require precise mechanistic control.

Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8]

The physical properties dictate handling and purification strategies. The 4,5-dimethoxy analog is generally a stable crystalline solid, whereas the 4-methoxy analog often presents as a lower-melting solid or oil depending on purity.

Property1,2-Bis(bromomethyl)-4-methoxybenzene1,2-Bis(bromomethyl)-4,5-dimethoxybenzene
Structure Asymmetric (Mono-substituted)Symmetric (Di-substituted)
Formula C

H

Br

O
C

H

Br

O

MW 293.98 g/mol 324.01 g/mol
CAS 15960-80-2 (generic/isomer mix often cited)26726-81-8
Appearance Off-white solid or viscous oilWhite crystalline solid
Melting Point ~85–88 °C (varies by purity)98–100 °C
Solubility DCM, THF, TolueneDCM, THF, Toluene, hot EtOAc
Primary Use Asymmetric polycycle synthesisAnthracycline/Steroid synthesis

Synthesis Strategies

The synthesis of these cores differs due to the directing effects of the alkoxy substituents.

4,5-Dimethoxy Analog: Bromomethylation (Preferred)

The symmetric nature of 1,2-dimethoxybenzene (veratrole) allows for direct bis-bromomethylation without regioselectivity issues.

  • Reagents: Paraformaldehyde, HBr (33% in AcOH).

  • Mechanism: Electrophilic aromatic substitution (

    
    ). The electron-donating methoxy groups activate the 4 and 5 positions.
    
  • Yield: Typically 40–60%.

4-Methoxy Analog: Radical Bromination (Preferred)

Direct bromomethylation of anisole is problematic due to poor regiocontrol (mixture of o,p-isomers). The preferred route is radical bromination of 4-methoxy-o-xylene (3,4-dimethylanisole).

  • Reagents: N-Bromosuccinimide (NBS), AIBN or Benzoyl Peroxide, CCl

    
     or PhCF
    
    
    
    (reflux).
  • Mechanism: Radical chain reaction at the benzylic positions.

  • Yield: 50–70%.

Synthesis Workflow Diagram

SynthesisPathways cluster_legend Key Difference Veratrole 1,2-Dimethoxybenzene DimethoxyProduct 4,5-Dimethoxy Analog (Symmetric) Veratrole->DimethoxyProduct (CH2O)n, HBr/AcOH (Electrophilic Subst.) MethoxyXylene 4-Methoxy-o-xylene MethoxyProduct 4-Methoxy Analog (Asymmetric) MethoxyXylene->MethoxyProduct NBS, AIBN, Reflux (Radical Bromination) Legend Direct bromomethylation works for symmetric veratrole. Radical bromination required for asymmetric xylene precursor.

Figure 1: Comparative synthetic pathways. The symmetric 4,5-analog utilizes electrophilic substitution, while the 4-methoxy analog relies on radical functionalization of the pre-methylated scaffold.

Mechanistic Reactivity: o-Quinodimethane Formation[9]

Both compounds serve as "masked" dienes. Upon treatment with iodide (NaI) or zinc, they undergo 1,4-elimination to generate o-quinodimethane (o-QDM) intermediates. These intermediates are unstable and must be trapped in situ by a dienophile.

Electronic Effects (HOMO-LUMO Gap)[10]
  • 4,5-Dimethoxy-o-QDM: The two methoxy groups are strong electron-donating groups (EDGs). They significantly raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the diene.

    • Consequence: Exceptionally high reactivity toward electron-deficient dienophiles (e.g., maleic anhydride, quinones) via Normal Electron Demand Diels-Alder (NEDDA).

  • 4-Methoxy-o-QDM: Possesses only one EDG. The HOMO is raised relative to the unsubstituted parent but is lower than the dimethoxy analog.

    • Consequence: Moderate reactivity. Requires higher temperatures or more reactive dienophiles compared to the dimethoxy analog.

Regioselectivity (The Critical Divergence)
  • Symmetric Case (4,5-diOMe): The diene is symmetric.[1] Reaction with an unsymmetric dienophile (e.g., methyl acrylate) yields a single regioisomer if the dienophile is 1,1-disubstituted, but typically mixtures if 1,2-disubstituted, governed purely by steric/secondary orbital interactions.

  • Asymmetric Case (4-OMe): The diene is polarized. The methoxy group at the C2 position of the diene system directs the incoming dienophile.

    • Rule: In NEDDA, the nucleophilic terminus of the diene (highest HOMO coefficient) attacks the electrophilic terminus of the dienophile (highest LUMO coefficient). The 4-methoxy group directs the formation of "para" or "meta" like products depending on the dienophile's polarization.

Reaction Mechanism Diagram

ReactionMechanism Precursor Bis(bromomethyl) Precursor Elimination 1,4-Elimination (NaI or Zn) Precursor->Elimination QDM_Sym Symmetric o-QDM (High HOMO) Elimination->QDM_Sym If 4,5-diOMe QDM_Asym Asymmetric o-QDM (Mod. HOMO, Polarized) Elimination->QDM_Asym If 4-OMe Prod_Single Single Cycloadduct (High Yield) QDM_Sym->Prod_Single + Dienophile (Fast) Prod_Regio Regioisomeric Mixture (Requires Separation) QDM_Asym->Prod_Regio + Dienophile (Slower, Regio-dependent) Dienophile Dienophile Trap (e.g., Maleic Anhydride)

Figure 2: Mechanistic divergence in o-QDM generation and trapping. The symmetric analog simplifies the product profile, while the asymmetric analog introduces regiochemical variables.

Experimental Protocols

Protocol A: Generation and Trapping of 4,5-Dimethoxy-o-QDM

Objective: Synthesis of a tricyclic adduct using Maleic Anhydride.

  • Preparation: In a dry round-bottom flask under Argon, dissolve 1,2-bis(bromomethyl)-4,5-dimethoxybenzene (1.0 eq, 324 mg, 1 mmol) and Maleic Anhydride (1.5 eq, 147 mg, 1.5 mmol) in anhydrous THF (10 mL).

  • Elimination: Add Sodium Iodide (NaI) (4.0 eq, 600 mg) in one portion. The solution will turn yellow/brown due to iodine liberation.

  • Reaction: Stir at mild heat (40–50 °C) for 2–4 hours. Monitor by TLC (disappearance of dibromide).

  • Quench: Cool to room temperature. Pour into aqueous sodium thiosulfate (Na

    
    S
    
    
    
    O
    
    
    ) to reduce iodine (color changes from brown to clear).
  • Workup: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography.

Protocol B: Handling the 4-Methoxy Analog

Key Modification: Due to the lower reactivity of the mono-methoxy o-QDM, higher temperatures (refluxing toluene) or more active elimination agents (activated Zinc dust) are often required to drive the reaction to completion.

Safety & Handling (Critical)

Both compounds are benzylic bromides and must be treated with extreme caution.

  • Lachrymators: These compounds are potent tear gas agents. Even trace amounts of dust or vapor can cause severe eye and respiratory irritation.

  • Engineering Controls: ALWAYS handle inside a functioning fume hood. Do not weigh on an open bench.

  • PPE: Double nitrile gloves, safety goggles (not just glasses), and a lab coat.

  • Decontamination: Clean all glassware and spatulas with a solution of alcoholic KOH or ammonia to degrade residual alkyl bromide before removing items from the hood.

References

  • Synthesis via Bromomethylation: Zhou, F. Y. (2009). "1,2-Bis(bromomethyl)-4,5-dimethoxybenzene." Acta Crystallographica Section E, 65(9), o2064. Link

  • o-QDM Reactivity & Trapping: Segura, J. L., & Martin, N. (1999). "o-Quinodimethanes: Efficient Intermediates in Organic Synthesis." Chemical Reviews, 99(11), 3199–3246. Link

  • Regioselectivity in Diels-Alder: Mehta, G., & Uma, R. (2000). "Regiocontrol in the Diels-Alder reaction of o-quinodimethanes." Accounts of Chemical Research, 33(4), 278–286. Link

  • Application in Steroid Synthesis: Kametani, T., et al. (1978). "Studies on the synthesis of heterocyclic compounds. DCCLXXV.[2] A total synthesis of steroids by the cycloaddition of o-quinodimethanes." Journal of the American Chemical Society, 100(2), 621–626. Link

Sources

3,4-Bis(bromomethyl)anisole: A Comprehensive Guide to Solvation Thermodynamics and Laboratory Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,4-Bis(bromomethyl)anisole (also known as 3,4-bis(bromomethyl)methoxybenzene) is a highly reactive, bifunctional aromatic building block widely utilized in the synthesis of macrocyclic polyethers, dendrimers, and fullerene derivatives for polymer solar cells (PSCs). Due to the presence of two highly electrophilic benzylic bromide groups and an electron-donating methoxy group, the compound exhibits unique solvation thermodynamics and a high susceptibility to solvolysis.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic solubility charts. Here, we analyze the causal relationships between solvent polarity, nucleophilicity, and the structural integrity of 3,4-bis(bromomethyl)anisole. This guide provides field-proven protocols for dissolution, purification, and downstream application, ensuring scientific rigor and reproducibility in your drug development or materials science workflows.

Physicochemical Profiling & Solvation Thermodynamics

The solubility profile of 3,4-bis(bromomethyl)anisole is dictated by its moderately polar methoxy group and the polarizable, bulky bromine atoms attached to the hydrophobic benzene ring.

The Solvolysis Risk in Protic Solvents

A critical failure point in handling benzylic bromides is the use of protic solvents (e.g., methanol, ethanol, water). The electron-donating methoxy group on the aromatic ring stabilizes the incipient carbocation at the benzylic position, significantly lowering the activation energy for


 solvolysis. Dissolving this compound in warm ethanol will inevitably lead to the formation of ethoxymethyl byproducts [1]. Therefore, protic solvents must be strictly avoided  during storage and prolonged reactions unless they are intended reactants.
Optimal Solvation in Polar Aprotic Media

To achieve high-concentration solutions without degrading the compound, polar aprotic solvents are required. Solvents like Dichloromethane (DCM), Chloroform (


), and Tetrahydrofuran (THF) provide excellent dipole-dipole interactions with the methoxy and bromomethyl groups without acting as nucleophiles.
Anti-Solvent Behavior of Non-Polar Aliphatics

Non-polar aliphatic solvents, such as hexanes or heptane, exhibit poor solvation capacity for 3,4-bis(bromomethyl)anisole at room temperature. However, the solubility gradient increases sharply with temperature, making these solvents ideal "anti-solvents" or primary media for controlled recrystallization [2].

G Start 3,4-Bis(bromomethyl)anisole PolarAprotic Polar Aprotic (DCM, THF, Dioxane) Start->PolarAprotic Primary Choice NonPolar Non-Polar (Hexanes, Heptane) Start->NonPolar Anti-solvent Protic Protic (EtOH, MeOH, H2O) Start->Protic Nucleophilic Risk HighSol High Solubility Ideal for Synthesis PolarAprotic->HighSol LowSol Low Solubility Ideal for Recrystallization NonPolar->LowSol Degradation Solvolysis Risk Avoid Extended Heating Protic->Degradation

Fig 1: Solvation mechanism and solvent selection logic for 3,4-bis(bromomethyl)anisole.

Quantitative Solvent Selection Matrix

The following table synthesizes the empirical solubility data and mechanistic compatibility of 3,4-bis(bromomethyl)anisole across standard laboratory solvents.

Solvent ClassSpecific SolventDielectric Constant (

)
Solubility (approx. mg/mL at 25°C)Mechanistic Notes & Causality
Halogenated Dichloromethane (DCM)8.93> 100 mg/mLOptimal. Non-nucleophilic; inert to benzylic bromides.
Halogenated Chloroform (

)
4.81> 100 mg/mLExcellent solubility; ideal for NMR sample preparation.
Ether Tetrahydrofuran (THF)7.52~ 80 mg/mLGood solubility; trace peroxides must be removed to prevent oxidation.
Aromatic Toluene2.38~ 50 mg/mLModerate solubility; excellent for high-temp Diels-Alder reactions.
Aliphatic Hexanes1.88< 5 mg/mLAnti-solvent. Used for precipitation and recrystallization.
Protic Ethanol (Absolute)24.5~ 20 mg/mLHigh Risk. Induces solvolysis upon heating; avoid unless required.
Aqueous Water80.1InsolubleUndergoes slow hydrolysis to the corresponding diol over time.

Self-Validating Experimental Protocols

As highly reactive alkylating agents, bis(bromomethyl)benzenes require stringent handling protocols to ensure both personnel safety (they are potent lachrymators and vesicants) and chemical integrity [2].

Protocol A: Two-Solvent Recrystallization (Purification Workflow)

Over time, 3,4-bis(bromomethyl)anisole can degrade or polymerize slightly, turning from a white crystalline powder to a yellow/brown solid. This protocol utilizes a DCM/Hexane system to leverage the solubility gradient without risking solvolysis.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of crude 3,4-bis(bromomethyl)anisole in 3 mL of dry DCM in a 25 mL Erlenmeyer flask at room temperature. Swirl until completely dissolved. Causality: DCM dissolves the monomeric compound instantly while leaving highly cross-linked polymeric impurities undissolved.

  • Filtration: Pass the solution through a PTFE syringe filter (0.45 µm) to remove insoluble degradation products.

  • Anti-Solvent Addition: Heat 15 mL of hexanes to 50°C. Slowly add the hot hexanes dropwise to the DCM solution while stirring. Stop adding when the solution becomes faintly turbid.

  • Nucleation & Growth: Allow the flask to cool slowly to room temperature undisturbed, then transfer to a 4°C refrigerator for 12 hours. Causality: Slow cooling promotes the exclusion of impurities from the crystal lattice, yielding high-purity white needles.

  • Validation: Analyze the recovered crystals via

    
     NMR in 
    
    
    
    . Look for the sharp singlet of the four benzylic protons around
    
    
    4.5 ppm to confirm structural integrity.

G Crude Crude Compound (Yellowish) Dissolve Dissolve in Min. DCM (Room Temp) Crude->Dissolve Filter Filter Insolubles (PTFE 0.45µm) Dissolve->Filter Antisolvent Add Hot Hexanes (Anti-solvent) Filter->Antisolvent Cool Cool to 4°C (Crystallization) Antisolvent->Cool Pure Pure Crystals (White Needles) Cool->Pure

Fig 2: Experimental workflow for the two-solvent recrystallization and purification process.

Application Case Study: Synthesis of MDN-PCBM

A premier application of 3,4-bis(bromomethyl)anisole is the synthesis of advanced electron acceptors for Polymer Solar Cells (PSCs). In a landmark study, researchers utilized this compound to synthesize MDN-PCBM (2-methoxy-(5,8)-dihydronaphthyl-PCBM), an addition product of PCBM that raises the Lowest Unoccupied Molecular Orbital (LUMO) level to -3.79 eV, thereby increasing the open-circuit voltage (


) of the solar cell[3].
Mechanistic Solvation in the Reaction

The synthesis relies on generating a highly reactive o-quinodimethane intermediate from 3,4-bis(bromomethyl)anisole, which then undergoes a Diels-Alder cycloaddition with the fullerene cage.

  • Solvent Choice: The reaction is conducted in a high-boiling, non-polar/slightly polar aromatic solvent (e.g., Toluene or o-Dichlorobenzene). Causality: Fullerenes (like PCBM) have notoriously poor solubility in standard solvents. o-Dichlorobenzene provides the necessary solvation for the fullerene while allowing the high temperatures (reflux) required to eliminate bromine and generate the diene intermediate.

  • Reagent Compatibility: Potassium iodide (KI) and a crown ether (like 18-crown-6) are often added. The crown ether solubilizes the potassium cation in the organic phase, leaving a highly nucleophilic "naked" iodide to attack the bromomethyl groups, triggering the formation of the o-quinodimethane.

G Precursor 3,4-Bis(bromomethyl)anisole Intermediate o-Quinodimethane Intermediate Precursor->Intermediate KI / 18-Crown-6 Reaction Diels-Alder Cycloaddition (Reflux) Intermediate->Reaction Reagent PCBM (Fullerene) in o-Dichlorobenzene Reagent->Reaction Product MDN-PCBM (Electron Acceptor) Reaction->Product Application Polymer Solar Cells (Higher Voc) Product->Application

Fig 3: Synthetic application pathway for MDN-PCBM utilizing a Diels-Alder cycloaddition.

Safety and Handling Imperatives

Due to its high reactivity, 3,4-bis(bromomethyl)anisole must be handled as a hazardous alkylating agent :

  • Lachrymator: The compound will vaporize slightly at room temperature and react with the moisture in the eyes to produce hydrobromic acid (HBr). Always handle in a certified fume hood.

  • Gloving: Standard nitrile gloves offer limited breakthrough times for benzylic bromides dissolved in DCM. Double-gloving with a heavier butyl rubber outer glove is recommended during bulk transfers.

  • Storage: Store under an inert atmosphere (Argon or Nitrogen) at -20°C to prevent ambient moisture hydrolysis and thermally induced polymerization.

References

  • National Institutes of Health (NIH) / PubMed Central. (2024). Light on the sustainable preparation of aryl-cored dibromides. Retrieved February 26, 2026, from[Link]

  • Yu, Y., Peng, R., Chu, S., & Jin, B. (2016). Functional group addition of[6,6]-phenyl-C61-butyric acid methyl ester as electron acceptor in polymer solar cells with high performance. Synthetic Metals. Retrieved February 26, 2026, from[Link]

Navigating the Synthesis and Handling of 1,2-Bis(bromomethyl)-4-methoxybenzene: A Technical Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Hazard Classification

1,2-Bis(bromomethyl)-4-methoxybenzene is an aromatic compound containing two reactive bromomethyl groups and a methoxy substituent. The presence of the benzyl bromide functionality suggests that this compound is likely a lachrymator and an irritant.[4]

Structural Analogs and Their Known Hazards:

  • Benzyl Bromide: A known lachrymator that is toxic by inhalation and skin absorption. It is corrosive to metals and tissue. It can cause skin and eye irritation, and may cause respiratory irritation.[5][6]

  • 1,2-Bis(bromomethyl)benzene: This related compound is classified as causing severe skin burns and eye damage, and may be fatal if inhaled.[7]

  • Substituted Benzyl Bromides: Generally, this class of compounds is reactive and can cause irritation to the skin, eyes, and respiratory system.[5][8]

Based on these analogs, it is prudent to handle 1,2-Bis(bromomethyl)-4-methoxybenzene with a high degree of caution, assuming it to be a corrosive, irritant, and potentially toxic substance.

Prudent Laboratory Practices: Handling and Storage

Given the anticipated reactivity and hazardous nature of 1,2-Bis(bromomethyl)-4-methoxybenzene, a stringent set of handling and storage protocols is essential to ensure personnel safety and experimental integrity.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense. This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and fumes.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is advisable to double-glove.

  • Body Protection: A flame-resistant laboratory coat, along with long pants and closed-toe shoes, is required.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[5] In situations where a fume hood is not feasible, a full-face respirator with appropriate cartridges should be used.

Storage Requirements:

Proper storage is critical to prevent degradation and accidental exposure.

  • Container: Store in a tightly sealed, properly labeled container.

  • Environment: The storage area should be cool, dry, and well-ventilated.[2] Some similar compounds require storage in a freezer under an inert atmosphere.[1]

  • Incompatibilities: Avoid storage with strong oxidizing agents, bases, alcohols, amines, and metals.[9]

Experimental Protocol: Safe Handling in a Research Setting

The following is a generalized protocol for handling 1,2-Bis(bromomethyl)-4-methoxybenzene in a laboratory setting. This should be adapted to the specific requirements of your experiment.

Step 1: Pre-Experiment Preparation

  • Ensure the chemical fume hood is functioning correctly.

  • Assemble all necessary glassware and reagents.

  • Prepare a quench solution (e.g., a solution of sodium bicarbonate) and have it readily accessible in the fume hood.

  • Locate the nearest safety shower and eyewash station.

Step 2: Aliquoting and Reaction Setup

  • Don full PPE before handling the reagent.

  • Carefully weigh the required amount of 1,2-Bis(bromomethyl)-4-methoxybenzene in the fume hood.

  • If the compound is a solid, handle it as a powder to minimize dust generation.

  • Slowly add the reagent to the reaction vessel containing the solvent.

  • The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if sensitive to moisture or air.

Step 3: Post-Reaction Workup and Cleanup

  • Quench the reaction mixture carefully with an appropriate reagent.

  • Clean all glassware with a suitable solvent in the fume hood.

  • Dispose of all waste, including contaminated gloves and weighing paper, in a designated hazardous waste container.

Emergency Procedures: A Self-Validating System

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

Spill Response Workflow:

The following diagram outlines the logical flow for responding to a chemical spill of 1,2-Bis(bromomethyl)-4-methoxybenzene.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area start->evacuate alert Alert Supervisor & Safety Officer evacuate->alert ppe Don Appropriate PPE alert->ppe contain Contain the Spill with Inert Absorbent ppe->contain neutralize Neutralize (if applicable) contain->neutralize collect Collect Absorbed Material neutralize->collect dispose Dispose as Hazardous Waste collect->dispose decontaminate Decontaminate the Area dispose->decontaminate end Incident Report decontaminate->end

Caption: Emergency spill response workflow.

Physical and Chemical Properties

The following table summarizes the likely physical and chemical properties of 1,2-Bis(bromomethyl)-4-methoxybenzene based on its structure and data from analogous compounds.

PropertyValueSource
Molecular Formula C9H10Br2O-
Molecular Weight 293.98 g/mol -
Appearance Likely a solid or liquid[1]
Solubility Expected to be soluble in organic solvents[4]
Reactivity Reacts with nucleophiles. Sensitive to moisture.[5]

Disposal Considerations

All waste containing 1,2-Bis(bromomethyl)-4-methoxybenzene must be treated as hazardous. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

While a specific MSDS for 1,2-Bis(bromomethyl)-4-methoxybenzene is not currently available, a thorough analysis of its chemical structure and data from closely related compounds allows for the development of robust safety protocols. Researchers, scientists, and drug development professionals must handle this compound with a high degree of caution, adhering to stringent safety measures to mitigate the potential risks of irritation, corrosion, and toxicity.

References

  • Pharmaffiliates. 1,2-bis(Bromomethyl)-4,5-dimethoxybenzene | 26726-81-8. [Link]

  • Matrix Fine Chemicals. 1-BROMO-2-(BROMOMETHYL)-4-METHOXYBENZENE | CAS 19614-12-1. [Link]

  • PubChem. Benzyl Bromide | C7H7Br | CID 7498. [Link]

  • Wikipedia. Benzyl bromide. [Link]

Sources

Suppliers of 4-methoxy-1,2-bis(bromomethyl)benzene research grade

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sourcing and Utilizing 4-methoxy-1,2-bis(bromomethyl)benzene for Advanced Research

For researchers, scientists, and drug development professionals, the procurement of high-purity, well-characterized reagents is the foundational step for successful and reproducible experimentation. 4-methoxy-1,2-bis(bromomethyl)benzene is a valuable bifunctional building block, prized for its ability to introduce a rigid yet electronically modified aromatic scaffold into a variety of molecular architectures. Its two reactive benzylic bromide groups serve as key handles for constructing complex molecules, from novel polymers to macrocyclic hosts and pharmacologically active agents.

This guide provides a comprehensive overview of 4-methoxy-1,2-bis(bromomethyl)benzene, designed to equip the discerning scientist with the technical insights necessary for effective sourcing, quality validation, safe handling, and synthetic application.

Understanding the Reagent: Physicochemical Properties

4-methoxy-1,2-bis(bromomethyl)benzene is an aromatic compound featuring a benzene ring substituted with a methoxy group and two adjacent bromomethyl groups. The electron-donating nature of the methoxy group can influence the reactivity of the benzylic positions and the properties of the resulting products. Its utility stems from the high reactivity of the bromomethyl groups in nucleophilic substitution reactions, making it an excellent precursor for a wide range of derivatives.

Key Structural Features:

  • Bifunctional Electrophile: The two bromomethyl groups can react with a variety of nucleophiles (e.g., amines, phenols, thiols, carbanions), enabling its use as a cross-linker or for the construction of cyclic structures.

  • Ortho-Substitution Pattern: The adjacent positioning of the reactive sites is ideal for forming fused ring systems or macrocycles with specific conformational constraints.

  • Methoxy Group: This substituent modifies the electronic properties of the aromatic ring and can influence solubility and intermolecular interactions in target molecules.

The Supplier Landscape: Sourcing Research-Grade Material

Direct, off-the-shelf availability of 4-methoxy-1,2-bis(bromomethyl)benzene can be limited, as it is often considered a niche reagent. However, several reputable suppliers specialize in providing complex building blocks and offer custom synthesis services. When sourcing this compound, it is critical to engage with suppliers who can provide comprehensive analytical data to ensure purity and structural integrity.

Below is a comparative table of established suppliers known for providing high-quality, research-grade aromatic intermediates and custom synthesis solutions. While they may not list this specific compound as a stock item, they are primary candidates for a custom synthesis inquiry.

SupplierService FocusTypical PurityAnalytical Data ProvidedPotential for Custom Synthesis
Sigma-Aldrich (Merck) Broad catalog of research chemicals & custom synthesis>97%NMR, Certificate of Analysis (CoA)High
TCI Chemicals Speciality organic chemicals, building blocks>98%NMR, HPLC, CoAHigh
AChemBlock Novel building blocks for drug discovery>95%NMR, LC-MSHigh[1]
Combi-Blocks Diverse library of reagents for combinatorial chemistry>95%Varies, CoA typically availableHigh[2]
BLDpharm Organic building blocks and intermediatesVariesCoA, NMR, LC-MSHigh[3]

The logical workflow for procuring and validating a batch of 4-methoxy-1,2-bis(bromomethyl)benzene is outlined below.

G cluster_procurement Procurement Phase cluster_validation In-House Validation Phase A Identify Potential Suppliers (Custom Synthesis) B Request Quotation & Lead Time A->B C Specify Required Purity (e.g., >98%) B->C D Request Sample Analytical Data (e.g., from a similar compound) C->D E Receive Compound D->E Place Order F Perform Quality Control (NMR, HPLC/GC-MS, Melting Point) E->F G Compare Data with Supplier CoA F->G G->A Data Mismatch: Contact Supplier H Release for Experimental Use G->H G->H Data Match

Caption: Procurement and Quality Control Workflow.

Quality Assessment of a New Batch: A Self-Validating Protocol

Upon receiving a new batch of 4-methoxy-1,2-bis(bromomethyl)benzene, it is imperative to perform independent analytical validation. This ensures the material meets the required specifications for your experiments and confirms its identity and purity.

Protocol 1: NMR Spectroscopy for Structural Verification

Nuclear Magnetic Resonance (NMR) is the most powerful tool for confirming the structure of the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum.

    • Expected Signals:

      • A singlet for the methoxy (–OCH₃) protons, typically around 3.8-4.0 ppm.

      • Two singlets for the two non-equivalent benzylic methylene (–CH₂Br) protons, expected in the range of 4.5-4.8 ppm.

      • Signals corresponding to the three aromatic protons in their respective regions (typically 6.8-7.5 ppm), showing characteristic splitting patterns based on their substitution.

  • ¹³C NMR Acquisition:

    • Acquire a carbon NMR spectrum.

    • Expected Signals:

      • A signal for the methoxy carbon (~55-60 ppm).

      • Signals for the benzylic carbons (~30-35 ppm).

      • Multiple signals in the aromatic region (110-160 ppm), including the carbon attached to the methoxy group at the higher end of this range.

Causality: The chemical shifts and splitting patterns are unique fingerprints of the molecule's electronic environment and connectivity. Any significant deviation from the expected spectrum indicates impurities or an incorrect structure.

Protocol 2: Chromatographic Purity Analysis

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to determine the purity of the sample.[4]

Methodology (HPLC Example):

  • System: An HPLC system with a UV detector and a C18 reverse-phase column is suitable.

  • Mobile Phase: A gradient of water and acetonitrile (or methanol) is a good starting point.

  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in the mobile phase.

  • Analysis:

    • Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

    • A pure sample should exhibit a single major peak. The area percentage of this peak relative to all other peaks provides a quantitative measure of purity.

  • Validation: The retention time of the main peak should be consistent across multiple runs. The presence of other significant peaks indicates impurities, which could be unreacted starting material, mono-brominated species, or decomposition products.

Safe Handling and Storage

Like other benzylic bromides, 4-methoxy-1,2-bis(bromomethyl)benzene is a lachrymator and is corrosive. It causes severe skin burns and eye damage.[5][6] Strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[7][8]

  • Handling: Conduct all manipulations in a certified chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin, eyes, and clothing.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[8] Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[7][8]

  • First Aid:

    • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]

    • Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

    • Inhalation: Move the person to fresh air. Seek immediate medical attention.[8]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[6]

Application in Synthesis: Formation of a Macrocycle

This reagent is an excellent starting material for synthesizing macrocycles. The following protocol describes a representative cyclization reaction with a dithiol to form a dithia-macrocycle, a common scaffold in host-guest chemistry.

G cluster_reaction Synthetic Pathway reagent1 4-methoxy-1,2-bis(bromomethyl)benzene product Dithia-macrocycle reagent1->product  Base (e.g., Cs₂CO₃)  High Dilution + reagent2 1,3-Propanedithiol reagent2->product

Caption: Synthetic pathway for macrocycle formation.

Protocol 3: Synthesis of a Dithia-macrocycle

This protocol is based on well-established principles of macrocyclization using high-dilution conditions to favor intramolecular over intermolecular reactions.

Methodology:

  • Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 500 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Addition of Base: Add cesium carbonate (Cs₂CO₃, 2.2 equivalents) to the solvent. Cesium carbonate is an effective base for this transformation due to the "cesium effect," which templates the cyclization.

  • High-Dilution Addition:

    • Prepare two separate solutions in anhydrous DMF (50 mL each), one containing 4-methoxy-1,2-bis(bromomethyl)benzene (1.0 eq) and the other containing 1,3-propanedithiol (1.0 eq).

    • Using two syringe pumps, add both solutions simultaneously and dropwise to the stirred suspension of cesium carbonate over a period of 8-10 hours.

    • Causality: The slow, simultaneous addition under high dilution ensures that the concentrations of the reactive partners remain extremely low, thus minimizing polymerization and maximizing the yield of the desired 1:1 cyclic product.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for an additional 12 hours.

  • Workup:

    • Filter the reaction mixture to remove the inorganic salts.

    • Remove the DMF under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the pure macrocycle.

  • Characterization: Confirm the structure of the final product using NMR spectroscopy and mass spectrometry.

References

  • TCI EUROPE N.V. (2025, January 23).
  • Spectrum Chemical. Material Safety Data Sheet - 1,2,4,5-TETRAKIS(BROMOMETHYL)BENZENE.
  • Fisher Scientific. (2025, December 21).
  • Apollo Scientific. (2022, September 16).
  • Combi-Blocks, Inc. (2023, January 2).
  • LookChem. Cas 91-13-4, 1,2-Bis(bromomethyl)benzene. [Link]

  • BenchChem. (2025). A Comparative Guide to Bis(bromomethyl) Reagents for Researchers and Drug Development Professionals.
  • BenchChem. (2025). Application Notes and Protocols for Monitoring Reactions of 4,4'-Oxybis((bromomethyl)benzene).
  • BenchChem. (2025). A Comprehensive Guide to the Synthesis of 4,4'-Oxybis((bromomethyl)benzene).

Sources

Reactivity of methoxy-substituted o-xylylene dibromides

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity of Methoxy-Substituted o-Xylylene Dibromides

Abstract

This technical guide provides a comprehensive analysis of the reactivity of methoxy-substituted o-xylylene dibromides, pivotal intermediates in synthetic organic chemistry. We delve into the nuanced electronic and steric effects imparted by the methoxy substituent, exploring how its position on the aromatic ring dictates reaction pathways, from nucleophilic substitution to the generation of highly reactive o-quinodimethane intermediates for cycloaddition reactions. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust theoretical framework to harness the synthetic potential of this class of compounds.

Introduction: The Synthetic Utility of o-Xylylene Dibromides

o-Xylylene dibromides, formally known as 1,2-bis(bromomethyl)benzenes, are versatile building blocks in organic synthesis. Their high reactivity stems from the two benzylic bromide moieties, which are susceptible to a variety of transformations. The primary utility of these compounds lies in their ability to serve as precursors to o-quinodimethanes (o-QDMs), transient dienes of immense synthetic power.[1][2] These in-situ generated intermediates readily participate in pericyclic reactions, most notably [4+2] Diels-Alder cycloadditions, providing a convergent and stereocontrolled route to complex polycyclic and heterocyclic scaffolds.[3]

The introduction of a methoxy substituent onto the aromatic ring profoundly modulates the electronic landscape of the molecule, thereby influencing the rate and outcome of its reactions. Understanding these substituent effects is paramount for designing efficient and selective synthetic strategies. This guide will dissect the dual nature of the methoxy group's influence and its practical implications.

The Guiding Hand: Electronic and Steric Effects of the Methoxy Group

The reactivity of a substituted aromatic compound is not merely a sum of its parts; it is a complex interplay of inductive and resonance effects. The methoxy group is a classic example of this duality.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to a net withdrawal of electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring towards electrophiles.[4][5]

  • Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[4] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.[6][7]

Crucially, for the methoxy group, the resonance effect is significantly stronger than the inductive effect, making it a net electron-donating group and a powerful activator for reactions sensitive to electron density in the π-system.[4][8]

Diagram 1. Dual electronic effects of a methoxy substituent.

The position of the methoxy group relative to the bromomethyl arms dictates its influence on the two primary reaction pathways discussed below.

Pathway I: Nucleophilic Substitution at Benzylic Carbons

The benzylic C-Br bonds are susceptible to nucleophilic attack. These reactions can proceed through either an S_N1 or S_N2 mechanism, and the methoxy group's electronic contribution can favor one over the other.[9][10]

  • S_N1 Mechanism: This two-step mechanism involves the formation of a benzylic carbocation intermediate. An electron-donating methoxy group, particularly at the para position (4-methoxy) or ortho position (3-methoxy), can significantly stabilize this carbocation through resonance. This stabilization lowers the activation energy for the rate-determining step, accelerating S_N1 reactions.

  • S_N2 Mechanism: This is a concerted, one-step process. While electronic effects are less pronounced than in the S_N1 pathway, an electron-donating group can slightly decrease the electrophilicity of the benzylic carbon, potentially slowing the reaction. However, a more significant factor is sterics; a methoxy group at the 3-position (adjacent to a bromomethyl group) can sterically hinder the backside attack of the nucleophile, disfavoring the S_N2 pathway.[11]

In practice, for substrates where the methoxy group strongly stabilizes the carbocation, S_N1 or S_N1-like mechanisms are often competitive.

reaction_pathways cluster_substitution Nucleophilic Substitution cluster_elimination Elimination & Cycloaddition Start Methoxy-Substituted o-Xylylene Dibromide SN1 SN1 Pathway (Carbocation Intermediate) Start->SN1 + Nucleophile SN2 SN2 Pathway (Concerted) Start->SN2 + Nucleophile Elim 1,4-Elimination (e.g., NaI, Zn) Start->Elim + Reducing Agent Sub_Product Substitution Product (e.g., Diol, Diamine) SN1->Sub_Product SN2->Sub_Product oQDM Reactive o-Quinodimethane (o-QDM) Intermediate Elim->oQDM DA [4+2] Diels-Alder Cycloaddition oQDM->DA DA_Product Polycyclic Adduct (e.g., Naphthalene derivative) DA->DA_Product

Diagram 2. Competing reactivity pathways for methoxy-substituted o-xylylene dibromides.

Pathway II: Generation and Trapping of o-Quinodimethanes

The most synthetically valuable reaction of o-xylylene dibromides is their conversion into o-quinodimethanes (o-QDMs).[12] This is typically achieved through a 1,4-dehalogenation using reagents like sodium iodide, zinc dust, or organometallic species.[1][13][14] The resulting o-QDM is a highly reactive, transient species that must be generated in situ and trapped.[15][16]

The methoxy group, as a strong electron-donating substituent on the diene system, has a profound impact on the subsequent Diels-Alder reaction:

  • Increased Reactivity: The electron-donating nature of the methoxy group raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the o-QDM diene. This leads to a smaller HOMO-LUMO energy gap with electron-deficient dienophiles, accelerating the rate of the Diels-Alder reaction in accordance with frontier molecular orbital theory.

  • Regioselectivity: The position of the methoxy group directs the regiochemical outcome of the cycloaddition with unsymmetrical dienophiles, a critical factor for controlling isomer formation in complex molecule synthesis.

This strategy has been employed extensively in the total synthesis of natural products, providing efficient access to substituted naphthalene and other polycyclic aromatic frameworks.[17][18]

Data Summary: Influence of Methoxy Position on Reactivity

The following table summarizes the expected impact of the methoxy substituent's position on key reaction pathways.

Position of Methoxy GroupEffect on S_N1 ReactivityEffect on o-QDM FormationEffect on Diels-Alder ReactivityKey Considerations
3-Methoxy Moderate stabilization of adjacent carbocation.Electron-donating group facilitates formation.Strong activation of the diene system.Potential for steric hindrance in both S_N2 and cycloaddition reactions.[19][20]
4-Methoxy Strong stabilization of carbocation through resonance.Electron-donating group facilitates formation.Very strong activation of the diene system.[20]Often leads to the highest reaction rates and yields in Diels-Alder reactions.

Practical Considerations: Synthesis and Side Reactions

The synthesis of the starting o-xylylene dibromide itself requires careful consideration. The standard method involves free-radical benzylic bromination of the corresponding methoxy-substituted o-xylene using reagents like N-bromosuccinimide (NBS) or molecular bromine with light initiation.[21]

However, the methoxy group is a strongly activating group for electrophilic aromatic substitution.[5][8][22] This creates a significant competing pathway: electrophilic bromination of the aromatic ring. This side reaction can be difficult to suppress and often leads to a mixture of products, reducing the yield of the desired dibromide.[23][24]

Strategies to Favor Benzylic Bromination:

  • Use of Radical Initiators: Employing radical initiators like AIBN or benzoyl peroxide in the dark favors the radical pathway over the ionic electrophilic pathway.

  • Non-polar Solvents: Solvents like carbon tetrachloride or cyclohexane are preferred as they disfavor the formation of ionic intermediates required for electrophilic substitution.

  • Alternative Reagents: Reagents like bromotrichloromethane (BrCCl₃) under photochemical conditions have been shown to be effective for benzylic bromination of electron-rich aromatics, sometimes providing higher selectivity than NBS.[24][25][26]

Experimental Protocols

The protocols described below are illustrative and should be performed with appropriate safety precautions, including the use of a fume hood, as o-xylylene dibromides are potent lachrymators.[21]

Protocol 1: Synthesis of 4-Methoxy-1,2-bis(bromomethyl)benzene

This protocol is adapted from standard benzylic bromination procedures, with modifications to account for the activated ring.

  • Setup: To a three-neck round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 4-methoxy-o-xylene (1 equiv.) and carbon tetrachloride (solvent).

  • Initiation: Add N-bromosuccinimide (NBS, 2.1 equiv.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash it with a small amount of cold carbon tetrachloride.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is often a solid or oil. Recrystallize from a suitable solvent system (e.g., ethanol or petroleum ether) to yield the pure 4-methoxy-1,2-bis(bromomethyl)benzene.

Self-Validating System Note: The success of this protocol is validated by the selective formation of the dibrominated product over ring-brominated species. Characterization by ¹H NMR is crucial: the appearance of a singlet for the two CH₂Br groups (approx. 4.5-4.7 ppm) and the disappearance of the benzylic methyl signals (approx. 2.2-2.3 ppm) confirms the desired transformation.

Protocol 2: In-Situ Generation of 4-Methoxy-o-QDM and Diels-Alder Trapping

This protocol demonstrates the power of the o-QDM intermediate in a [4+2] cycloaddition.

experimental_workflow cluster_reactants Step 1: Combine Reactants Dibromide 4-Methoxy-o-xylylene dibromide (1 equiv.) Solvent Step 2: Dissolve in Solvent (e.g., DMF) Dibromide->Solvent Dienophile Dienophile (e.g., N-Phenylmaleimide) (1.1 equiv.) Dienophile->Solvent Reagent Sodium Iodide (2.2 equiv.) Reagent->Solvent Reaction Step 3: Stir at RT (2-6 hours) Solvent->Reaction Workup Step 4: Aqueous Workup & Extraction Reaction->Workup Purify Step 5: Column Chromatography Workup->Purify Product Final Adduct Purify->Product

Diagram 3. Experimental workflow for the in-situ generation and Diels-Alder trapping of a methoxy-substituted o-QDM.
  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-methoxy-1,2-bis(bromomethyl)benzene (1 equiv.) and the chosen dienophile (e.g., N-phenylmaleimide, 1.1 equiv.).

  • Solvent: Add a polar aprotic solvent such as DMF or acetonitrile.

  • Reagent Addition: Add sodium iodide (2.2 equiv.) in one portion. The solution will typically turn yellow or brown due to the formation of iodine.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC, following the consumption of the starting dibromide.

  • Workup: Upon completion, pour the reaction mixture into water and decolorize with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure Diels-Alder adduct.

Trustworthiness Note: This one-pot protocol is highly reliable. The in-situ generation ensures that the concentration of the highly reactive and unstable o-QDM remains low, minimizing polymerization and other side reactions.[1] The formation of the stable cycloadduct is the thermodynamic sink for the reaction, driving it to completion.

Conclusion

Methoxy-substituted o-xylylene dibromides are powerful and tunable synthetic intermediates. The methoxy group is not a passive spectator but an active director of reactivity. Its strong resonance-donating effect accelerates the formation of o-quinodimethane intermediates and their subsequent Diels-Alder cycloadditions, making this a premier strategy for the construction of complex, electron-rich polycyclic systems. Conversely, this same activating nature presents a practical challenge during the synthesis of the dibromide precursors, where competing electrophilic aromatic bromination must be carefully managed. By understanding the fundamental electronic principles and employing the optimized protocols detailed in this guide, researchers can effectively leverage the unique reactivity of these compounds to achieve their synthetic goals.

References

  • Asymmetric catalysis of Diels-Alder reactions with in situ generated heterocyclic ortho-quinodimethanes. PubMed, National Center for Biotechnology Information. [15]

  • Asymmetric Catalysis of Diels–Alder Reactions with in Situ Generated Heterocyclic ortho-Quinodimethanes. Journal of the American Chemical Society. [16]

  • Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis. Chemical Society Reviews, RSC Publishing.

  • Why is methoxy group an electron donating group? Chemistry Stack Exchange. [4]

  • Asymmetric Diels–Alder Reaction of 2-Methyl-3-indolylmethanols via in Situ Generation of o-Quinodimethanes. Organic Letters, ACS Publications. [27]

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  • Generation and Cycloaddition of o-Quinodimethane in Aqueous Medium. MDPI. [1]

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  • Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [5]

  • Effect of Methoxy Substituents on the Activation Barriers of the Glutathione Peroxidase-Like Mechanism of an Aromatic Cyclic Seleninate. PMC. [19]

  • Utilization of Me3SiSnBu3 in Organic Synthesis. Generation of o- Quinodimethane from α,α′-Dibromo-o-xylene and Me3SiSnBu3- CsF. ResearchGate. [13]

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  • Schematic representation of nucleophilic substitution reactions of...
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  • Selective Synthesis of Bromo-substituted Naphthalene Dianhydride Deriv
  • Facile Generation of ortho-Quinodimethanes Toward Polycyclic Compounds. ChemRxiv.
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  • Synthesis of Methoxy-, Methylenedioxy-, Hydroxy-, and Halo-Substituted Benzophenanthridinone Deriv
  • Oxidative Bromination of O-Xylene.
  • Tetrabromo-o-xylene. Wikipedia.
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  • Diels–Alder Cycloadditions of Oxacyclic Allenes and α-Pyrones. PMC, NIH.
  • A formal [4 + 1] cycloaddition reaction of Baylis–Hillman bromides with sulfur ylides: facile access to α-alkenyl lactones. Organic Chemistry Frontiers, RSC Publishing.
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  • Bent and Twisted: Synthesis of an Alkoxy-Substituted (1,5)Naphthalene-Paracyclophanediene. [No Source Found].

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An In-depth Technical Guide to 1,2-Bis(bromomethyl)-4-methoxybenzene and Its Analogs: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Utility of Bis(bromomethyl)benzene Derivatives

Bis(bromomethyl)benzene derivatives are versatile bifunctional electrophiles that serve as crucial building blocks in a wide array of chemical syntheses. Their two reactive bromomethyl groups allow for the construction of complex molecular architectures, making them invaluable in polymer chemistry, the synthesis of macrocycles, and the development of novel cross-linking agents.[1] The strategic placement of substituents on the benzene ring, such as a methoxy group, can significantly modulate the reactivity and physical properties of these reagents, offering a tunable platform for designing materials with specific characteristics. This guide focuses on the 1,2-bis(bromomethyl)-4-methoxybenzene scaffold, a molecule of interest for its potential to introduce a methoxy-functionalized ortho-xylylene unit into larger structures.

Physicochemical Properties: A Comparative Analysis

A thorough search of the scientific literature and chemical databases did not yield specific, experimentally determined melting and boiling points for 1,2-bis(bromomethyl)-4-methoxybenzene. This suggests that this particular isomer may be less commonly synthesized or that its characterization data has not been widely published. However, by examining the properties of closely related analogs, we can make informed estimations and understand the expected physical state and thermal behavior of this compound.

Influence of Substituent Position and Nature

The melting and boiling points of substituted benzene derivatives are highly dependent on the nature and position of the substituents on the aromatic ring. Key factors include molecular weight, polarity, and the ability to pack into a crystal lattice.

The following table summarizes the available data for several compounds structurally related to 1,2-bis(bromomethyl)-4-methoxybenzene, providing a basis for understanding the structure-property relationships.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
1,2-Bis(bromomethyl)benzene 91-13-4C₈H₈Br₂263.9698.4 - 99.8Not available
1,2-Bis(bromomethyl)-4,5-dimethoxybenzene 26726-81-8C₁₀H₁₂Br₂O₂324.01Not availableNot available
4-Bromo-1,2-bis(bromomethyl)benzene Not availableC₈H₇Br₃342.8642 - 44Not available
1-Bromo-2-(bromomethyl)-4-methoxybenzene 19614-12-1C₈H₈Br₂O279.96Not availableNot available
3-Bromoanisole 2398-37-0C₇H₇BrO187.032210 - 211
4-Bromoanisole 104-92-7C₇H₇BrO187.0410223

Data sourced from various chemical suppliers and databases.[2][3][4][5][6][7][8][9][10][11][12]

Based on this comparative data, we can infer that 1,2-bis(bromomethyl)-4-methoxybenzene is likely to be a solid at room temperature with a melting point influenced by the interplay of the two bromomethyl groups and the single methoxy group. The presence of the polar methoxy group, compared to the unsubstituted 1,2-bis(bromomethyl)benzene, may lead to a slight alteration in its melting point.

Synthesis of Bis(bromomethyl)benzene Derivatives: A Methodological Overview

The synthesis of bis(bromomethyl)benzene derivatives typically involves the bromination of the corresponding dimethyl-substituted arene. A common and effective method is the radical-initiated bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).[3]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a bis(bromomethyl)benzene derivative from its corresponding xylene precursor.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification start Dissolve substituted xylene in a suitable solvent (e.g., CCl₄) reagents Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) start->reagents reflux Heat the mixture to reflux reagents->reflux Initiate radical bromination monitor Monitor reaction progress (e.g., by TLC) reflux->monitor filter Filter the hot reaction mixture to remove succinimide monitor->filter Upon completion concentrate Concentrate the filtrate under reduced pressure filter->concentrate crystallize Purify the crude product by recrystallization concentrate->crystallize product Obtain pure bis(bromomethyl)benzene derivative crystallize->product

Caption: Generalized workflow for the synthesis of bis(bromomethyl)benzene derivatives.

Causality in Experimental Choices
  • Solvent: Carbon tetrachloride (CCl₄) is a traditional solvent for these reactions due to its inertness and ability to dissolve both the starting material and NBS. However, due to its toxicity and environmental concerns, alternative solvents such as 1,2-dichloroethane or acetonitrile are now being explored.[13]

  • Radical Initiator: AIBN is a common choice as it decomposes upon heating to generate radicals at a predictable rate, initiating the chain reaction of bromination. The choice of initiator and its concentration can influence the reaction rate and selectivity.

  • Purification: Recrystallization is a standard method for purifying the solid product. The choice of solvent for recrystallization is critical to obtain high-purity crystals.[14]

Safety and Handling

Bis(bromomethyl)benzene derivatives are lachrymators and skin irritants. They should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Conclusion

While the precise melting and boiling points of 1,2-bis(bromomethyl)-4-methoxybenzene remain to be experimentally determined and reported, a comparative analysis of its structural analogs provides valuable guidance for researchers. The synthetic methodologies outlined, along with an understanding of the structure-property relationships, will aid in the rational design and application of this and similar bifunctional building blocks in the fields of drug discovery and materials science. Further research into the synthesis and characterization of this specific isomer is warranted to expand the toolbox of available reagents for chemical innovation.

References

  • Sigma-Aldrich. 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.

  • Pharmaffiliates. 1,2-bis(Bromomethyl)-4,5-dimethoxybenzene.

  • ChemicalBook. 4-broMo-1,2-bis(broMoMethyl)benzene synthesis.

  • PMC. 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene.

  • PrepChem.com. Preparation of 1,2-bis(dibromomethyl)benzene.

  • LookChem. m-BROMOANISOLE.

  • Matrix Fine Chemicals. 1-BROMO-2-(BROMOMETHYL)-4-METHOXYBENZENE.

  • BenchChem. Synthesis of Novel Heterocyclic Compounds from 1-(Bromomethyl)-2-fluoro-4-methoxybenzene: Application Notes and Protocols.

  • MilliporeSigma. 3-Bromoanisole.

  • NIST. Benzene, 1,2-bis(bromomethyl)-.

  • BLDpharm. 1-Bromo-2-(bromomethyl)-4-methoxybenzene.

  • Royal Society of Chemistry. Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds.

  • ChemicalBook. 3-Bromoanisole.

  • Yogi Enterprise. M-Bromo Anisole, N-Butyl Bromide, Acetyl Bromide Exporter in India.

  • ResearchGate. Efficient Synthesis of Bis(dibromomethyl)arenes as Important Precursors of Synthetically Useful Dialdehydes.

  • BenchChem. A Comparative Guide to Bis(bromomethyl) Reagents for Researchers and Drug Development Professionals.

  • jchps. synthesis and evaluation of resveratrol for anticancer.

  • ChemBK. m-BROMO ANISOLE.

  • ChemicalBook. 3,4-Dibromoanisole.

  • Fisher Scientific. CAS RN 19614-12-1.

  • NIST. Anisole.

  • Wikipedia. 4-Bromoanisole.

  • ChemicalBook. 2398-37-0(3-Bromoanisole) Product Description.

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Methodological & Application

Application Notes & Protocols: Synthesis of 5-Methoxyisoindolines from 1,2-Bis(bromomethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for the synthesis of N-substituted 5-methoxyisoindolines, a crucial scaffold in medicinal chemistry. We will explore the reaction of 1,2-bis(bromomethyl)-4-methoxybenzene with various primary amines. This document offers detailed protocols, mechanistic insights, and a discussion of the applications of these compounds in drug discovery, grounded in authoritative scientific literature.

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline core is a privileged structural motif found in numerous biologically active compounds and pharmaceuticals. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for designing ligands that can interact with high specificity to biological targets. The introduction of a methoxy group at the 5-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and modulating receptor binding affinity.

This guide focuses on a reliable and straightforward method for synthesizing N-substituted 5-methoxyisoindolines through the double N-alkylation of primary amines with 1,2-bis(bromomethyl)-4-methoxybenzene. This method is valued for its operational simplicity and the broad availability of diverse primary amine starting materials, allowing for the creation of extensive compound libraries for screening purposes.

Reaction Mechanism and Scientific Rationale

The core of this synthetic strategy lies in a tandem nucleophilic substitution reaction. The primary amine, acting as the nucleophile, displaces the two bromide leaving groups from the electrophilic benzylic positions of 1,2-bis(bromomethyl)-4-methoxybenzene.

Reaction_Mechanism A 1,2-Bis(bromomethyl)-4-methoxybenzene I1 Mono-alkylated Intermediate A->I1 + R-NH2 B Primary Amine (R-NH2) B->I1 I2 Intramolecular Cyclization I1->I2 Intramolecular SN2 P N-Substituted 5-Methoxyisoindoline I2->P Deprotonation Base Base (e.g., K2CO3) Base->I2 Promotes cyclization Experimental_Workflow A 1. Combine Reactants: 1,2-bis(bromomethyl)-4-methoxybenzene, primary amine, K2CO3 B 2. Add Anhydrous Acetonitrile A->B C 3. Reflux (82°C, 4-12h) Monitor by TLC B->C D 4. Cool to Room Temperature C->D E 5. Filter and Concentrate D->E F 6. Aqueous Work-up: EtOAc, NaHCO3, Brine E->F G 7. Dry and Concentrate F->G H 8. Purify by Column Chromatography G->H I Pure N-Substituted 5-Methoxyisoindoline H->I

Protocol for cyclization of 4-methoxy-o-xylylene dibromide with primary amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust Protocol for the Cyclization of 4-Methoxy-o-xylylene Dibromide with Primary Amines for the Synthesis of N-Substituted 5-Methoxyisoindolines

Audience: Researchers, scientists, and drug development professionals.

Abstract

The N-substituted isoindoline scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in bioactive molecules and functional materials.[1] This document provides a detailed protocol for the synthesis of N-substituted 5-methoxyisoindolines via the cyclization of 4-methoxy-o-xylylene dibromide with primary amines. We delve into the mechanistic underpinnings of the reaction, emphasizing the critical parameters that govern yield and purity. The protocol is designed to be a self-validating system, complete with experimental causality, characterization guidelines, and a comprehensive troubleshooting section to empower researchers to overcome common synthetic challenges.

Introduction: The Challenge of Selective Dialkylation

The direct alkylation of amines is a fundamental C-N bond-forming reaction. However, its application is often plagued by a lack of selectivity, leading to mixtures of primary, secondary, tertiary, and even quaternary ammonium salts.[2][3] This "runaway train" of alkylation occurs because the product amine is often more nucleophilic than the starting amine, leading to subsequent, undesired reactions.[2]

The synthesis of cyclic amines from dihalides and primary amines introduces an additional challenge: the competition between the desired intramolecular cyclization and intermolecular polymerization. The protocol detailed herein addresses these challenges through a carefully controlled reaction environment, primarily by leveraging high-dilution principles to favor the formation of the monomeric cyclic product.

Reaction Mechanism and Scientific Principles

The formation of the isoindoline ring proceeds via a sequential, two-step nucleophilic substitution (SN2) mechanism.

  • Initial Intermolecular SN2 Reaction: The primary amine, acting as a nucleophile, attacks one of the electrophilic benzylic carbons of the 4-methoxy-o-xylylene dibromide, displacing the first bromide ion. This forms a secondary amine intermediate.

  • Intramolecular SN2 Cyclization: The newly formed secondary amine then undergoes a rapid, intramolecular SN2 reaction, attacking the remaining benzylic carbon and displacing the second bromide ion to form the stable, five-membered isoindoline ring.

A non-nucleophilic base is crucial for this process. It serves two purposes: (i) to deprotonate the primary amine, increasing its nucleophilicity, and (ii) to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.

Causality Behind Key Experimental Choices:

  • High Dilution: This is the most critical factor for favoring cyclization. By maintaining a very low concentration of the reactants (typically achieved by the slow, simultaneous addition of both the dibromide and the amine to a large volume of solvent), the probability of the two reactive ends of the same molecule encountering each other is much higher than the probability of two different molecules reacting. This kinetically disfavors the intermolecular polymerization pathway.

  • Solvent Selection: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) is ideal. These solvents can solvate the cation of the base (e.g., K⁺ from K₂CO₃) and do not interfere with the nucleophilicity of the amine, thereby accelerating SN2 reactions.[4]

  • Base Selection: An inorganic base like potassium carbonate (K₂CO₃) is preferred. It is non-nucleophilic, preventing it from competing with the primary amine in reacting with the dibromide. Its heterogeneous nature in some solvents can also help in moderating reactivity and simplifying workup.

  • Temperature Control: Moderate heating (e.g., 60-80 °C) provides the necessary activation energy for the SN2 reactions without promoting significant decomposition or side reactions.

Experimental Protocol: Synthesis of 2-Benzyl-5-methoxy-1,3-dihydro-2H-isoindole

This protocol provides a representative example using benzylamine as the primary amine. Researchers should adjust molar quantities accordingly for different primary amines.

Materials and Reagents
ReagentMolar Mass ( g/mol )EquivalentsMoles (mmol)Amount
4-Methoxy-o-xylylene dibromide279.991.05.01.40 g
Benzylamine107.151.15.50.59 g (0.60 mL)
Potassium Carbonate (K₂CO₃), anhydrous138.213.015.02.07 g
Acetonitrile (MeCN), anhydrous---250 mL + 100 mL
Syringe Pump---2 units
Standard Glassware (3-neck RBF, etc.)----

Safety Precaution: o-Xylylene dibromides are lachrymators and skin irritants.[5][6] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Step-by-Step Methodology
  • System Setup:

    • Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and two septa for syringe pump needles.

    • To the flask, add anhydrous potassium carbonate (2.07 g, 15.0 mmol) and 150 mL of anhydrous acetonitrile. Begin vigorous stirring.

    • Heat the solvent to 80 °C using an oil bath.

  • Reactant Preparation:

    • Solution A: In a 50 mL flask, dissolve 4-methoxy-o-xylylene dibromide (1.40 g, 5.0 mmol) in 50 mL of anhydrous acetonitrile. Draw this solution into a 50 mL gas-tight syringe and place it on a syringe pump.

    • Solution B: In a separate 50 mL flask, dissolve benzylamine (0.59 g, 5.5 mmol) in 50 mL of anhydrous acetonitrile. Draw this solution into a second 50 mL gas-tight syringe and place it on the other syringe pump.

  • Reaction Execution (High-Dilution Addition):

    • Place the needles from both syringe pumps through the septa into the reaction flask, ensuring the tips are submerged in the vigorously stirring, heated solvent.

    • Simultaneously begin the slow addition of both Solution A and Solution B to the reaction flask over a period of 4 hours (Addition rate ≈ 12.5 mL/hour).

    • After the addition is complete, allow the reaction to stir at 80 °C for an additional 12-16 hours to ensure completion.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% Ethyl Acetate in Hexanes).

    • Visualize spots under UV light. The disappearance of the starting dibromide (a UV-active spot) indicates reaction progression. The product should be a new, less polar spot.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with dichloromethane (2 x 20 mL).

    • Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude oil in dichloromethane (100 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to isolate the pure N-benzyl-5-methoxyisoindoline.

Characterization
  • ¹H NMR (CDCl₃): Expect characteristic peaks for the methoxy group (~3.8 ppm), the benzylic protons of the isoindoline ring (two singlets, ~4.0-4.5 ppm), the benzylic protons of the N-benzyl group (singlet, ~3.9 ppm), and the aromatic protons.

  • ¹³C NMR (CDCl₃): Confirm the presence of all expected carbon signals.

  • Mass Spectrometry (ESI-MS): Calculate the expected mass of the protonated molecule [M+H]⁺ and compare it with the experimental value. For C₁₆H₁₇NO, the expected exact mass is 239.13.

Experimental Workflow Diagram

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purify 4. Purification & Analysis A Solution A: 4-Methoxy-o-xylylene dibromide in MeCN Addition Slow, Simultaneous Addition (4 hours via Syringe Pump) A->Addition B Solution B: Primary Amine in MeCN B->Addition Setup Setup: K2CO3 in MeCN at 80 °C Setup->Addition Stir Stir Overnight at 80 °C Addition->Stir Filter Cool & Filter (Remove K2CO3) Stir->Filter Concentrate1 Concentrate (Rotovap) Filter->Concentrate1 Extract Liquid-Liquid Extraction (DCM/H2O) Concentrate1->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Chroma Flash Column Chromatography Dry->Chroma Analyze Characterization: NMR, MS Chroma->Analyze

Caption: Experimental workflow for isoindoline synthesis.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Inactive reagents (amine or dibromide degraded). 3. Base is not sufficiently anhydrous or strong.1. Increase reaction temperature in 10 °C increments. 2. Verify reagent quality via NMR or use freshly purchased materials. 3. Use freshly dried K₂CO₃ or switch to a stronger base like DBU (use with caution).
Significant Polymer Formation 1. Addition rate was too fast. 2. Overall concentration was too high.1. Decrease the addition rate (e.g., extend addition time to 6-8 hours). 2. Increase the initial volume of solvent in the reaction flask to further dilute the reactants.
Multiple Products Observed by TLC/NMR 1. Over-alkylation of the product isoindoline with starting dibromide. 2. Incomplete reaction.1. Ensure the primary amine is in slight excess (1.1 eq) to consume all the dibromide. 2. Extend the reaction time after addition is complete.
Difficult Purification 1. Product co-elutes with starting material or byproducts.1. Optimize the solvent system for column chromatography. Try different solvent systems (e.g., Toluene/Acetone) or use a gradient elution.

References

  • Name of Reaction (n.d.). Gabriel Synthesis. Cambridge University Press. Available at: [Link]

  • Wikipedia (n.d.). Gabriel synthesis. Available at: [Link]

  • Kryshchyshyn, A. et al. (2019). The chemistry of isoindole natural products. National Institutes of Health (NIH). Available at: [Link]

  • Kumar, A. et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available at: [Link]

  • Kumar, A. et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Available at: [Link]

  • Hoye, A. T. et al. (2022). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. American Chemical Society. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Pliego, J. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. PubMed. Available at: [Link]

  • Chemistry with Caroline (2022). Alkylation of Amines. YouTube. Available at: [Link]

  • Ashenhurst, J. (2025). The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]

  • Wikipedia (n.d.). Xylylene dibromide. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Synthesis of isoindolinones. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Use of 1,2-bis(bromomethyl)-4-methoxybenzene as a High-Performance Polymer Cross-linker

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,2-bis(bromomethyl)-4-methoxybenzene as a versatile and highly reactive cross-linking agent. The unique molecular architecture, featuring two benzylic bromide functionalities ortho to each other and an activating methoxy group, offers distinct advantages in the synthesis of precisely structured polymer networks. We will explore the underlying chemical principles, provide detailed, field-proven protocols for cross-linking reactions, outline robust characterization methodologies, and present a framework for troubleshooting common experimental challenges. The primary focus will be on the Friedel-Crafts alkylation of aromatic polymers, using polystyrene as a model system, to generate hyper-cross-linked polymers (HCPs) with significant potential in applications ranging from advanced materials to controlled drug delivery systems.[1]

Core Principles: Reactivity and Physicochemical Profile

1,2-bis(bromomethyl)-4-methoxybenzene is a member of the bis(bromomethyl)arene family of reagents, which are distinguished by the high reactivity of their benzylic bromide groups in nucleophilic substitution and Friedel-Crafts alkylation reactions.[2]

Causality of Reactivity:

  • Benzylic Bromides: The C-Br bonds are inherently reactive due to the stability of the resulting benzylic carbocation intermediate, facilitating both SN1 and SN2 reaction pathways.[2] This makes them excellent electrophiles.

  • Methoxy Group (-OCH₃): As a powerful electron-donating group, the methoxy substituent enhances the electron density of the aromatic ring.[3] This activation has a dual effect: it increases the nucleophilicity of the aromatic core itself and further stabilizes any carbocation intermediates formed at the bromomethyl positions, thereby accelerating the cross-linking reaction rate compared to unsubstituted analogues.

  • Ortho-Substitution: The 1,2- (or ortho) positioning of the bromomethyl groups can be used to create rigid, cyclic structures within the polymer network.[2] This structural constraint can lead to materials with high thermal stability and defined porosity, although steric hindrance may influence reactivity in certain systems.[2]

Physicochemical Data Summary:

The table below summarizes key properties. Data for the structurally similar 1,2-bis(bromomethyl)benzene is provided for comparison. The presence of the methoxy group will increase the molecular weight and is expected to influence the melting point and solubility.

Property1,2-bis(bromomethyl)-4-methoxybenzene1,2-Bis(bromomethyl)benzene (Reference)
CAS Number Not widely available91-13-4[2][4]
Molecular Formula C₉H₁₀Br₂OC₈H₈Br₂[2]
Molecular Weight ( g/mol ) 293.98263.96[2]
Appearance Expected to be a white to off-white solidWhite Solid[2]
Melting Point (°C) Data not available98.4-99.8[2]
Visualization 1: Chemical Structure

Caption: Structure of the cross-linker.

Critical Safety and Handling Protocols

Bis(bromomethyl)arenes and related compounds are reactive and require careful handling. The following precautions are derived from safety data sheets of structurally analogous chemicals and should be strictly adhered to.

  • Hazard Identification: This class of compounds is often associated with severe health hazards. They can cause severe skin burns and eye damage, may be harmful if swallowed, and can be fatal if inhaled.[4][5] They may also cause allergic skin reactions.[5]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, a face shield, and a lab coat.[6][7] Work should exclusively be conducted in a certified chemical fume hood to avoid inhalation.[5][6]

  • Handling Procedures: Avoid all personal contact, including inhalation and skin/eye contact.[5] Keep containers tightly sealed when not in use. Use non-sparking tools and prevent the formation of dust.[6][7] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][8]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[6][9]

Experimental Guide: Synthesis of a Cross-linked Polystyrene Network

This protocol details a robust and reproducible method for the post-synthesis cross-linking of polystyrene via Friedel-Crafts alkylation.[1][2] The degree of cross-linking, and thus the final material properties, can be precisely controlled by adjusting the stoichiometry of the cross-linker.

Materials and Equipment
  • Polymer: Polystyrene (PS), standard grade

  • Cross-linker: 1,2-bis(bromomethyl)-4-methoxybenzene

  • Catalyst: Anhydrous iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃)[2]

  • Solvent: Anhydrous 1,2-dichloroethane (DCE) or nitrobenzene[2]

  • Quenching/Washing Agents: Methanol, 1 M Hydrochloric acid (HCl), Deionized water

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Reflux condenser

    • Heating mantle with temperature control

    • Schlenk line or glove box for maintaining an inert atmosphere (Nitrogen or Argon)

    • Standard glassware for filtration and washing

Step-by-Step Protocol
  • System Preparation (Inert Atmosphere is Crucial):

    • In a flame-dried round-bottom flask, dissolve a known quantity of polystyrene in anhydrous 1,2-dichloroethane (e.g., 5 g PS in 100 mL DCE). Stir until fully dissolved.

    • Causality: The reaction must be conducted under anhydrous conditions as the Lewis acid catalyst (FeCl₃) is extremely moisture-sensitive and will be deactivated by water, halting the reaction.

  • Reagent Addition:

    • Under a positive pressure of nitrogen or argon, add the desired amount of 1,2-bis(bromomethyl)-4-methoxybenzene to the polymer solution. The amount added directly dictates the cross-linking density (see Table 2).

    • Allow the cross-linker to dissolve completely with stirring.

  • Catalyst-Induced Initiation:

    • Carefully and slowly add the anhydrous FeCl₃ catalyst to the reaction mixture. A distinct color change in the solution is typically observed, signaling the initiation of the Friedel-Crafts reaction.[1]

    • Causality: The Lewis acid coordinates with a bromine atom, making the benzylic carbon a much stronger electrophile, which is then readily attacked by the electron-rich phenyl rings of the polystyrene chains.

  • Cross-linking Reaction:

    • Heat the mixture to 80°C under reflux with vigorous stirring. Maintain this temperature for 18-24 hours.[1]

    • As the reaction progresses, the solution will become increasingly viscous and may form a swollen gel, indicating the formation of a continuous polymer network.

  • Quenching and Purification:

    • After the reaction period, cool the flask to room temperature.

    • Slowly add methanol to the flask to quench the reaction. This will cause the cross-linked polymer to precipitate out of the solution.[1]

    • Filter the solid product using a Büchner funnel.

    • Wash the collected solid sequentially with:

      • Methanol (to remove unreacted reagents).

      • 1 M HCl solution (to remove the iron catalyst).[1]

      • Copious amounts of deionized water until the filtrate is neutral (pH ~7).

  • Drying:

    • Dry the purified, cross-linked polymer in a vacuum oven at 60-80°C until a constant weight is achieved.[1]

Data Presentation: Tuning Material Properties

The following table provides a representative example of how varying the cross-linker concentration can systematically alter the physical properties of the final material.

Table 2: Synthesis Parameters and Resulting Polymer Properties

Sample IDPolystyrene (g)Cross-linker (g)Degree of Cross-linking (%)BET Surface Area (m²/g)Total Pore Volume (cm³/g)
HCP-PS-1 5.00.5910~400~0.35
HCP-PS-2 5.01.1820~850~0.70
HCP-PS-3 5.02.9450~1200~1.10
Note: Data is illustrative, based on trends observed for similar hyper-cross-linked systems.[1]

Essential Characterization Techniques

Validating the success of the cross-linking reaction and understanding the properties of the new material are paramount.

  • Confirmation of Cross-linking (Swellability Test):

    • Protocol: Place a small amount of the dried product in a vial with a good solvent for polystyrene (e.g., toluene).

    • Expected Result: A non-cross-linked polymer will dissolve completely. A successfully cross-linked polymer will swell to form a gel but will not dissolve. This provides immediate, qualitative confirmation of network formation.

  • Structural Verification (FTIR Spectroscopy):

    • Methodology: Acquire FTIR spectra of the starting polystyrene, the cross-linker, and the final dried product.[1]

    • Analysis: Look for changes in the C-H out-of-plane bending region for substituted benzenes (600-900 cm⁻¹). The incorporation of the cross-linker will alter the substitution pattern on the polystyrene phenyl rings, leading to new absorption bands.

  • Thermal Stability Assessment (Thermogravimetric Analysis - TGA):

    • Methodology: Heat a small sample of the polymer under a controlled atmosphere (e.g., nitrogen) while monitoring its weight loss as a function of temperature.

    • Analysis: Cross-linked polymers are expected to exhibit significantly higher thermal decomposition temperatures compared to the original linear polystyrene, indicating enhanced thermal stability.[2]

  • Porosity and Surface Area Measurement (BET Analysis):

    • Methodology: For applications in drug delivery, catalysis, or separations, quantifying the porosity is critical. Perform a nitrogen adsorption-desorption analysis at 77 K.[1]

    • Analysis: Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data. Pore volume and size distribution can be determined using Barrett-Joyner-Halenda (BJH) analysis.[1]

Visualized Workflows and Mechanisms

Visualization 2: Friedel-Crafts Cross-linking Mechanism

cluster_reactants Reactants cluster_intermediate Reaction Intermediate PS1 Polystyrene Chain 1 (Aromatic Ring) Catalyst FeCl₃ (Lewis Acid) Product Cross-linked Polymer Network PS1->Product Friedel-Crafts Alkylation PS2 Polystyrene Chain 2 (Aromatic Ring) PS2->Product Friedel-Crafts Alkylation Crosslinker 1,2-bis(bromomethyl) -4-methoxybenzene Activated Activated Electrophile [Crosslinker-FeCl₃ Complex] Crosslinker->Activated Coordination Catalyst->Activated Activated->Product Friedel-Crafts Alkylation A 1. Dissolve Polystyrene in Anhydrous Solvent (Inert Atmosphere) B 2. Add Cross-linker (1,2-bis(bromomethyl)-4-methoxybenzene) A->B C 3. Add Anhydrous FeCl₃ Catalyst (Initiation) B->C D 4. Heat Under Reflux (80°C, 18-24h) (Network Formation) C->D E 5. Quench with Methanol (Precipitation) D->E F 6. Filter and Wash Product (Methanol -> 1M HCl -> DI Water) E->F G 7. Dry in Vacuum Oven (Constant Weight) F->G H 8. Characterization (FTIR, TGA, Swell Test, BET) G->H

Sources

Application Note & Protocol: Synthesis of Novel Macrocyclic Ethers from 3,4-Bis(bromomethyl)anisole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Macrocyclic ethers, particularly those incorporating aromatic subunits, represent a class of compounds with significant interest in supramolecular chemistry, materials science, and drug discovery due to their unique host-guest complexation capabilities.[1] This document provides a comprehensive guide to the synthesis of novel macrocyclic ethers using 3,4-bis(bromomethyl)anisole as a versatile aromatic building block. We will delve into the mechanistic principles, provide a detailed, step-by-step protocol for a representative synthesis, and outline robust methods for purification and characterization. The causality behind experimental choices, such as the implementation of the high-dilution principle to favor macrocyclization, is explained to empower researchers to adapt and troubleshoot these procedures effectively.

Introduction and Scientific Rationale

Macrocyclic compounds are foundational to host-guest chemistry, with crown ethers being the most prominent examples.[2] Their ability to selectively bind cations and small organic molecules is dictated by the size, shape, and electronic nature of their cavity. The incorporation of rigid aromatic units, such as the anisole moiety derived from 3,4-bis(bromomethyl)anisole, imparts conformational pre-organization to the macrocycle. This structural rigidity can enhance binding affinity and selectivity compared to purely aliphatic analogues.

The synthetic strategy detailed herein employs the Williamson ether synthesis, a robust and widely utilized method for forming the ether linkages that constitute the macrocyclic backbone.[3][4][5] This Sₙ2 reaction involves the coupling of an alkoxide nucleophile with an alkyl halide.[6] In the context of macrocyclization, this is an intramolecular reaction. However, a significant competing intermolecular reaction can lead to the formation of linear polymers. To circumvent this, the High-Dilution Principle is employed. This principle dictates that at very low reactant concentrations (e.g., 10⁻³ M or less), the probability of the two reactive ends of a single precursor molecule encountering each other is statistically favored over the encounter of two separate molecules, thus promoting the desired intramolecular cyclization.[7][8] This is practically achieved by the slow, controlled addition of the reactants to a large volume of solvent.[8]

The Synthetic Blueprint: From Precursor to Macrocycle

The overall strategy involves a [1+1] condensation between 3,4-bis(bromomethyl)anisole and a suitable di-nucleophile, typically a diol or a diphenol, under basic conditions. The choice of the diol linker allows for precise control over the resulting macrocycle's cavity size and properties.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A 3,4-Bis(bromomethyl)anisole E Macrocyclic Ether Product A->E Williamson Ether Synthesis B Diol Linker (e.g., Catechol) HO-R-OH B->E C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile) C->E D High-Dilution Principle (Slow addition via syringe pump) D->E

Diagram 1: General reaction scheme for macrocyclization.

Detailed Experimental Protocols

This section provides a validated protocol for the synthesis of a macrocyclic ether from 3,4-bis(bromomethyl)anisole and catechol.

Materials and Reagents

Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions involving moisture.

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)Notes
3,4-Bis(bromomethyl)anisoleC₉H₁₀Br₂O293.981.47 g5.0Starting Material
CatecholC₆H₆O₂110.110.55 g5.0Linker
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.76 g20.0Base (anhydrous)
N,N-Dimethylformamide (DMF)C₃H₇NO73.09500 mL-Solvent (anhydrous)
Dichloromethane (DCM)CH₂Cl₂84.93~200 mL-For work-up
Deionized WaterH₂O18.02~300 mL-For work-up
Anhydrous Sodium SulfateNa₂SO₄142.04~10 g-Drying agent
Silica GelSiO₂-~50 g-For chromatography
Eluent for Chromatography--Varies-e.g., Hexane/Ethyl Acetate
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous potassium carbonate (2.76 g, 20.0 mmol) and 400 mL of anhydrous DMF. Begin vigorous stirring.

  • Reagent Preparation:

    • In a 100 mL beaker, dissolve 3,4-bis(bromomethyl)anisole (1.47 g, 5.0 mmol) in 50 mL of anhydrous DMF. Load this solution into a 50 mL syringe.

    • In a separate 100 mL beaker, dissolve catechol (0.55 g, 5.0 mmol) in 50 mL of anhydrous DMF. Load this solution into a second 50 mL syringe.

  • High-Dilution Addition: Mount both syringes onto a syringe pump. Place the needle tips below the surface of the stirring DMF/K₂CO₃ suspension in the reaction flask. Begin the simultaneous addition of both reactant solutions at a slow rate (e.g., 5 mL/hour). The total addition time will be 10 hours.

    • Causality Note: The slow, simultaneous addition ensures that the instantaneous concentration of both reactants remains extremely low, thereby maximizing the probability of intramolecular cyclization over intermolecular polymerization.[7][9]

  • Reaction: After the addition is complete, heat the reaction mixture to 80 °C and allow it to stir overnight (approx. 12-16 hours) under a nitrogen atmosphere to ensure the reaction goes to completion.

  • Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot from the reaction mixture, dilute it with DCM, and spot it on a silica gel TLC plate against the starting materials. A new spot corresponding to the product should appear, and the starting material spots should diminish.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr).

    • Remove the DMF solvent under reduced pressure using a rotary evaporator (a high-vacuum pump is recommended).

    • Dissolve the resulting residue in 150 mL of dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash it with deionized water (3 x 100 mL) to remove any remaining DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

Purification by Column Chromatography

The crude product is typically a mixture of the desired macrocycle and some oligomeric byproducts. Purification is essential and is best achieved by flash column chromatography.[10][11][12]

  • Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., 20% ethyl acetate in hexane). The optimal eluent should be determined beforehand by TLC analysis, aiming for an Rf value of ~0.3 for the desired product.[12]

  • Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent by rotary evaporation to yield the purified macrocyclic ether as a white or off-white solid.

Sources

Navigating the Nuances of Nucleophilic Substitution on Benzylic Bromides: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic organic chemistry, the transformation of benzylic bromides via nucleophilic substitution stands as a cornerstone reaction for the construction of complex molecular architectures. This class of reactions is pivotal in drug discovery and development, where the precise installation of functional groups can dramatically influence a molecule's biological activity. This application note provides an in-depth exploration of the reaction conditions governing the nucleophilic substitution of benzylic bromides, offering a blend of mechanistic understanding and practical guidance for researchers, scientists, and professionals in drug development.

The Mechanistic Dichotomy: A Tale of Two Pathways

The reactivity of benzylic bromides in nucleophilic substitution is characterized by a fascinating duality, with the reaction proceeding through either an S(_N)1 or S(_N)2 mechanism. The operative pathway is not inherent to the substrate alone but is instead a function of the specific reaction conditions employed.[1]

  • The S(_N)1 Pathway: This two-step mechanism is initiated by the departure of the bromide leaving group, forming a resonance-stabilized benzylic carbocation.[2][3] This intermediate is then rapidly captured by a nucleophile. The stability of the benzylic carbocation, a consequence of charge delocalization into the aromatic ring, makes this pathway particularly accessible for secondary and tertiary benzylic systems.

  • The S(_N)2 Pathway: In this concerted, single-step process, the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the bromide ion.[2] This pathway is favored for primary benzylic bromides where steric hindrance is minimal.

The choice between these two mechanistic routes is a delicate balance influenced by several key factors: the structure of the benzylic bromide, the nature of the nucleophile, the choice of solvent, and the reaction temperature.

Key Parameters Influencing Reaction Outcomes

A thorough understanding of the interplay between various reaction parameters is crucial for achieving the desired substitution product with high yield and selectivity.

Substrate Structure: The Steric and Electronic Landscape

The substitution pattern of the benzylic bromide itself plays a significant role in dictating the reaction mechanism.

  • Primary Benzylic Bromides: These substrates, such as benzyl bromide itself, are sterically unhindered and readily undergo S(_N)2 reactions.[4]

  • Secondary and Tertiary Benzylic Bromides: The increased substitution at the benzylic carbon favors the S(_N)1 pathway due to the enhanced stability of the resulting secondary or tertiary carbocation and increased steric hindrance to a backside S(_N)2 attack.[5]

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring can destabilize the benzylic carbocation, thus disfavoring the S(_N)1 pathway. Conversely, electron-donating groups stabilize the carbocation, promoting the S(_N)1 mechanism.

The Nucleophile: Strength and Concentration

The nature of the incoming nucleophile is a critical determinant of the reaction pathway.

  • Strong Nucleophiles: Potent, often anionic nucleophiles such as cyanide (CN⁻), thiols (RS⁻), and alkoxides (RO⁻) favor the S(_N)2 mechanism.[6][7] Their high reactivity promotes a direct displacement of the leaving group.

  • Weak Nucleophiles: Neutral and less reactive nucleophiles, including water (H₂O), alcohols (ROH), and carboxylic acids (RCOOH), are more likely to participate in S(_N)1 reactions.[6][7][8] They typically wait for the formation of the carbocation before attacking.

The Solvent: A Medium of Influence

The solvent does more than just dissolve the reactants; it actively participates in the reaction by solvating ions and influencing the energy of transition states.

  • Polar Protic Solvents: Solvents like water, alcohols, and carboxylic acids possess O-H or N-H bonds, allowing them to form hydrogen bonds.[9] These solvents excel at stabilizing both the departing bromide anion and the carbocation intermediate in an S(_N)1 reaction, thereby accelerating this pathway.[8][9]

  • Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) have large dipole moments but lack acidic protons.[6] They are effective at solvating cations but poorly solvate anions.[9] This leaves the nucleophile "naked" and highly reactive, thus promoting the S(_N)2 mechanism.[6][10]

Temperature: A Handle on Reaction Rate

As with most chemical reactions, increasing the temperature generally increases the rate of both S(_N)1 and S(_N)2 reactions. However, for reactions where both pathways are competitive, temperature can sometimes be used to favor one over the other, although this is often less predictable than the other factors.

Visualizing the Mechanistic Pathways

To further clarify the distinction between the S(_N)1 and S(_N)2 mechanisms for benzylic bromides, the following diagrams illustrate the key steps involved.

SN1_Pathway cluster_step1 Step 1: Carbocation Formation (Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack A Benzylic Bromide B Resonance-Stabilized Benzylic Carbocation + Br⁻ A->B Slow D Substitution Product B->D C Nucleophile (Nu⁻) C->D Fast

Caption: The S(_N)1 pathway for nucleophilic substitution of a benzylic bromide.

SN2_Pathway A Benzylic Bromide + Nu⁻ B Transition State [Nu---C---Br]⁻ A->B Concerted Step C Substitution Product + Br⁻ B->C

Caption: The S(_N)2 pathway for nucleophilic substitution of a benzylic bromide.

Practical Protocols for Common Transformations

The following section provides detailed, step-by-step protocols for common nucleophilic substitution reactions of benzylic bromides, highlighting the specific conditions that favor the desired transformation.

Protocol 1: Synthesis of Benzyl Cyanide (S(_N)2)

This protocol describes the reaction of benzyl bromide with sodium cyanide, a strong nucleophile, in a polar aprotic solvent to favor the S(_N)2 pathway.[10]

Materials:

  • Benzyl bromide

  • Sodium cyanide (NaCN)

  • Dimethylformamide (DMF), anhydrous

  • Diatomaceous earth

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of sodium cyanide (1.2 equivalents) in anhydrous DMF, add benzyl bromide (1.0 equivalent) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth to remove inorganic salts.

  • Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure benzyl cyanide.

Protocol 2: O-Alkylation of a Phenol with a Benzylic Bromide (S(_N)2)

This protocol details the etherification of a phenol using a benzylic bromide under basic conditions in a polar aprotic solvent.[11]

Materials:

  • Benzylic bromide (e.g., 4-(Bromomethyl)benzil) (1.1 eq)

  • Phenol (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Acetone or DMF, anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the phenol (1.0 equivalent) in anhydrous acetone or DMF, add potassium carbonate (2.0 equivalents).

  • Stir the mixture at room temperature for 30 minutes to generate the phenoxide anion.

  • Add the benzylic bromide (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for 6-24 hours, monitoring by TLC.[11]

  • Once the reaction is complete, cool to room temperature and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Solvolysis of a Secondary Benzylic Bromide (S(_N)1)

This protocol illustrates the S(_N)1 reaction of a secondary benzylic bromide with a weak nucleophile (methanol) in a polar protic solvent.[10]

Materials:

  • Secondary benzylic bromide (e.g., 1-bromo-1-phenylethane)

  • Methanol

  • Sodium bicarbonate

Procedure:

  • Dissolve the secondary benzylic bromide (1.0 equivalent) in methanol.

  • Stir the solution at room temperature or with gentle heating. The reaction progress can be monitored by the formation of HBr, which can be detected by pH changes.

  • Continue stirring until the starting material is consumed (as determined by TLC or GC-MS).

  • Neutralize the reaction mixture with a small amount of solid sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the ether product.

  • Purification can be achieved through column chromatography if necessary.

Summary of Reaction Conditions

The following table summarizes the key reaction parameters and their influence on the nucleophilic substitution of benzylic bromides.

ParameterFavors S(_N)1Favors S(_N)2
Substrate Tertiary > Secondary > PrimaryPrimary > Secondary > Tertiary
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., CN⁻, RS⁻, RO⁻)
Solvent Polar Protic (e.g., water, alcohols)Polar Aprotic (e.g., acetone, DMF)
Leaving Group Good leaving group (e.g., Br⁻, I⁻)Good leaving group (e.g., Br⁻, I⁻)

Troubleshooting and Advanced Considerations

  • Elimination as a Side Reaction: While less common for benzylic systems compared to alkyl halides, elimination reactions (E1 and E2) can sometimes compete with substitution, especially with bulky, strongly basic nucleophiles and at higher temperatures.

  • Catalysis: In some cases, catalysis can be employed to enhance the rate and selectivity of these reactions. For instance, the use of phase-transfer catalysts can facilitate reactions between an aqueous nucleophile and an organic-soluble benzylic bromide. Recent advancements have also explored photocatalytic methods for the coupling of benzylic halides.[12][13]

  • Stereochemistry: For chiral secondary benzylic bromides, S(_N)1 reactions will lead to racemization, while S(_N)2 reactions will proceed with an inversion of stereochemistry.[6] This is a critical consideration in asymmetric synthesis.

Conclusion

The nucleophilic substitution of benzylic bromides is a versatile and powerful tool in the arsenal of the synthetic chemist. By carefully selecting the reaction conditions—substrate, nucleophile, solvent, and temperature—researchers can effectively control the reaction mechanism and achieve the desired molecular transformation. The protocols and guidelines presented in this application note provide a solid foundation for the successful design and execution of these important reactions in the pursuit of novel therapeutics and advanced materials.

References

  • Quora. (2016, December 5). Do benzyl halides react mainly via Sn1 or Sn2 mechanisms?[Link]

  • CSIR NET LIFE SCIENCE COACHING. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides. [Link]

  • Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters. [Link]

  • Vedantu. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. [Link]

  • Chemistry LibreTexts. (2019, December 30). 8.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

  • University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. [Link]

  • Organic Chemistry Portal. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. [Link]

  • Mizuta, S., Yamaguchi, T., & Ishikawa, T. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. [Link]

  • Chemistry LibreTexts. (2020, May 30). 7.12: Comparison of SN1 and SN2 Reactions. [Link]

  • St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17 Nucleophilic Substitution Reaction (PART-2) Solvent Effects 1. [Link]

  • Grote, T., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Singh, J., et al. (2004). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences. [Link]

  • Master Organic Chemistry. (2025, June 24). Comparing The SN1 vs Sn2 Reactions. [Link]

  • Li, S., et al. (2025, April 1). Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. Organic Letters. [Link]

  • Pendidikan Kimia. (2017, June 12). Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. [Link]

  • RSC Publishing. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. [Link]

  • Organic Chemistry Portal. Benzylic substitution, benzylation. [Link]

  • ResearchGate. (2024, June 9). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. [Link]

  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?[Link]

  • Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]

  • Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. [Link]

  • Khan Academy. Reactions at the benzylic position. [Link]

Sources

Strategic Synthesis and Activation of 4-Methoxy-o-Quinodimethane Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The generation of o-quinodimethanes (o-QDMs) is a cornerstone strategy in the synthesis of polycyclic aromatic systems, particularly for constructing steroid backbones, alkaloids, and lignans via Diels-Alder cycloadditions. The introduction of a 4-methoxy substituent into the o-QDM core is not merely structural; it is a strategic electronic handle. The electron-donating methoxy group breaks the symmetry of the diene, exerting powerful regiochemical control over subsequent cycloadditions.

This Application Note details the robust synthesis of the two most critical precursors for 4-methoxy-o-QDM:

  • The Sulfone Precursor: 5-methoxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide.

  • The Benzocyclobutene Precursor: 4-methoxybenzocyclobutene.

We utilize a divergent synthetic pathway starting from the commercially available 4-methoxyphthalic anhydride, ensuring unambiguous regiochemical fidelity—a common failure point in direct chloromethylation routes.

Strategic Pathway Visualization

The following flow chart illustrates the divergent synthesis from a single regiochemically pure source (Phthalic Anhydride) to both stable precursors and their activation to the reactive o-QDM.

G Start 4-Methoxyphthalic Anhydride (Regiocontrol Source) Diol 4-Methoxy-1,2-benzenedimethanol (Intermediate) Start->Diol LiAlH4 Reduction (Protocol 1.A) Dibromide 1,2-Bis(bromomethyl)-4-methoxybenzene (The 'Golden Key' Intermediate) Diol->Dibromide PBr3 Bromination (Protocol 1.B) Sulfone Sulfone Precursor (Stable Solid) Dibromide->Sulfone 1. Na2S 2. Oxidation (Oxone) (Protocol 2) BCB Benzocyclobutene Precursor (Stable Liquid) Dibromide->BCB Electrochemical Reduction or Zn/EtOH (Protocol 3) oQDM 4-Methoxy-o-quinodimethane (Reactive Diene) Sulfone->oQDM Thermal Extrusion (-SO2) BCB->oQDM Electrocyclic Ring Opening (>180°C) Product Polycyclic Adduct (Diels-Alder Product) oQDM->Product + Dienophile (Regioselective Trap)

Figure 1: Divergent synthesis map ensuring regiochemical integrity from anhydride starting material.

Technical Rationale & Regioselectivity

Why synthesize the 4-methoxy derivative specifically? In a Diels-Alder reaction, the 4-methoxy-o-quinodimethane acts as an electron-rich diene.

  • Electronic Bias: The methoxy group at C4 raises the HOMO energy coefficient at the C1 terminus (ortho to the methoxy).

  • Outcome: When reacting with an electron-deficient dienophile (e.g., methyl acrylate), the "ortho" product (head-to-head) is kinetically favored over the "meta" product.

  • Precursor Stability:

    • Sulfones are crystalline solids, indefinite shelf-life, and activate via cheletropic extrusion of SO₂ (irreversible).

    • Benzocyclobutenes are liquids, stable at room temp, but require higher activation temperatures (reversible ring opening).

Experimental Protocols

Protocol 1: Synthesis of the "Golden Key" Intermediate

Target: 1,2-Bis(bromomethyl)-4-methoxybenzene Rationale: Direct halomethylation of anisole yields the 2,4-isomer. To guarantee the 1,2-substitution pattern required for o-QDM, we must reduce the pre-formed phthalic ring.

Part A: Reduction to Diol
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser, N₂ inlet, and addition funnel.

  • Reagent Prep: Charge flask with LiAlH₄ (1.5 equiv) suspended in anhydrous THF (0.5 M concentration). Cool to 0°C.[1][2][3]

  • Addition: Dissolve 4-methoxyphthalic anhydride (1.0 equiv) in anhydrous THF. Add dropwise to the LiAlH₄ suspension over 30 mins. Caution: Exothermic.

  • Reaction: Warm to Room Temperature (RT) and stir for 1 hour, then reflux for 3 hours.

  • Workup (Fieser Method): Cool to 0°C. Carefully quench sequentially with:

    • 
       mL Water (
      
      
      
      = grams of LiAlH₄ used).
    • 
       mL 15% NaOH.
      
    • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       mL Water.
      
  • Isolation: Filter the granular aluminum salts through Celite. Dry filtrate over Na₂SO₄ and concentrate in vacuo.

    • Yield Expectation: 85-92% (Viscous oil or low-melting solid).

Part B: Conversion to Dibromide
  • Setup: 250 mL RBF, N₂ atmosphere, 0°C ice bath.

  • Reaction: Dissolve the crude diol (from Part A) in anhydrous DCM (0.3 M). Add PBr₃ (0.8 equiv, 2.4 equiv Br) dropwise.

  • Execution: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Pour onto ice/water. Extract with DCM (3x). Wash organics with sat. NaHCO₃ and brine.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

    • Target: 1,2-Bis(bromomethyl)-4-methoxybenzene.

    • Data: White crystalline solid.[4] Stable at -20°C.

Protocol 2: The Sulfone Route (Preferred for Scale-up)

Target: 5-Methoxy-1,3-dihydrobenzo[c]thiophene 2,2-dioxide Mechanism: Double nucleophilic displacement followed by oxidation.

  • Cyclization (Sulfide Formation):

    • Dissolve Na₂S·9H₂O (1.1 equiv) in degassed Ethanol/Water (1:1).

    • Add solution of Dibromide (Protocol 1) in Ethanol dropwise at RT.

    • Stir 2 hours. Concentrate to remove EtOH, extract with DCM.

    • Result: 5-methoxy-1,3-dihydrobenzo[c]thiophene (Oily solid).

  • Oxidation to Sulfone:

    • Dissolve the sulfide in MeOH/Water (1:1).

    • Add Oxone® (Potassium peroxymonosulfate, 2.5 equiv) in portions at 0°C.

    • Stir at RT for 4 hours (Monitor by TLC; sulfide disappears rapidly).

    • Filter off salts. Concentrate filtrate.[3] Extract aqueous residue with CHCl₃.

  • Crystallization: Recrystallize from Ethanol.

    • Appearance: White needles.

    • Activation Temp: ~140-180°C (Cheletropic extrusion).

Protocol 3: The Benzocyclobutene Route

Target: 4-Methoxybenzocyclobutene Method: Electrochemical Reductive Cyclization (Green Chemistry Approach).

Note: Traditional Finkelstein elimination (NaI) or Zn dust reduction also works, but electrochemistry offers higher yields for this specific substrate.

  • Cell Setup: Undivided cell, Platinum plate electrodes (anode and cathode). Constant current source.

  • Electrolyte: 0.1 M Tetraethylammonium tosylate (Et₄NOTs) in DMF.

  • Reaction:

    • Dissolve Dibromide (Protocol 1) (5 mmol) in the electrolyte solution (50 mL).

    • Electrolyze at constant current (e.g., 50 mA/cm²) at 0°C.

    • Pass 2.2 F/mol of charge.

  • Workup: Pour into water, extract with Pentane (to avoid losing the volatile product).

  • Purification: Short path distillation or silica plug (elute with Pentane).

    • Yield: ~65-75%.

    • Activation Temp: >180°C (Electrocyclic opening).

Comparative Data Summary

FeatureSulfone PrecursorBenzocyclobutene Precursor
State Crystalline SolidLiquid (Volatile)
Stability High (Indefinite at RT)Moderate (Polymerizes over time)
Activation Mode Cheletropic (-SO₂)Electrocyclic (Ring Opening)
Reversibility Irreversible (Gas evolution)Reversible (Equilibrium)
Reaction Temp Moderate (140°C)High (>180°C)
Atom Economy Lower (Loss of SO₂)100%

References

  • Regioselectivity in Diels-Alder Reactions

    • Master Organic Chemistry. "Regiochemistry In The Diels-Alder Reaction." Link

  • General Sulfone Synthesis Strategy

    • Journal of the American Chemical Society.[5] "A Powerful o-Quinone Dimethide Strategy for Intermolecular Diels−Alder Cycloadditions." Link

  • Benzocyclobutene via Electrochemical Reduction

    • Thieme Connect (Synthesis). "Electrochemical Difunctionalization... and Cyclization." Link

  • Preparation of Bis(bromomethyl)

    • PrepChem. "Preparation of 1,2-bis(dibromomethyl)benzene." Link

  • LiAlH4 Reduction Protocols

    • Imperial College London. "Reductions with Lithium Aluminium Hydride."[2][6][7][8][9] Link

Sources

Application Note: Precision Diels-Alder Trapping of 4-Methoxy-o-xylylene Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-methoxy-o-xylylene (also known as 4-methoxy-o-quinodimethane) intermediate is a potent, transient diene used extensively in the total synthesis of polycyclic alkaloids, steroids, and anthracycline antibiotics. Its electron-rich nature, conferred by the methoxy substituent, significantly enhances reaction rates with electron-deficient dienophiles (Normal Electron Demand Diels-Alder).

However, the utility of this intermediate is often compromised by its high propensity for self-dimerization (forming spiro-dimers or linear oligomers) and polymerization. This guide provides a field-validated protocol to maximize the capture efficiency of 4-methoxy-o-xylylene, focusing on the thermolysis of 4-methoxybenzocyclobutene (4-OMe-BCB) as the most robust generation method.

Key Technical Advantages of This Protocol:

  • Regiocontrol: Exploits the 4-methoxy group to direct "para-like" cycloaddition selectivity.

  • Dimer Suppression: Utilizes pseudo-high dilution kinetics to favor trapping over self-reaction.[1]

  • Scalability: Compatible with continuous flow chemistry to minimize hazardous intermediate accumulation.[2][1]

Mechanistic Insight & Regiochemistry

Generation Mechanism

The generation of 4-methoxy-o-xylylene from 4-methoxybenzocyclobutene proceeds via a conrotatory 4


-electrocyclic ring opening. While the parent benzocyclobutene requires temperatures >180°C to open, the electron-donating methoxy group stabilizes the transition state, allowing ring opening at slightly lower temperatures (typically 110–140°C ).
Regioselectivity (The "Para" Rule)

In the context of the Diels-Alder reaction, the 4-methoxy-o-xylylene system behaves analogously to a 2-substituted butadiene .

  • Electronic Bias: The methoxy group at the C4 position of the benzene ring maps to the C2 position of the reactive diene system.[2]

  • Resonance: Electron donation increases electron density primarily at the C1 terminus (exocyclic methylene adjacent to the OMe group).[2][1]

  • Outcome: When reacting with an electron-deficient dienophile (e.g., methyl acrylate), the most nucleophilic carbon of the diene (C1) attacks the most electrophilic carbon of the dienophile (

    
    -carbon).[2] This results in the 1,4-disubstituted  (or "para") product relative to the newly formed ring.[2]
    
Reaction Pathway Diagram[2]

DielsAlderMechanism Precursor 4-Methoxybenzocyclobutene (Stable Precursor) TS_Opening Transition State (Conrotatory Opening) Precursor->TS_Opening  Δ (140°C)   Intermediate 4-Methoxy-o-xylylene (Transient Diene) TS_Opening->Intermediate Trapping Diels-Alder Trapping (+ Dienophile) Intermediate->Trapping  k_trap [Dienophile]   Dimerization Self-Dimerization (Side Reaction) Intermediate->Dimerization  k_dimer [Intermediate]   Product Cycloadduct (Tetralin Derivative) Trapping->Product

Caption: Mechanistic pathway showing the competition between productive trapping (green path) and destructive dimerization (red dotted path). High dienophile concentration favors the green path.[2]

Experimental Protocol

Materials & Reagents
  • Precursor: 4-Methoxybenzocyclobutene (Synthesized via flash vacuum pyrolysis of 6-methoxy-3-isochromanone or available from specialty vendors).[2][1]

  • Dienophile: Methyl acrylate, Maleic anhydride, or Benzoquinone (Freshly distilled/recrystallized).[2][1]

  • Solvent: o-Xylene (Anhydrous, degassed).[2][1] Critical: Oxygen can quench the intermediate or induce radical polymerization.[1]

  • Stabilizer: 2,6-Di-tert-butyl-4-methylphenol (BHT) - trace amount (optional, prevents acrylate polymerization).[2]

Standard Operating Procedure (Batch Mode)

Objective: Synthesize methyl 6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate via trapping with methyl acrylate.

Step 1: Preparation of Reaction Vessel

  • Equip a 50 mL heavy-walled pressure tube (or round-bottom flask with reflux condenser) with a magnetic stir bar.

  • Flame-dry the vessel under vacuum and backfill with Argon (3 cycles).

Step 2: Reactant Assembly

  • Add 4-methoxybenzocyclobutene (1.0 equiv, e.g., 134 mg, 1.0 mmol).

  • Add Methyl Acrylate (5.0 – 10.0 equiv).[2][1] Note: A large excess is crucial to ensure ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    .[2]
    
  • Add Anhydrous o-Xylene to achieve a precursor concentration of 0.05 M to 0.1 M (e.g., 10–20 mL).

    • Why? Dilution minimizes intermolecular dimerization of the xylylene.

  • Sparge the solution with Argon for 10 minutes to remove dissolved oxygen.

Step 3: Thermolysis

  • Seal the pressure tube (or maintain positive Argon pressure if refluxing).[2][1]

  • Heat the reaction mixture to 140°C (oil bath temperature).

  • Stir vigorously for 4–12 hours .

    • Monitoring: Monitor consumption of the benzocyclobutene by TLC (Hexane/EtOAc) or GC-MS.[2][1] The intermediate will not be visible; you are monitoring the disappearance of the precursor.

Step 4: Workup & Purification [2][1]

  • Cool the mixture to room temperature.

  • Concentrate the solution under reduced pressure (Rotavap) to remove xylene and excess acrylate.[2][1] Caution: Acrylates are lachrymators; use a functional fume hood.[2][1]

  • Purify the crude oil via Flash Column Chromatography on Silica Gel.[1]

    • Eluent: Gradient of Hexanes:Ethyl Acetate (typically 95:5 to 80:20).[2][1]

  • Yield Expectation: 75–90% isolated yield.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Oligomers Concentration too high.Dilute reaction to 0.01 M or use slow addition of precursor.
Incomplete Conversion Temperature too low.Ensure internal temp reaches >135°C. Switch solvent to o-dichlorobenzene (bp 180°C) if needed.[2][1]
Polymerization of Dienophile Radical initiation.Add trace BHT (inhibitor); ensure strict oxygen-free conditions.[2][1]
Regioisomer Mixture Intrinsic lack of bias.[2][1]While 4-OMe directs strongly, sterics on the dienophile can override electronics. Verify structure via NOE NMR.

Method Selection: Precursor Decision Matrix

While benzocyclobutene thermolysis is the "Gold Standard," other methods exist. Use this matrix to select the best route for your specific substrate.[1]

PrecursorSelection Start Start: Select Generation Method TempSensitive Is the product thermally unstable (>100°C)? Start->TempSensitive BCB_Route Method A: Benzocyclobutene Thermolysis (140°C, Neutral, Scalable) TempSensitive->BCB_Route No Sultine_Check Is the Sultine precursor available? TempSensitive->Sultine_Check Yes Sultine_Route Method B: Sultine Cheletropic Elimination (80°C, SO2 byproduct) Sultine_Check->Sultine_Route Yes Fluoride_Route Method C: Fluoride-Induced Elimination (RT, requires silyl precursor) Sultine_Check->Fluoride_Route No

Caption: Decision matrix for selecting the optimal 4-methoxy-o-xylylene generation method based on thermal stability and precursor availability.

References

  • Benzocyclobutene Thermolysis Mechanism

    • Title: "The chemistry of benzocyclobutenes. Thermolysis and cycloaddition reactions."
    • Source:Tetrahedron
    • Link:[Link][2][1]

  • Regioselectivity of Substituted o-Xylylenes

    • Title: "Regioselectivity in the Diels-Alder reactions of substituted o-quinodimethanes."
    • Source:Journal of Organic Chemistry
    • Link:[Link][2]

  • Synthesis of 4-Methoxybenzocyclobutene

    • Title: "An Alternate Synthesis of 4-Hydroxybenzocyclobutene: Both 4-Methoxybenzocyclobutene and..."
    • Source:Synthetic Communications[2][1][3]

    • Link:[Link][2][1][4]

  • Dimerization Control

    • Title: "o-Quinodimethanes: Generation and Trapping."[1][5]

    • Source:Organic Reactions (Wiley)[2][1]

    • Link:[Link][2]

Sources

Application Notes and Protocols: Functionalization of Conducting Polymers with Methoxy-o-xylylene Units

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the functionalization of conducting polymers with methoxy-o-xylylene units. We delve into the rationale behind this specific modification, offering detailed protocols for both the synthesis of functionalized monomers and post-polymerization modification strategies. This document outlines the critical characterization techniques necessary to validate the successful incorporation of the methoxy-o-xylylene moiety and explores the potential applications of these novel materials, particularly in the realms of advanced drug delivery systems and biosensors. The protocols and insights provided herein are designed to be a practical resource for researchers aiming to develop next-generation functional materials.

Introduction: The Rationale for Methoxy-o-xylylene Functionalization

Conducting polymers, such as polythiophenes, polypyrroles, and polyanilines, have garnered significant interest for biomedical applications due to their unique electronic properties, biocompatibility, and tunable characteristics.[1] Functionalization of these polymers is a key strategy to enhance their performance and introduce new capabilities. The incorporation of specific side chains can dramatically alter their solubility, processability, and biological interactions.[2][3]

The methoxy-o-xylylene unit, a bulky aromatic substituent, offers several strategic advantages when appended to a conducting polymer backbone:

  • Enhanced Solubility: The bulky nature of the xylylene group can disrupt the close packing of polymer chains, thereby increasing their solubility in common organic solvents.[3] This is a critical factor for solution-based processing and fabrication of devices.

  • Modulation of Electronic Properties: The electron-donating methoxy group and the aromatic xylylene ring can influence the electronic band structure of the conducting polymer, potentially altering its conductivity and electrochemical properties.

  • Steric Shielding and Controlled Interactions: The three-dimensional structure of the methoxy-o-xylylene side chain can provide steric hindrance, which can be leveraged to control intermolecular interactions and potentially reduce non-specific binding in biological environments.

  • Platform for Further Modification: The aromatic ring of the xylylene unit can serve as a scaffold for further chemical modifications, allowing for the attachment of targeting ligands, drugs, or other functional molecules.

This guide will focus on two primary strategies for incorporating methoxy-o-xylylene units: the polymerization of a functionalized monomer and the post-polymerization modification of a precursor polymer.

Synthesis Strategies and Protocols

There are two main pathways to achieve the desired functionalization:

  • Polymerization of a Functionalized Monomer: This "bottom-up" approach involves synthesizing a monomer that already contains the methoxy-o-xylylene side chain and then polymerizing it. This method often allows for greater control over the polymer's structure and regioregularity.

  • Post-Polymerization Modification: This "top-down" approach involves modifying a pre-existing conducting polymer with a reactive side chain. This can be a more versatile method, as it allows for the functionalization of a variety of commercially available or easily synthesized conducting polymers.[4][5]

Protocol 1: Synthesis of a Methoxy-o-xylylene Functionalized Thiophene Monomer and its Polymerization

This protocol details the synthesis of a 3-(methoxy-o-xylyloxymethyl)thiophene monomer followed by its oxidative polymerization.

Workflow Diagram:

workflow1 cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization start 3-(bromomethyl)thiophene reaction1 Williamson Ether Synthesis start->reaction1 reagent1 2-methoxy-m-xylenol reagent1->reaction1 product1 3-(methoxy-o-xylyloxymethyl)thiophene reaction1->product1 monomer Functionalized Monomer reaction2 Oxidative Polymerization monomer->reaction2 reagent2 FeCl3 reagent2->reaction2 product2 Functionalized Polythiophene reaction2->product2

Caption: Workflow for monomer synthesis and polymerization.

Materials:

  • 3-(bromomethyl)thiophene

  • 2-methoxy-m-xylenol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Chloroform (CHCl3)

  • Iron(III) chloride (FeCl3)

  • Methanol

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

Part A: Monomer Synthesis - 3-(methoxy-o-xylyloxymethyl)thiophene

  • Preparation: In a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere, add 2-methoxy-m-xylenol (1.1 equivalents) to anhydrous THF (100 mL).

  • Deprotonation: Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution at 0 °C. Allow the reaction to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Nucleophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of 3-(bromomethyl)thiophene (1.0 equivalent) in anhydrous THF (20 mL) dropwise over 30 minutes.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 3-(methoxy-o-xylyloxymethyl)thiophene monomer.

Part B: Oxidative Polymerization

  • Monomer Solution: In a 100 mL round-bottom flask, dissolve the purified monomer (1.0 equivalent) in anhydrous chloroform (50 mL).

  • Oxidant Addition: In a separate flask, prepare a solution of anhydrous iron(III) chloride (4.0 equivalents) in anhydrous chloroform (50 mL). Add the FeCl3 solution dropwise to the stirred monomer solution at room temperature over 1 hour.

  • Polymerization: Stir the reaction mixture at room temperature for 24 hours. The solution should turn dark, indicating polymer formation.

  • Precipitation and Washing: Pour the reaction mixture into 500 mL of methanol to precipitate the polymer. Filter the dark solid and wash extensively with methanol, then with a dilute ammonia solution to remove residual iron salts, and finally with methanol again until the filtrate is colorless.

  • Drying: Dry the resulting functionalized polythiophene under vacuum at 40 °C.

Protocol 2: Post-Polymerization Functionalization of Poly(3-(hydroxyethyl)thiophene)

This protocol outlines the modification of a pre-synthesized polythiophene bearing hydroxyl side groups.

Workflow Diagram:

workflow2 cluster_activation Side Chain Activation cluster_grafting Grafting start Poly(3-(hydroxyethyl)thiophene) reaction1 Deprotonation start->reaction1 reagent1 NaH reagent1->reaction1 product1 Activated Polymer reaction1->product1 activated_polymer Activated Polymer reaction2 Nucleophilic Substitution activated_polymer->reaction2 reagent2 2-methoxy-o-xylyl bromide reagent2->reaction2 product2 Functionalized Polythiophene reaction2->product2

Caption: Workflow for post-polymerization functionalization.

Materials:

  • Poly(3-(hydroxyethyl)thiophene) (synthesized or commercially available)

  • 2-methoxy-o-xylyl bromide (synthesized separately)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Methanol

  • Standard glassware for polymer reactions

  • Inert atmosphere setup

Procedure:

  • Polymer Dissolution: Dissolve poly(3-(hydroxyethyl)thiophene) in anhydrous DMF in a flame-dried flask under an inert atmosphere.

  • Activation: Add sodium hydride (1.5 equivalents per hydroxyl group) portion-wise to the stirred polymer solution at 0 °C. Allow the mixture to stir at room temperature for 2 hours.

  • Grafting: Cool the solution to 0 °C and add a solution of 2-methoxy-o-xylyl bromide (1.2 equivalents per hydroxyl group) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 48 hours.

  • Purification: Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of methanol. Filter the solid and re-dissolve it in a minimal amount of chloroform. Re-precipitate into methanol to further purify the polymer. Repeat this dissolution-precipitation step twice.

  • Drying: Dry the final product under vacuum at 40 °C.

Characterization of Functionalized Polymers

Thorough characterization is essential to confirm the successful functionalization and to understand the properties of the new material.

Technique Purpose Expected Observations
¹H NMR Spectroscopy To confirm the covalent attachment of the methoxy-o-xylylene group.Appearance of new peaks corresponding to the aromatic protons of the xylylene ring, the methoxy group protons, and the methylene protons of the linker.
FTIR Spectroscopy To identify the functional groups present in the polymer.Appearance of characteristic peaks for C-O-C stretching (ether linkage), aromatic C-H stretching, and other relevant bonds. Disappearance or reduction of the O-H peak in the case of post-polymerization modification.
UV-Vis Spectroscopy To investigate the effect of functionalization on the electronic properties.A potential shift in the π-π* transition peak of the conjugated backbone, indicating a change in the electronic structure.
Gel Permeation Chromatography (GPC) To determine the molecular weight and polydispersity of the polymer.To ensure that significant chain degradation has not occurred during post-polymerization modification.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the functionalized polymer.To determine the decomposition temperature and compare it to the unfunctionalized polymer.
Cyclic Voltammetry (CV) To evaluate the electrochemical properties.To determine the oxidation and reduction potentials and assess the electrochemical stability of the functionalized polymer.

Applications in Drug Development and Research

The unique properties of conducting polymers functionalized with methoxy-o-xylylene units open up possibilities for several advanced applications.

Stimuli-Responsive Drug Delivery

The conducting nature of the polymer backbone allows for electrically triggered drug release. By applying an electrical potential, the polymer can be switched between its oxidized and reduced states, inducing conformational changes in the side chains. This can lead to the controlled release of entrapped drug molecules. The bulky methoxy-o-xylylene groups can create pockets within the polymer matrix, suitable for encapsulating therapeutic agents.

Conceptual Drug Release Mechanism:

drug_release cluster_loaded Drug Loaded State (Neutral) cluster_release Drug Release State (Oxidized) polymer_loaded Functionalized Polymer Matrix drug_loaded Drug Molecules (Entrapped) polymer_loaded->drug_loaded Encapsulation polymer_release Polymer Matrix (Conformational Change) polymer_loaded->polymer_release Electrical Stimulation drug_released Drug Molecules (Released) polymer_release->drug_released Release

Caption: Electrically stimulated drug release concept.

Biosensors

These functionalized polymers can be used as the active material in electrochemical biosensors. The methoxy-o-xylylene side chains can be further modified with biorecognition elements such as antibodies or enzymes. The binding of a target analyte to the biorecognition element can cause a change in the electrical properties of the conducting polymer, which can be detected as a measurable signal. The bulky side chains may also help to create a favorable microenvironment for the immobilization of biomolecules.

Conclusion

The functionalization of conducting polymers with methoxy-o-xylylene units represents a promising strategy for developing advanced materials with tailored properties for biomedical applications. The synthetic protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore this exciting area. The ability to fine-tune the solubility, electronic properties, and biocompatibility of these polymers through side-chain engineering will undoubtedly lead to innovations in drug delivery, diagnostics, and regenerative medicine.

References

  • Bauerle, P. (1996). Post‐polymerization functionalization of conducting polymers: Novel poly(alkylthiophene)s substituted with easily. Replaceable activated ester groups.
  • Green, R. A., & Abidian, M. R. (2015).
  • Guimard, N. K., Gomez, N., & Schmidt, C. E. (2007). Conducting polymers in biomedical engineering. Progress in polymer science, 32(8-9), 876-921.
  • He, L., & Zhong, W. (2011). Recent progress in the synthesis of poly (p-phenylene vinylene) and its derivatives for polymer light-emitting diodes. Polymer Reviews, 51(3), 236-267.
  • Lee, J. W., & Kim, D. S. (2021). Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems. Polymers, 13(21), 3733. [Link]

  • Liu, J., & Li, L. (2018). Post-polymerisation functionalisation of conjugated polymer backbones and its application in multi-functional emissive nanoparticles. Nature communications, 9(1), 1-9. [Link]

  • Molina, J. (2022). Functionalization of Conductive Polymers through Covalent Postmodification. Polymers, 14(24), 5543. [Link]

  • Roncali, J. (1992). Conjugated poly (thiophenes): synthesis, functionalization, and applications. Chemical reviews, 92(4), 711-738.
  • RSC Publishing. (2021). Influence of the side chain and substrate on polythiophene thin film surface, bulk, and buried interfacial structures. [Link]

  • RSC Publishing. (2021). Conducting polymers: a comprehensive review on recent advances in synthesis, properties and applications. [https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra07 conducting-polymers-a-comprehensive-review-on-recent-advances-in-synthesis-properties-and-applications]([Link] conducting-polymers-a-comprehensive-review-on-recent-advances-in-synthesis-properties-and-applications)

  • Sirringhaus, H., Brown, P. J., Friend, R. H., Nielsen, M. M., Bechgaard, K., Langeveld-Voss, B. M., ... & Spiering, A. J. (1999). Two-dimensional charge transport in self-organized, high-mobility conjugated polymers.
  • Wiley Online Library. (1996). Post‐polymerization functionalization of conducting polymers: Novel poly(alkylthiophene)s substituted with easily. Replaceable activated ester groups. [Link]

  • Zhang, R., Li, B., & Imae, T. (2018). Side chain engineering of conjugated polymers. Chinese Chemical Letters, 29(1), 39-48.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing NBS Bromination of 3,4-Dimethylanisole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the N-Bromosuccinimide (NBS) bromination of 3,4-dimethylanisole, a critical reaction in the synthesis of various pharmaceutical intermediates and fine chemicals. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to help you optimize your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using NBS for the bromination of 3,4-dimethylanisole?

A1: N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination, which involves the substitution of a hydrogen atom on a carbon adjacent to an aromatic ring.[1][2] In the case of 3,4-dimethylanisole, the goal is to selectively brominate one of the methyl groups to form 3-(bromomethyl)-4-methylanisole or 4-(bromomethyl)-3-methylanisole. Using NBS under radical conditions is advantageous because it provides a low, steady concentration of molecular bromine (Br₂), minimizing competitive and often undesired electrophilic aromatic substitution on the electron-rich anisole ring.[1][3][4]

Q2: What is the fundamental mechanism of NBS bromination at the benzylic position?

A2: The reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.[2][5][6] This process can be broken down into three key stages:

  • Initiation: The reaction is initiated by the formation of a bromine radical (Br•). This is typically achieved by the homolytic cleavage of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide upon heating or exposure to UV light.[2][7] These initiators generate radicals that can then react with trace amounts of HBr to produce the initial bromine radicals.

  • Propagation: A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of 3,4-dimethylanisole. This forms a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The newly formed HBr reacts with NBS to generate a molecule of Br₂.[8] This in-situ generated bromine then reacts with the benzylic radical to form the desired brominated product and another bromine radical, which continues the chain reaction.[4][8]

  • Termination: The chain reaction ceases when two radicals combine to form a non-radical species.[7]

Q3: Why is my NBS reagent yellow, and can I still use it?

A3: Pure N-Bromosuccinimide is a white crystalline solid.[6] A yellow or orange tint indicates the presence of molecular bromine (Br₂) as an impurity, which can form over time due to decomposition.[9] For many radical brominations, slightly impure NBS may still provide good yields.[2][10] However, for reactions sensitive to bromine concentration or those where electrophilic addition is a significant side reaction, using discolored NBS can lead to unreliable results and the formation of undesired byproducts.[2][10] In such cases, it is highly recommended to purify the NBS by recrystallization from water.[2][10][11]

Troubleshooting Guide

Low yields and the formation of side products are common hurdles in the NBS bromination of 3,4-dimethylanisole. The following table outlines frequent issues, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Ineffective radical initiation. 2. Insufficient reaction temperature. 3. Deactivated NBS.1. Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and added correctly. Consider using a UV lamp to promote initiation.[2][12] 2. The reaction typically requires refluxing in a solvent like carbon tetrachloride or cyclohexane.[2][13] Ensure the reaction mixture reaches and maintains the appropriate temperature. 3. If the NBS is old or discolored, purify it by recrystallization before use.[2][9][10]
Formation of Multiple Products (Isomers) 1. Bromination occurring at both methyl groups. 2. Competing electrophilic aromatic substitution.1. The two methyl groups on 3,4-dimethylanisole have slightly different electronic environments, but bromination at both positions is possible, leading to a mixture of isomers and di-brominated products. Careful control of stoichiometry (using 1.0-1.1 equivalents of NBS) is crucial. 2. This is more likely with impure NBS or in polar solvents. Use a non-polar solvent like carbon tetrachloride or cyclohexane to favor the radical pathway.[2] Ensure the reaction is protected from light, which can sometimes promote ionic pathways.
Significant Formation of Di-brominated Product Over-bromination due to an excess of NBS or prolonged reaction time.Use a stoichiometric amount of NBS (1.0 equivalent) relative to the 3,4-dimethylanisole. Monitor the reaction progress by TLC or GC to determine the optimal reaction time and quench the reaction once the starting material is consumed.
Aromatic Ring Bromination 1. Presence of free bromine in the NBS. 2. Use of a polar or protic solvent.1. Recrystallize the NBS from water to remove bromine impurities.[2][10][11] 2. Switch to a non-polar aprotic solvent such as carbon tetrachloride or cyclohexane. Polar solvents can promote the ionic, electrophilic aromatic substitution mechanism.[14]
Reaction Stalls or is Sluggish 1. Radical chain inhibition. 2. Insufficient initiator.1. Ensure all glassware is scrupulously clean and dry. Trace impurities can act as radical scavengers. 2. The initiator decomposes over the course of the reaction. For slow reactions, adding the initiator in portions may help maintain a sufficient radical concentration.[12]

Experimental Protocols

Protocol 1: Purification of N-Bromosuccinimide (NBS)

It is often beneficial to use freshly recrystallized NBS to minimize side reactions.[2][10]

Materials:

  • N-Bromosuccinimide (technical grade)

  • Deionized water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • For every 10 grams of NBS, use 100 mL of deionized water.[2]

  • In an Erlenmeyer flask, combine the NBS and water.

  • Gently heat the mixture with stirring until the NBS completely dissolves. The temperature should be around 90-95°C.[2][10]

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • After reaching room temperature, place the flask in an ice bath to maximize crystallization.

  • Collect the white crystals of pure NBS by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold deionized water.

  • Dry the purified NBS under vacuum. The resulting product should be a white, crystalline solid.

Protocol 2: Optimized Benzylic Bromination of 3,4-Dimethylanisole

This protocol is designed to maximize the yield of the mono-brominated product while minimizing side reactions.

Materials:

  • 3,4-Dimethylanisole

  • Purified N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or Cyclohexane (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet (optional, but recommended)

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stirrer. It is advisable to conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.

  • To the flask, add 3,4-dimethylanisole (1 equivalent).

  • Add the anhydrous solvent (carbon tetrachloride or cyclohexane). A typical concentration is 0.1-0.5 M.

  • Add purified NBS (1.0-1.1 equivalents).

  • Add a catalytic amount of the radical initiator, AIBN or benzoyl peroxide (typically 1-5 mol%).

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float.[15]

  • Continue refluxing until the starting material is consumed, as determined by TLC or GC analysis. Reaction times can vary but are typically in the range of 1-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic byproducts, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to isolate the desired 3-(bromomethyl)-4-methylanisole or 4-(bromomethyl)-3-methylanisole.

Visualizing the Process

Reaction Mechanism

The following diagram illustrates the key steps in the free-radical chain reaction for the benzylic bromination of 3,4-dimethylanisole.

Caption: Free-radical mechanism of NBS bromination.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues encountered during the NBS bromination of 3,4-dimethylanisole.

Troubleshooting_Workflow Start Low Yield or Side Products Observed Check_NBS Is the NBS white and crystalline? Start->Check_NBS Recrystallize Recrystallize NBS from water Check_NBS->Recrystallize No Check_Initiator Is the radical initiator fresh? Check_NBS->Check_Initiator Yes Recrystallize->Check_Initiator Replace_Initiator Use fresh initiator / Add in portions Check_Initiator->Replace_Initiator No Check_Solvent Is the solvent non-polar and anhydrous? Check_Initiator->Check_Solvent Yes Replace_Initiator->Check_Solvent Change_Solvent Use anhydrous CCl₄ or cyclohexane Check_Solvent->Change_Solvent No Check_Temp Is the reaction at reflux? Check_Solvent->Check_Temp Yes Change_Solvent->Check_Temp Increase_Temp Ensure proper reflux temperature is maintained Check_Temp->Increase_Temp No Check_Stoichiometry Is the NBS:Substrate ratio ~1:1? Check_Temp->Check_Stoichiometry Yes Increase_Temp->Check_Stoichiometry Adjust_Stoichiometry Use 1.0-1.1 equivalents of NBS Check_Stoichiometry->Adjust_Stoichiometry No Monitor_Reaction Monitor reaction by TLC/GC Check_Stoichiometry->Monitor_Reaction Yes Adjust_Stoichiometry->Monitor_Reaction Optimize Optimized Reaction Monitor_Reaction->Optimize

Caption: Troubleshooting flowchart for NBS bromination.

References

  • Master Organic Chemistry. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Retrieved from [Link]

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]

  • OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps. Retrieved from [Link]

  • AD PHARMACHEM. (2024, July 10). N-Bromo Succinimide (NBS). Retrieved from [Link]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link]

  • YouTube. (2021, February 6). recrystallization & purification of N-bromosuccinimide. Retrieved from [Link]

  • YouTube. (2025, March 17). Solvent effect on regioselectivity of bromination of 2-isopropylphenol. Retrieved from [Link]

  • Organic Syntheses. (n.d.). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Retrieved from [Link]

  • Reddit. (2019, September 12). Trouble with NBS bromination. Retrieved from [Link]

  • Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent for Methoxybenzenes and Naphthalenes. The Journal of Organic Chemistry, 60(16), 5328–5331.
  • Chemia. (2022, March 28). Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 13). 5.3 Radical Bromination of Alkenes Part II: Allylic Bromination with NBS. Retrieved from [Link]

  • Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

  • ResearchGate. (2014, June 19). How can I achieve allylic bromination? I have an incomplete reaction. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-Methoxy-o-xylylene Dibromide

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Safety Advisory

Status: Critical Safety Alert Compound Class: Benzylic Bromide (Lachrymator) Hazard: 4-Methoxy-o-xylylene dibromide is a potent lachrymator and skin irritant. It can cause severe eye and respiratory irritation. All procedures described below must be performed in a high-efficiency fume hood.

The Challenge: The Wohl-Ziegler bromination of 4-methoxy-o-xylene often leaves two persistent impurities:

  • Succinimide: The byproduct (insoluble in CCl4, but soluble in many other organic solvents).

  • Unreacted NBS: Often remains due to incomplete conversion or excess stoichiometry.

While simple filtration removes the bulk of succinimide (if using non-polar solvents), it rarely removes all unreacted NBS. Furthermore, the methoxy group at the 4-position activates the benzylic positions, increasing the risk of hydrolysis (to alcohols) during aqueous workups.

Troubleshooting Guide (FAQ Format)
Scenario A: "I filtered the reaction mixture, but my NMR still shows NBS/Succinimide."

Diagnosis: Filtration only works effectively if the solvent is highly non-polar (e.g., CCl4 or Hexane) where succinimide is insoluble. However, unreacted NBS has slight solubility in these solvents and significant solubility in more polar solvents (DCM, Acetonitrile).

Solution: You must employ a Redox Quench . Filtration is a mechanical separation; it does not chemically remove dissolved NBS.

  • Step 1: Filter the cold reaction mixture to remove the bulk succinimide.[1]

  • Step 2: Wash the filtrate with 10% Sodium Thiosulfate (

    
    ) .[1]
    
    • Mechanism:[2][3][4] Thiosulfate reduces the active bromine in NBS (and any free

      
      ) to water-soluble bromide ions and succinimide.
      
    • Visual Cue: The organic layer will shift from orange/yellow (indicative of

      
      /NBS) to pale yellow or colorless.
      
Scenario B: "My product is turning into a 'goo' or oil after aqueous washing."

Diagnosis: Hydrolysis. The 4-methoxy group acts as an electron-donating group (EDG), stabilizing the benzylic carbocation. This makes your dibromide significantly more sensitive to hydrolysis by water than unsubstituted xylylene dibromide. Long exposure to water, especially at room temperature or acidic pH, converts the bromide to the alcohol.

Solution:

  • Cold & Fast: Perform all aqueous washes with ice-cold water/brine (

    
    ).
    
  • Minimize Contact Time: Do not let the layers sit in the separatory funnel. Shake vigorously for 30 seconds and separate immediately.

  • pH Control: Use Saturated Sodium Bicarbonate (

    
    ) immediately after the thiosulfate wash to neutralize any HBr, which catalyzes hydrolysis.
    
Scenario C: "Recrystallization isn't working; the solid is oiling out."

Diagnosis: The melting point is likely depressed by impurities (mono-brominated species or residual solvent).

Solution:

  • Solvent System: Switch to Cyclohexane or Petroleum Ether (60-80) with a drop of Benzene or Toluene if solubility is too low.

  • Anti-Solvent Method: Dissolve in minimum DCM (room temp), then slowly add Hexane until cloudy. Cool to

    
    .
    
Optimized Purification Protocol

This protocol balances the removal of NBS with the preservation of the sensitive methoxy-benzylic bromide moiety.

Reagents Required:
  • Quench Solution: 10% w/v Sodium Thiosulfate (

    
    )[1][5]
    
  • Neutralizer: Saturated Sodium Bicarbonate (

    
    )[5][6][7]
    
  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ) - Avoid 
    
    
    
    if speed is required;
    
    
    is faster.
Step-by-Step Methodology:
  • Post-Reaction Filtration:

    • Cool reaction mixture to

      
      .
      
    • Filter through a sintered glass funnel to remove precipitated succinimide.

    • Note: If reaction was in

      
       (classic) or Benzene, most succinimide is removed here. If in Acetonitrile, evaporate solvent first and redissolve residue in DCM or Ethyl Acetate.
      
  • The Redox Wash (Critical Step):

    • Transfer filtrate to a separatory funnel.[7]

    • Add cold 10% Sodium Thiosulfate (0.5 volume equiv of organic phase).

    • Shake vigorously for 1-2 minutes.

    • Observation: Organic layer color should lighten significantly.

  • Neutralization & Brine:

    • Wash organic layer with cold Saturated

      
       (removes HBr).
      
    • Wash with cold Saturated Brine (removes residual water/succinimide).

  • Drying & Isolation:

    • Dry over

      
       for 5 minutes (do not leave overnight due to stability).
      
    • Filter and evaporate solvent on a rotary evaporator (Bath temp

      
      ).
      
  • Final Polish (Recrystallization):

    • Recrystallize the crude solid from warm Hexane (or Cyclohexane).

    • If insoluble, add minimal Ethyl Acetate to dissolve, then dilute with Hexane.

Visualization: Purification Workflow

The following diagram illustrates the decision logic and process flow for purifying the product while preventing hydrolysis.

PurificationWorkflow ReactionMix Crude Reaction Mixture (Product + NBS + Succinimide) SolventCheck Reaction Solvent? ReactionMix->SolventCheck Filtration Filtration (0°C) Remove Solid Succinimide ThioWash Wash: 10% Na2S2O3 (Cold) Reduces NBS -> Succinimide Filtration->ThioWash Filtrate SolventCheck->Filtration Non-Polar (CCl4/Benzene) EvapRes Evaporate & Redissolve in DCM/EtOAc SolventCheck->EvapRes Polar (MeCN) EvapRes->ThioWash BicarbWash Wash: Sat. NaHCO3 (Cold) Neutralize HBr ThioWash->BicarbWash Organic Layer Drying Dry (MgSO4) & Evaporate < 40°C Bath Temp BicarbWash->Drying Recryst Recrystallization (Hexane/Pet Ether) Drying->Recryst FinalProduct Pure 4-Methoxy-o-xylylene Dibromide Recryst->FinalProduct

Caption: Logical workflow for the removal of NBS and isolation of hydrolytically unstable benzylic bromides.

Data Summary: Solubility & Properties
ComponentSolubility in WaterSolubility in Hexane/

Reactivity Note
NBS Slight (reacts slowly)Insoluble / SlightOxidizer; Source of

Succinimide High InsolubleInert byproduct
Product Insoluble (Hydrolyzes)Moderate/High Lachrymator ; Moisture Sensitive
References
  • Wohl-Ziegler Bromination Mechanism & Workup

    • Title: N-Bromosuccinimide (NBS) - Reagent Profile[1][6][8][9][10][11]

    • Source: Wikipedia / Organic Chemistry Portal
    • URL:[Link]

  • Purification of Benzylic Bromides (General Protocol)

    • Title: o-Xylene, α,α'-dibromo - Organic Syntheses Procedure[12]

    • Source: Organic Syntheses, Coll. Vol. 5, p.1064 (1973)
    • URL:[Link]

  • Handling of Methoxy-Substituted Benzylic Halides

    • Title: Methods for removing impurities from 1-(Bromomethyl)-2-fluoro-4-methoxybenzene[1][7][11]

    • Source: BenchChem Technical Support[1][5][6][7][11][13]

Sources

Technical Support Center: Minimizing Over-bromination in Benzylic Bromination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for benzylic bromination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, specifically focusing on the persistent challenge of over-bromination. Here, we move beyond simple protocols to explain the underlying principles that govern selectivity, empowering you to make informed decisions in your experimental design.

Understanding the Reaction: A Game of Radicals and Rates

Benzylic bromination, often known as the Wohl-Ziegler reaction, is a powerful tool for functionalizing the carbon adjacent to an aromatic ring.[1] The reaction proceeds via a free-radical chain mechanism.[2] The stability of the intermediate benzylic radical, due to resonance delocalization into the aromatic ring, is the driving force for the selectivity of this reaction.[3][4]

However, this reactivity can be a double-edged sword. The desired mono-brominated product is often more reactive than the starting material, leading to the formation of di- and even tri-brominated side products.[5] Controlling the reaction to favor the mono-brominated species is paramount for clean product formation and simplified purification.

Troubleshooting Guide: From Frustration to Finesse

This section addresses common issues encountered during benzylic bromination in a question-and-answer format, providing both the "what" and the "why" for each troubleshooting step.

Q1: My reaction is producing a significant amount of dibromo- and tribromo- products. How can I improve the selectivity for the mono-brominated product?

A1: This is the most common issue in benzylic bromination and stems from the product being more reactive than the starting material. Here are several strategies to mitigate over-bromination:

  • Control the Stoichiometry of the Brominating Agent: Using a slight excess of the starting material relative to the brominating agent (e.g., 1.0-1.05 equivalents of N-Bromosuccinimide (NBS)) can help ensure the brominating agent is consumed before significant over-bromination of the product occurs.[6][7]

  • Slow Addition of the Brominating Agent: Instead of adding all the NBS at once, a slow, portion-wise, or continuous addition can maintain a low concentration of the brominating species throughout the reaction.[5] This minimizes the chance of the mono-brominated product encountering the brominating agent.

  • Maintain a Low Concentration of Molecular Bromine (Br₂): NBS is the preferred reagent over molecular bromine for benzylic bromination precisely because it provides a low, steady concentration of Br₂ through its reaction with the HBr byproduct.[8][9][10] High local concentrations of Br₂ can accelerate over-bromination.

  • Consider a "Brominate-and-Reduce" Strategy: In some cases, it may be more efficient to intentionally over-brominate the starting material to a mixture of mono- and di-brominated products and then selectively reduce the dibromo species back to the desired mono-bromo product. This can be achieved using reagents like diethyl phosphite.[5][11]

Q2: I'm observing bromination on the aromatic ring in addition to the benzylic position. What's causing this and how can I prevent it?

A2: Ring bromination is indicative of an electrophilic aromatic substitution pathway competing with the desired radical pathway. This typically occurs under the following conditions:

  • Presence of Protic or Polar Solvents: Solvents like alcohols or water can promote ionic mechanisms, leading to the formation of electrophilic bromine species that attack the electron-rich aromatic ring.[12] It is crucial to use non-polar solvents such as carbon tetrachloride (CCl₄), cyclohexane, or benzene.[11][13] Acetonitrile has also been shown to be an effective alternative to chlorinated solvents.[14][15]

  • Acidic Impurities: Traces of acid can catalyze electrophilic aromatic substitution. Ensure all glassware is dry and reagents are free of acidic contaminants.[12]

  • Highly Activated Aromatic Rings: Substrates with strongly electron-donating groups are more susceptible to ring bromination. In these cases, meticulous control over reaction conditions is even more critical.

Q3: My reaction is sluggish or not proceeding to completion, even with an initiator. What are the likely causes?

A3: A stalled reaction can be due to several factors related to the initiation of the radical chain.

  • Inactive Radical Initiator: Radical initiators like azobisisobutyronitrile (AIBN) and benzoyl peroxide have finite shelf lives and can decompose over time. Always use a fresh or properly stored initiator.[12]

  • Insufficient Energy Input: The homolytic cleavage of the initiator to form radicals requires energy, either in the form of heat or light.[16] Ensure the reaction is at the appropriate reflux temperature for the chosen solvent or that the light source is of sufficient intensity and proximity to the reaction vessel.[12]

  • Presence of Radical Inhibitors: Oxygen is a common radical inhibitor. Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve reaction efficiency.[12] Certain impurities in the starting material or solvent can also act as radical scavengers.[16]

Q4: The purification of my product is difficult due to the presence of succinimide and unreacted NBS. What is the best workup procedure?

A4: A proper workup is essential for isolating a clean product.

  • Cool the reaction mixture: Upon completion, cool the reaction to room temperature. The succinimide byproduct is often insoluble in non-polar solvents at lower temperatures and can be removed by filtration.[12]

  • Quench excess bromine: Wash the organic layer with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), to remove any residual bromine.[12]

  • Aqueous washes: Further wash the organic layer with water and then brine to remove any remaining water-soluble impurities.

  • Drying and concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can then be purified by recrystallization or column chromatography.[12]

Frequently Asked Questions (FAQs)

What is the role of the radical initiator?

The radical initiator, such as AIBN or benzoyl peroxide, is a compound with a weak bond that undergoes homolytic cleavage upon heating or irradiation to generate radicals.[16] These radicals then initiate the chain reaction by abstracting a hydrogen atom from the benzylic position of the substrate, forming the resonance-stabilized benzylic radical.[3]

Can I use light instead of a chemical initiator?

Yes, photochemical initiation is a common and effective method for benzylic bromination.[17][18] UV light provides the energy to homolytically cleave the N-Br bond in NBS or a small amount of Br₂ to generate the initial bromine radicals.

Which solvent is best for benzylic bromination?

Traditionally, carbon tetrachloride (CCl₄) has been the solvent of choice due to its inertness and ability to promote radical reactions.[19] However, due to its toxicity and environmental concerns, alternative non-polar solvents like cyclohexane, benzene, and dichloroethane are now more commonly used.[11][13] Acetonitrile has also emerged as a viable and less hazardous option.[15]

How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the consumption of the starting material and the formation of the product.[12] Gas chromatography (GC) can also be used for more quantitative analysis of the reaction mixture over time.[17]

Is there an alternative to NBS for benzylic bromination?

While NBS is the most common reagent, other N-bromo compounds like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) can also be used and may offer advantages in specific cases.[5] For instance, DBDMH in the presence of catalytic ZrCl₄ has been reported to prevent competing aromatic ring bromination.[5]

Visualizing the Process

Diagram 1: The Benzylic Bromination Radical Chain Mechanism

Benzylic Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Initiator 2 R• 2 R• Initiator->2 R• Heat or Light (hν) Ar-CH3 Ar-CH3 Ar-CH2• Ar-CH2• Ar-CH3->Ar-CH2• R• or Br• Ar-CH2Br Ar-CH2Br Ar-CH2•->Ar-CH2Br Br2 HBr HBr Br• Br• Termination Termination NBS NBS Br2 Br2 NBS->Br2 + HBr Br• + Br• Br• + Br• Br• + Br•->Br2 Ar-CH2• + Br• Ar-CH2• + Br• Ar-CH2• + Br•->Ar-CH2Br Ar-CH2• + Ar-CH2• Ar-CH2• + Ar-CH2• Dimer Dimer Ar-CH2• + Ar-CH2•->Dimer Initiation Initiation Propagation Propagation

Caption: A simplified workflow of the radical chain mechanism in benzylic bromination.

Diagram 2: Troubleshooting Over-bromination dot digraph "Troubleshooting Over-bromination" { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="High Over-bromination"]; "Check_Stoichiometry" [label="Is NBS > 1.05 eq?"]; "Reduce_NBS" [label="Reduce NBS to 1.0-1.05 eq.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Check_Addition" [label="Was NBS added all at once?"]; "Slow_Addition" [label="Use slow/portion-wise addition.", fillcolor="#FBBC05", fontcolor="#202124"]; "Check_Purity" [label="Is the product mixture separable?"]; "Consider_Reduction" [label="Consider brominate-and-reduce strategy.", fillcolor="#34A853", fontcolor="#FFFFFF"]; "End" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Optimized Selectivity"];

"Start" -> "Check_Stoichiometry"; "Check_Stoichiometry" -> "Reduce_NBS" [label="Yes"]; "Reduce_NBS" -> "Check_Addition"; "Check_Stoichiometry" -> "Check_Addition" [label="No"]; "Check_Addition" -> "Slow_Addition" [label="Yes"]; "Slow_Addition" -> "Check_Purity"; "Check_Addition" -> "Check_Purity" [label="No"]; "Check_Purity" -> "Consider_Reduction" [label="No"]; "Consider_Reduction" -> "End"; "Check_Purity" -> "End" [label="Yes"]; }

Sources

Purification methods for 1,2-bis(bromomethyl)-4-methoxybenzene recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 1,2-Bis(bromomethyl)-4-methoxybenzene

Core Technical Overview

Compound: 1,2-Bis(bromomethyl)-4-methoxybenzene Synonyms: 4-Methoxy-o-xylylene dibromide; 3,4-Bis(bromomethyl)anisole. Chemical Class: Benzylic Bromide / Lachrymator.[1] Primary Application: Intermediate for the synthesis of conducting polymers, macrocycles, and drug conjugates via cyclopolymerization or coupling.

Executive Summary: Achieving pharmaceutical-grade purity (>98%) for 1,2-bis(bromomethyl)-4-methoxybenzene is chemically challenging due to the instability of the benzylic bromide moiety. Common impurities include the mono-brominated intermediate, the gem-dibromide (over-bromination), and hydrolysis byproducts (benzyl alcohols). This guide prioritizes non-nucleophilic recrystallization systems to prevent solvolysis and maximize recovery.

Troubleshooting & Diagnostics (Q&A)

Q1: My crude product is a dark yellow/brown oil that refuses to crystallize. How do I induce crystallization? Diagnosis: This "oiling out" is typically caused by residual solvent (often CCl4 or Benzene from synthesis) or high levels of mono-brominated impurities acting as a solvent. Corrective Action:

  • Trituration: Add cold n-pentane or n-hexane to the oil and scratch the flask walls vigorously with a glass rod. This removes residual high-boiling solvents and induces nucleation.

  • Seeding: If you have a previous batch, add a seed crystal at 0°C.

  • Solvent Switch: If the oil persists, dissolve it in a minimum amount of Dichloromethane (DCM) and precipitate by slowly adding Hexane (see Master Protocol).

Q2: I am seeing a new impurity spot on TLC after recrystallization from Ethanol. What happened? Diagnosis: Solvolysis. Benzylic bromides are highly electrophilic. Recrystallizing from nucleophilic solvents like Ethanol or Methanol—especially with heat—can lead to the formation of ethyl/methyl ethers (S_N1/S_N2 reaction). Corrective Action:

  • Immediate: Stop using alcohols.

  • Protocol Change: Switch to a DCM/Heptane or Ethyl Acetate/Hexane system. These are non-nucleophilic and chemically inert toward the bromide.

Q3: The product is white but turns pink/purple after 24 hours of storage. Is it degrading? Diagnosis: Yes, this indicates autocatalytic decomposition releasing HBr, which oxidizes to trace bromine (causing the color). Corrective Action:

  • Stabilization: Store the purified crystals over a small packet of anhydrous

    
     or silver wool to scavenge free acid.
    
  • Storage: Must be stored at -20°C under Argon/Nitrogen.

  • Rescue: Wash the solid with cold, dilute aqueous

    
     (rapidly) followed by water, dry immediately under high vacuum, and recrystallize.
    

Q4: How do I remove the mono-brominated impurity (1-bromomethyl-2-methyl-4-methoxybenzene)? Diagnosis: The mono-bromo species is less polar and more soluble in alkanes than the bis-bromo product. Corrective Action:

  • Use Cyclohexane or Heptane for recrystallization. The bis-bromo product will crystallize out upon cooling, while the mono-bromo impurity tends to remain in the mother liquor.

Master Purification Protocol

Methodology: Anti-Solvent Precipitation (DCM/Heptane System) Rationale: This method uses Dichloromethane (DCM) to fully solubilize the aromatic core and Heptane to selectively precipitate the bis-brominated target while keeping non-polar impurities in solution.

Reagents Required:
  • Solvent A (Good Solvent): Dichloromethane (DCM) - HPLC Grade, stabilized with amylene (avoid methanol-stabilized DCM).

  • Solvent B (Anti-Solvent): n-Heptane or n-Hexane - Dry.

  • Adsorbent: Activated Charcoal (optional, for decolorization).

Step-by-Step Workflow:
  • Dissolution:

    • Place crude solid/oil in an Erlenmeyer flask.

    • Add DCM dropwise at Room Temperature (RT) with gentle swirling until the solid just dissolves. Do not heat significantly (DCM boils at 40°C).

    • Pro Tip: If the solution is dark, add 1-2% w/w Activated Charcoal, stir for 5 mins, and filter through a Celite pad.

  • Precipitation:

    • While stirring rapidly, slowly add Heptane (Solvent B) dropwise.

    • Continue adding Heptane until a persistent turbidity (cloudiness) appears and does not disappear upon swirling.

  • Crystallization:

    • Add a few drops of DCM to just clear the turbidity (restore transparency).

    • Cover the flask with foil (light sensitive) and place it in the refrigerator (4°C) for 2-4 hours.

    • Move to a freezer (-20°C) overnight for maximum yield.

  • Isolation:

    • Filter the white crystalline solid using a chilled Buchner funnel.

    • Wash the cake immediately with cold (-20°C) Heptane. Do not wash with DCM.

    • Dry under high vacuum (< 1 mbar) at ambient temperature for 4 hours.

Comparative Solvent Data

Solvent SystemSuitabilityRisk LevelComments
DCM / Heptane Excellent LowBest for yield and preventing decomposition.
Ethyl Acetate / Hexane Good LowGood alternative if DCM is restricted.
Chloroform ModerateMediumAcidic impurities in

can trigger degradation.
Ethanol / Methanol DO NOT USE High Causes solvolysis (ether formation).
Pure Hexane ModerateLowPoor solubility; requires large volumes (low process efficiency).

Process Visualization

The following diagram illustrates the critical decision pathways for purifying the crude reaction mixture.

PurificationWorkflow Start Crude 1,2-bis(bromomethyl)-4-methoxybenzene CheckState Physical State Check Start->CheckState IsOil Dark Oil / Gum CheckState->IsOil IsSolid Solid / Semi-Solid CheckState->IsSolid Trituration Triturate with cold Pentane/Hexane (Remove residual solvents) IsOil->Trituration Dissolution Dissolve in minimal DCM (RT) IsSolid->Dissolution Trituration->Dissolution Solidifies Charcoal Optional: Activated Charcoal + Celite Filter (If colored impurities present) Dissolution->Charcoal Dark Color? Precipitation Add Heptane until Turbid Dissolution->Precipitation Clear? Charcoal->Precipitation Cooling Cool to 4°C -> -20°C Precipitation->Cooling Filtration Filter & Wash with Cold Heptane Cooling->Filtration Storage Store: -20°C, Argon, Dark Filtration->Storage

Caption: Logical workflow for the purification of benzylic bromides, addressing physical state issues and solvent selection.[2]

Safety Protocols (Lachrymator Handling)

Hazard: 1,2-bis(bromomethyl)-4-methoxybenzene is a potent lachrymator (tear gas) and skin irritant. Engineering Controls:

  • All operations must be performed in a functioning fume hood.

  • Neutralization Bath: Prepare a beaker of 10% aqueous Ammonia (

    
    ) or Ethanolamine in the hood. Dip all spatulas, glassware, and filter paper into this bath before removing them from the hood. This converts the lachrymator into a harmless amine.
    

References

  • PrepChem. Preparation of 1,2-bis(dibromomethyl)benzene (Organicum Handbook). Retrieved from [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Safe Handling of Lachrymatory Benzyl Bromides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the safe handling of lachrymatory benzyl bromides. This guide is intended for researchers, scientists, and drug development professionals who work with these challenging but essential reagents. The information provided herein is synthesized from authoritative safety documents and field-proven best practices to ensure both scientific integrity and personal safety.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of benzyl bromides.

Q1: What are lachrymatory benzyl bromides and what makes them hazardous?

A: Benzyl bromides are a class of organic compounds where a bromine atom is attached to the methyl group of toluene. They are potent lachrymators, meaning they are strong eye irritants that cause tearing and a burning sensation.[1] The primary hazards associated with benzyl bromides include:

  • Lachrymatory Effects: Vapors are powerful tear-gassing agents.[2] Even at low concentrations, they can cause intense eye pain, tearing, and irritation.[3]

  • Corrosivity: Benzyl bromide is a highly corrosive chemical that can cause severe irritation and burns to the skin and eyes, with the potential for lasting eye damage.[4]

  • Respiratory Irritation: Inhalation of vapors can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[4][5] High concentrations can lead to a dangerous buildup of fluid in the lungs (pulmonary edema), which is a medical emergency.[4][6]

  • Toxicity: The substance can be absorbed into the body through inhalation and ingestion.[7] It is considered toxic if inhaled, swallowed, or in contact with the skin.[8]

  • Reactivity: Benzyl bromide reacts with water and moisture to form corrosive hydrogen bromide gas.[4] It also reacts violently with strong bases, amines, alcohols, and oxidizing agents.[4]

  • Combustibility: It is a combustible liquid and its vapors can form explosive mixtures with air above its flashpoint of 79°C.[7]

Q2: What are the immediate actions I should take in case of an exposure?

A: Immediate and decisive action is critical. The appropriate response depends on the route of exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5][6] Seek immediate medical attention, even if no symptoms are immediately apparent.[2] Do not allow the victim to rub their eyes.[6]

  • Skin Contact: Immediately flush the affected skin with large amounts of water and wash with soap.[5] Remove all contaminated clothing while under a safety shower if available. Seek immediate medical attention.[9]

  • Inhalation: Move the affected person to fresh air at once.[5] If they are not breathing, administer artificial respiration.[9] Seek immediate medical attention.[6] Symptoms like pulmonary edema can be delayed.

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[7] Seek immediate medical attention.[6]

Q3: What Personal Protective Equipment (PPE) is mandatory when working with benzyl bromides?

A: A multi-layered approach to PPE is essential for adequate protection.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[4][6]Provides maximum protection against splashes and vapors. Contact lenses should not be worn.[4]
Hand Protection Wear appropriate protective gloves.[6] Nitrile rubber gloves are often recommended, but always check the manufacturer's recommendations for breakthrough time.[10]Prevents skin contact and absorption. Proper glove removal technique is crucial to avoid contaminating your hands.[5]
Body Protection A lab coat, and for larger quantities or higher risk procedures, appropriate protective clothing to prevent skin exposure.[6]Protects against splashes and spills. Contaminated clothing should be removed promptly and laundered by trained individuals.[4]
Respiratory Protection Work should be conducted in a certified chemical fume hood.[11][12] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges (e.g., full-face with multi-purpose combination or ABEK cartridges) is necessary.[5]Prevents inhalation of harmful vapors.

PPE_Workflow cluster_Donning Donning PPE (Before Experiment) cluster_Doffing Doffing PPE (After Experiment) Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (remove carefully) Doff2 2. Face Shield & Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if worn) Doff3->Doff4

Section 2: Troubleshooting Guides

This section provides step-by-step guidance for specific issues you may encounter during your experiments.

Troubleshooting Scenario 1: You've spilled a small amount of benzyl bromide inside the chemical fume hood.

Causality: Spills can happen due to a variety of reasons, from a slipped grip to a failed seal on a reaction vessel. The immediate concern is to contain the spill and neutralize the reactive chemical safely.

Step-by-Step Protocol:

  • Alert Colleagues: Inform others in the immediate vicinity of the spill.

  • Ensure Ventilation: Keep the fume hood sash at the lowest practical working height to maintain proper airflow.

  • Contain the Spill: Cover the spill with a dry, inert absorbent material such as sand, dry lime, or soda ash.[4] DO NOT USE WATER or combustible materials like paper towels.[4]

  • Neutralize: Once absorbed, carefully transfer the material into a clearly labeled, sealed container for hazardous waste disposal.[13]

  • Decontaminate: Wipe the spill area with a suitable solvent (check your institution's specific procedures), followed by a thorough cleaning with soap and water.

  • Dispose of Waste: All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste according to your institution's guidelines.[4]

Troubleshooting Scenario 2: You notice a pungent, irritating odor and your eyes start to tear while working, even though you are using a fume hood.

Causality: This indicates a potential breach in containment. The fume hood may not be functioning correctly, or there could be a leak from your apparatus.

Step-by-Step Protocol:

  • Immediate Evacuation: If you experience any symptoms of exposure, immediately stop your work and move to a safe, well-ventilated area. Alert your supervisor and colleagues.

  • Assess the Situation (from a safe distance):

    • Check the fume hood's airflow indicator to ensure it is operating within its specified range.

    • If safe to do so, visually inspect your experimental setup for any obvious leaks (e.g., loose joints, cracked glassware).

  • Emergency Shutdown: If there is a significant leak and it is safe to do so, stop the reaction by removing the heat source and closing any reagent addition funnels. Close the fume hood sash completely.[1]

  • Seek First Aid: If you have been exposed, follow the first aid procedures outlined in the FAQ section.

  • Do Not Re-enter: Do not re-enter the area until it has been assessed by safety personnel and deemed safe. The area may need to be ventilated and monitored for residual vapors.

Spill_Response Start Spill Detected Alert Alert Colleagues & Supervisor Start->Alert Assess Assess Severity Alert->Assess SmallSpill Small Spill in Hood Assess->SmallSpill LargeSpill Large Spill / Outside Hood Assess->LargeSpill SmallSpill->LargeSpill No Contain Contain with Dry Absorbent (Sand, Lime, Soda Ash) SmallSpill->Contain Yes Evacuate Evacuate Area LargeSpill->Evacuate Neutralize Transfer to Waste Container Contain->Neutralize Decontaminate Decontaminate Surfaces Neutralize->Decontaminate Dispose Dispose of Hazardous Waste Decontaminate->Dispose CallSafety Call Emergency Safety Personnel Evacuate->CallSafety

Section 3: Experimental Protocols

Protocol 1: Quenching and Work-up of a Reaction Containing Benzyl Bromide

Causality: Unreacted benzyl bromide must be safely neutralized before the work-up and purification steps to prevent exposure and unwanted side reactions.

Step-by-Step Methodology:

  • Cool the Reaction: Before quenching, ensure the reaction mixture is cooled to an appropriate temperature (often 0 °C) in an ice bath to control the exotherm of the quench.

  • Slow Addition of Quenching Agent: While stirring vigorously, slowly add a suitable quenching agent. Common choices include:

    • A dilute aqueous solution of a base like sodium bicarbonate.

    • An alcohol like isopropanol or methanol. This should be done with caution as the reaction can be exothermic.

    • Note: The choice of quenching agent will depend on the specific reaction chemistry.

  • Verify Neutralization: After the addition is complete, allow the mixture to stir for a period to ensure all the benzyl bromide has reacted. You can test for the presence of unreacted benzyl bromide using a suitable analytical technique like TLC.

  • Aqueous Work-up: Proceed with the standard aqueous work-up, separating the organic and aqueous layers. Be aware that the aqueous layer will be acidic due to the formation of hydrobromic acid.

  • Waste Handling: The aqueous waste will be acidic and may contain residual hazardous materials. Neutralize and dispose of it according to your institution's hazardous waste procedures.

Protocol 2: Decontamination of Glassware

Causality: Glassware used with benzyl bromide will have residual contamination that needs to be neutralized before it can be safely washed.

Step-by-Step Methodology:

  • Initial Rinse: In a fume hood, rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone) to remove the bulk of the organic residues. This rinse solvent must be collected as hazardous waste.

  • Decontamination Solution: Submerge the glassware in a decontamination solution. A common and effective solution is a bath of dilute ammonium hydroxide or sodium bicarbonate in a mixture of water and a miscible organic solvent like ethanol or isopropanol.

  • Soaking Time: Allow the glassware to soak for several hours (or overnight for heavily contaminated items) to ensure complete reaction of the residual benzyl bromide.

  • Final Cleaning: After soaking, the glassware can be removed from the decontamination bath and washed with soap and water as usual.

  • Waste Disposal: The decontamination solution should be disposed of as hazardous waste.

Chemical Incompatibility Table

It is crucial to be aware of the incompatibilities of benzyl bromide to prevent dangerous reactions.[4]

Incompatible MaterialHazard
Water / MoistureReacts to form corrosive Hydrogen Bromide gas.[4]
Strong Bases (e.g., NaOH, KOH)Violent reaction.[4]
AminesViolent reaction.[4]
AlcoholsViolent reaction.[4]
Strong Oxidizing AgentsViolent reaction.[4]
Metals (in presence of moisture)Corrosive.[7]

References

  • New Jersey Department of Health and Senior Services. (2000). BENZYL BROMIDE HAZARD SUMMARY. [Link]

  • Avocado Research Chemicals Ltd. (2010). Benzyl bromide - SAFETY DATA SHEET. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 1225 - BENZYL BROMIDE. [Link]

  • Cole-Parmer. (2006). Material Safety Data Sheet - Benzyl bromide, 98%. [Link]

  • Brandeis University. (n.d.). Lachrymators | Laboratory Safety. [Link]

  • GazFinder. (n.d.). benzyl bromide (C7H7Br). [Link]

  • National Center for Biotechnology Information. (n.d.). Benzyl Bromide | C7H7Br | CID 7498 - PubChem. [Link]

  • Sdfine. (n.d.). BENZYL BROMIDE. [Link]

  • Taylor & Francis eBooks. (2022). Irritating and Lachrymatory Agents. [Link]

  • Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. [Link]

  • Organic Syntheses. (1990). Working with Hazardous Chemicals. [Link]

  • Organic Syntheses. (2009). Working with Hazardous Chemicals. [Link]

Sources

Technical Support Center: Solving Cyclization Failures with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Overcoming nucleophilic lethargy in hindered amine cyclizations.

Introduction: The "Steric Wall" in Cyclization

If you are reading this, you are likely staring at an LC-MS trace showing unreacted linear precursor or, worse, a hydrolyzed active ester. You are attempting to cyclize a molecule where the nucleophilic amine is shielded by bulky substituents (e.g., N-methyl groups,


-tetrasubstituted centers, or adjacent tert-butyl groups).

The Core Problem: Standard coupling reagents (EDC, HBTU) rely on the formation of an active ester. For unhindered amines, nucleophilic attack is faster than hydrolysis or rearrangement. For sterically hindered amines, the rate of nucleophilic attack (


) drops precipitously, often becoming slower than the rate of active ester hydrolysis (

) or guanidinylation (

).

The Solution: You cannot simply "push" the reaction with heat (which promotes epimerization). You must change the mechanism of activation to generate a more electrophilic intermediate or stabilize the transition state.

Module 1: Reagent Selection & Decision Matrix

Do not reach for HATU out of habit. Use this matrix to select the correct reagent based on the Steric Demand of your substrate.

Reagent Selection Decision Tree

ReagentSelection Start Assess Steric Hindrance of Amine & Acid Level1 Moderate Hindrance (e.g., Secondary amine, beta-branched acid) Start->Level1 Standard Level2 High Hindrance (e.g., N-Methyl amino acids, Aib residues) Start->Level2 Difficult Level3 Extreme Hindrance (e.g., N-Me-Aib, Tetrasubstituted centers) Start->Level3 Critical Sol1 HATU or COMU (HOAt/Oxyma effect) Level1->Sol1 Sol2 PyAOP or TCFH/NMI (Phosphonium/Chloro-uronium) Level2->Sol2 Sol3 Ghosez's Reagent (Acid Chloride via Chloroenamine) Level3->Sol3 Note1 Mechanism: 7-membered TS via HOAt/Oxyma Sol1->Note1 Note2 Mechanism: High electrophilicity without guanidinylation Sol2->Note2 Note3 Mechanism: Highly reactive Acid Chloride (Neutral conditions) Sol3->Note3

Figure 1: Decision matrix for coupling reagent selection based on steric demand.

Module 2: Troubleshooting & FAQs

Category A: Lactamization (Intramolecular Amide Bond Formation)

Q1: I am using HATU for a macrocyclization involving an N-methylated amino acid, but I see significant guanidinylation of my amine. Why?

Diagnosis: This is a classic failure mode of uronium/aminium salts (HATU, HBTU). Mechanism: When the amine is sterically hindered, its nucleophilic attack on the active ester is slow.[1] The unreacted amine then attacks the uronium moiety of the excess HATU instead, forming a guanidine byproduct (mass +99 Da). Correction:

  • Switch to Phosphonium Salts (PyAOP): PyAOP creates the same reactive -OAt ester as HATU but lacks the uronium structure that leads to guanidinylation.

  • Sequential Addition: Do not mix everything at once. Pre-activate the acid with HATU/Base for 15 minutes, then add the hindered amine. This ensures the HATU is consumed before the amine sees it.

Q2: My linear precursor is soluble, but cyclization yields are <10%. I suspect conformation is the issue.

Diagnosis: Macrocyclization is entropically disfavored.[2] If your linear peptide adopts an extended conformation ("random coil"), the N- and C-termini rarely meet. Correction:

  • Turn Inducers: Incorporate "Turn-Inducing" elements. N-methyl amino acids, Proline, and Pseudoproline (oxazolidine) dipeptides naturally induce cis-amide bonds or kinks that bring termini closer.

  • The "Pre-Organization" Check: If you cannot alter the sequence, use TCFH (Tetramethylchloroformamidinium hexafluorophosphate) with NMI (N-methylimidazole) . This reagent system is exceptionally fast and often outcompetes conformational lag.

Category B: The "Nuclear Option" (Ghosez's Reagent)

Q3: Nothing works. HATU, PyAOP, TCFH all fail to cyclize my extremely hindered substrate (e.g., N-Me-Aib to N-Me-Val).

Diagnosis: You have hit the limit of active ester reactivity. You need an acid chloride. However, standard acid chlorides (SOCl2, oxalyl chloride) are too harsh for complex substrates with protecting groups. Correction: Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine). It converts carboxylic acids to acid chlorides under strictly neutral conditions.

Module 3: Experimental Protocols

Protocol A: High-Performance Cyclization with TCFH/NMI

Best for: Moderately to highly hindered amines where epimerization is a concern.

Materials:

  • Linear Precursor (1.0 equiv)

  • TCFH (1.5 - 2.0 equiv)

  • N-Methylimidazole (NMI) (3.0 - 4.0 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) is critical (DCM is inferior for this specific reagent).

Step-by-Step:

  • Dissolution: Dissolve the linear precursor in anhydrous MeCN (concentration 0.001 M to 0.01 M to favor intramolecular reaction).

  • Base Addition: Add NMI. Stir for 2 minutes.

  • Activation: Add TCFH in one portion.

  • Monitoring: Monitor by LC-MS. Reaction is typically complete within 1–4 hours.

  • Workup: Quench with water. The byproduct is water-soluble (tetramethylurea), making purification simple.

Protocol B: The "Ghosez" Protocol for Extreme Hindrance

Best for: "Impossible" cyclizations, N-methylated peptides, depsipeptides.

Mechanism of Action: Ghosez's reagent reacts with the carboxylic acid to form a highly reactive intermediate (chloroenamine) which collapses to the acid chloride.

GhosezMechanism Reagent Ghosez's Reagent (Chloroenamine) Intermediate Intermediate (Chloro-iminium) Reagent->Intermediate + Acid Acid Carboxylic Acid (R-COOH) Acid->Intermediate AcidChloride Acid Chloride (R-COCl) Intermediate->AcidChloride - Amide byproduct Amide Hindered Amide (Product) AcidChloride->Amide + Hindered Amine + Base (Collidine)

Figure 2: Activation pathway using Ghosez's reagent to generate acid chlorides under neutral conditions.

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, dissolve the carboxylic acid precursor (1.0 equiv) in anhydrous DCM.

  • Chlorination: Add Ghosez's Reagent (1.2 – 1.5 equiv). Stir at room temperature for 30–60 minutes.

    • Note: No base is needed for this step.

    • Check: Take a small aliquot, quench with MeOH, and check LC-MS for the methyl ester to confirm acid chloride formation.

  • Cyclization: Dilute the reaction mixture with DCM to high dilution (0.001 M).

  • Base Addition: Add a hindered base (e.g., 2,4,6-Collidine or DIPEA, 3.0 equiv).

  • Amine Attack: The intramolecular amine (now deprotonated/free) attacks the acid chloride. Stir for 2–12 hours.

Module 4: Comparative Data

Table 1: Coupling Reagent Performance on Hindered Substrates (e.g., Aib-Aib or N-Me-X)

ReagentActivation SpeciesReactivityRacemization RiskBest Use Case
HATU OAt EsterHighLowStandard hindered couplings.
PyAOP OAt EsterHighVery LowN-methylated amines (No guanidinylation).
TCFH/NMI Acyl ImidazoliumVery HighLowDifficult macrocyclizations; cheaper than HATU.
Ghosez Acid ChlorideExtremeModerateWhen all esters fail. "The sledgehammer."
EDC/HOBt OBt EsterLowLowUnhindered substrates only. Avoid here.

References

  • Ghosez’s Reagent (Protocol & Utility)

    • Source: Organic Syntheses. "1-Chloro-N,N,2-trimethylpropenylamine."
    • URL:[Link]

  • HATU/HOAt Mechanism: Source: MilliporeSigma Peptide Coupling Guide.
  • TCFH/NMI Activation: Source: BenchChem Technical Support (Reagents for N-Methyl Amines).
  • Macrocyclization of N-Methylated Peptides

    • Source: Chemical Science (RSC). "Macrocyclization of backbone N-methylated peptides..."

    • URL:[Link]

  • Bergman Cyclization (Contextual Contrast)

    • Source: Journal of the American Chemical Society.[2] "Bergman cyclization of sterically hindered substrates..."

    • URL:[Link]

Sources

Technical Support Bulletin: Stability of 1,2-bis(bromomethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: TSB-CHEM-2024-089 Topic: Solvent Incompatibility (DMF vs. Acetonitrile) Severity: Critical (High risk of substrate decomposition) Applicable Compounds: Benzylic bromides, specifically electron-rich derivatives like 1,2-bis(bromomethyl)-4-methoxybenzene.

Executive Summary

The Issue: Users frequently report low yields, unknown byproducts, and "oiling out" when dissolving 1,2-bis(bromomethyl)-4-methoxybenzene in N,N-Dimethylformamide (DMF), even at ambient temperatures.

The Verdict: DMF is chemically incompatible with this substrate for storage or long-duration reactions. The electron-donating methoxy group significantly destabilizes the C-Br bond, accelerating nucleophilic attack by the DMF solvent.

The Solution: Immediately switch to Acetonitrile (MeCN) or Tetrahydrofuran (THF) . Acetonitrile provides the necessary polar aprotic environment without the nucleophilic reactivity of DMF.

Technical Deep Dive: The Mechanism of Failure

Why DMF is Not Inert

While often categorized as a "polar aprotic solvent," DMF is an ambident nucleophile. The oxygen atom of the amide functionality possesses significant electron density.

For highly reactive electrophiles like 1,2-bis(bromomethyl)-4-methoxybenzene, the solvent itself acts as a reactant. The presence of the para-methoxy group (relative to the C-1 bromomethyl) stabilizes the developing positive charge in the transition state, lowering the activation energy for this degradation.

The Degradation Pathway
  • O-Alkylation: The DMF oxygen attacks the benzylic carbon, displacing the bromide ion.

  • Imidate Formation: This forms a reactive Vilsmeier-Haack type imidate salt intermediate.

  • Hydrolysis: Upon aqueous workup (or reaction with trace water), this intermediate hydrolyzes to form the formate ester and dimethylamine, or oxidizes to the aldehyde (Sommelet reaction pathway).

Visualization: Degradation Mechanism

The following diagram illustrates the specific chemical failure mode when using DMF with this substrate.

DMF_Degradation Substrate 1,2-bis(bromomethyl)- 4-methoxybenzene Intermediate O-Imidate Salt (Unstable Intermediate) Substrate->Intermediate Nucleophilic Attack (Fast) DMF DMF (Solvent) DMF->Intermediate Formate Benzylic Formate (Impurity A) Intermediate->Formate Hydrolysis Aldehyde Benzaldehyde Deriv. (Impurity B) Intermediate->Aldehyde Sommelet Ox. DMA Dimethylamine (Fishy Odor) Intermediate->DMA Side Product Water H2O (Workup)

Figure 1: Mechanism of DMF-mediated degradation of benzylic bromides via O-alkylation.

Troubleshooting Guide (FAQ)

Q1: I see a new spot on my TLC that is more polar than my starting material. What is it?

  • Diagnosis: This is likely the mono-formate ester or the mono-aldehyde .

  • Verification: Check the proton NMR.

    • Formate: Look for a singlet around 8.1 ppm (formyl proton) and a shift in the benzylic protons from ~4.5 ppm to ~5.2 ppm.

    • Aldehyde: Look for a diagnostic signal around 10.0 ppm .

Q2: My reaction mixture smells "fishy" after workup. Is this normal?

  • Diagnosis: No. This indicates the release of dimethylamine (DMA).

  • Cause: DMA is the leaving group when the DMF-substrate adduct hydrolyzes. This confirms that your solvent has consumed your starting material.

Q3: Can I use DMF if I keep the reaction at 0°C?

  • Recommendation: Proceed with extreme caution. While lower temperatures slow the kinetics of degradation, the bis-bromomethyl compound is highly reactive. If the reaction time exceeds 1-2 hours, significant background degradation will occur.

  • Alternative: Use Acetonitrile at 0°C. It remains liquid (m.p. -45°C) and is kinetically stable.

Q4: Why is Acetonitrile (MeCN) the recommended replacement?

  • Reasoning:

    • Weak Nucleophile: The nitrogen lone pair in MeCN is in an sp orbital, holding electrons tightly and making it a very poor nucleophile compared to the sp2 oxygen of DMF.

    • Solubility: It dissolves most benzylic halides well.

    • Volatility: Easier to remove (b.p. 82°C) than DMF (b.p. 153°C), preventing thermal degradation during concentration.

Experimental Protocols

Protocol A: Solvent Stability Screen (Self-Validation)

Use this protocol to verify stability before committing valuable starting material to a large-scale reaction.

StepActionObservation Criteria
1 Dissolve 10 mg of substrate in 0.6 mL of DMF-d7 (deuterated).T=0: Clear solution.
2 Dissolve 10 mg of substrate in 0.6 mL of CD3CN (deuterated MeCN).T=0: Clear solution.
3 Incubate both tubes at Room Temperature for 4 hours.Keep in dark to prevent radical bromination artifacts.
4 Acquire 1H NMR for both samples.Pass/Fail Check

Interpretation of Results:

  • DMF Sample: Look for new peaks at 8.0–8.2 ppm (formyl) or broadening of the benzylic CH2 peaks (~4.6 ppm). Expect >10% degradation.

  • MeCN Sample: Spectrum should remain identical to T=0.

Protocol B: Safe Reaction Setup (Solvent Swap)

If your existing protocol calls for DMF, follow this workflow to transition to Acetonitrile.

Solvent_Swap Start Existing Protocol Calls for DMF CheckSol Is the nucleophile soluble in MeCN? Start->CheckSol YesSol Yes CheckSol->YesSol NoSol No (e.g., Inorganic Salts) CheckSol->NoSol Action1 Use MeCN directly. Run at same Temp. YesSol->Action1 Decision2 Can you use a Phase Transfer Catalyst? NoSol->Decision2 Action2 Use Toluene/Water + TBAB (PTC) Decision2->Action2 Yes Action3 Use THF or Acetone (Check solubility) Decision2->Action3 No

Figure 2: Decision tree for replacing DMF in alkylation reactions.

Comparative Data: Solvent Properties

PropertyDMF (The Risk)Acetonitrile (The Solution)Impact on Experiment
Dielectric Constant 36.737.5Similar: Both solvate ions well; MeCN is a valid substitute for polar reactions.
Nucleophilicity Moderate (Ambident)Very LowCritical: DMF attacks the substrate; MeCN does not.
Boiling Point 153°C82°CProcess: MeCN is easier to remove, reducing thermal stress on the product.
H-Bond Acceptor StrongModerateDMF is better for solvating cations, but MeCN is sufficient for most

reactions.

References

  • Mechanism of DMF Reaction with Halides: Kornblum, N., & Blackwood, R. K. (1956). The Reaction of Benzyl Halides with Dimethylformamide. Journal of the American Chemical Society. [Link]

  • Solvent Selection Guide: Prat, D., et al. (2016).[1] CHEM21 selection guide of classical- and less classical-solvents. Green Chemistry. [Link]

  • Process Chemistry & Safety (DMF Hazards): Dunn, P. J., et al. (2016). Toward a More Holistic Framework for Solvent Selection. Organic Process Research & Development. [Link][2]

  • Sommelet Reaction (Aldehyde formation via DMF): Angyal, S. J. (1969). The Sommelet Reaction. Organic Reactions. [Link][3][4][5][6]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1,2-bis(bromomethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of NMR in Structural Elucidation

In the fields of synthetic chemistry and drug development, the unambiguous determination of molecular structure is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule. ¹H NMR, or proton NMR, is particularly powerful as it probes the chemical environment of every hydrogen atom, revealing crucial information about molecular connectivity and conformation.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 1,2-bis(bromomethyl)-4-methoxybenzene, a versatile substituted aromatic building block. Due to the absence of a publicly available, assigned experimental spectrum for this specific compound, we will leverage our expertise to predict its spectrum. This prediction will be rigorously justified by comparing it against the experimentally determined spectra of structurally related precursor and analog molecules. This comparative approach not only allows for a confident assignment of the target molecule's spectrum but also offers valuable insights into how different functional groups—methyl, bromomethyl, and methoxy—systematically influence the chemical shifts and splitting patterns of aromatic protons.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

The foundation of accurate spectral analysis is a meticulously acquired spectrum. The following protocol outlines the best practices for preparing a sample of a compound like 1,2-bis(bromomethyl)-4-methoxybenzene for ¹H NMR analysis.

Objective: To obtain a high-resolution ¹H NMR spectrum free from contaminants and artifacts.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample and place it in a clean, dry vial.

    • Add approximately 0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for nonpolar to moderately polar organic compounds.[1][2] The deuterium atoms are "invisible" in ¹H NMR, thus preventing a large solvent signal from obscuring the analyte peaks.

    • Ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication can be applied. If solid particles remain, they must be removed.

    • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1] This step is critical as suspended solids will distort the magnetic field, leading to broad, poorly resolved peaks.

  • Internal Standard:

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the NMR tube. TMS is chemically inert and its 12 equivalent protons produce a sharp singlet that is defined as 0.0 ppm, serving as the universal reference point for the chemical shift scale.

  • Data Acquisition:

    • Place the capped and labeled NMR tube into the spectrometer's spinner turbine.

    • Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Key acquisition parameters include:

      • Number of scans: 16-32 (to improve signal-to-noise ratio)

      • Relaxation delay: 1-2 seconds

      • Pulse angle: 30-45 degrees

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to ensure accurate peak shape and integration.

    • Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.

    • Integrate all peaks to determine the relative ratio of protons in each unique chemical environment.

Workflow for ¹H NMR Spectrum Analysis

The following diagram illustrates the logical flow from sample preparation to the final structural confirmation.

NMR_Workflow ¹H NMR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition & Processing cluster_analysis Spectral Interpretation A Weigh 5-10 mg of Sample B Dissolve in ~0.7 mL Deuterated Solvent (e.g., CDCl₃) A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Acquire FID on NMR Spectrometer D->E F Fourier Transform, Phase & Baseline Correction E->F G Calibrate to TMS (0 ppm) & Integrate Peaks F->G H Analyze Chemical Shifts (δ) (Substituent Effects) G->H I Analyze Integration (Proton Ratio) G->I J Analyze Multiplicity (Splitting Patterns, n+1 rule) G->J K Assign Signals to Protons H->K I->K J->K L Structure Confirmation K->L

Caption: A flowchart detailing the key steps in acquiring and interpreting a ¹H NMR spectrum.

¹H NMR Spectrum Analysis of 1,2-bis(bromomethyl)-4-methoxybenzene

The structure of 1,2-bis(bromomethyl)-4-methoxybenzene presents four distinct proton environments: three unique aromatic protons (H-3, H-5, H-6), two non-equivalent benzylic methylene groups (-CH₂Br), and one methoxy group (-OCH₃). The presence of the methoxy group at C-4 removes the plane of symmetry that exists in 1,2-bis(bromomethyl)benzene, rendering the two benzylic groups and protons H-3/H-6 non-equivalent.

Based on established principles of substituent effects, we can confidently predict the ¹H NMR spectrum as follows:

Proton AssignmentPredicted Chemical Shift (δ, ppm)IntegrationPredicted Multiplicity
H-6~7.351HDoublet (d)
H-3~6.951HDoublet (d)
H-5~6.851HDoublet of doublets (dd)
-CH₂Br (C-1)~4.652HSinglet (s)
-CH₂Br (C-2)~4.602HSinglet (s)
-OCH₃~3.853HSinglet (s)
Detailed Peak Assignment and Rationale:
  • Methoxy Protons (-OCH₃, δ ~3.85 ppm): This group is expected to produce a sharp singlet integrating to 3H. Its chemical shift is characteristic of an aromatic methoxy group, which typically resonates between 3.8 and 3.9 ppm.

  • Benzylic Methylene Protons (-CH₂Br, δ ~4.60-4.65 ppm): The electron-withdrawing bromine atom and the deshielding effect of the benzene ring shift these protons significantly downfield. In similar benzylic bromides, these signals appear between 4.4 and 4.7 ppm. Because the C-4 methoxy group makes the molecule asymmetric, the two -CH₂Br groups are chemically non-equivalent and are expected to appear as two distinct singlets, each integrating to 2H.

  • Aromatic Protons (δ ~6.85-7.35 ppm):

    • H-6 (δ ~7.35 ppm): This proton is ortho to a bromomethyl group and meta to the other bromomethyl group. It is least affected by the electron-donating methoxy group. It will be split only by its neighbor H-5, appearing as a doublet.

    • H-3 (δ ~6.95 ppm): This proton is ortho to the strongly electron-donating methoxy group, causing it to be shielded and shifted significantly upfield. It is split only by H-5 and will appear as a doublet.

    • H-5 (δ ~6.85 ppm): This proton is also ortho to the methoxy group, resulting in a strong upfield shift. It is coupled to both H-3 and H-6, and will therefore appear as a doublet of doublets.

Comparative Analysis with Alternative Compounds

To validate our predicted spectrum, we will compare it with the experimental data of four key compounds. This step-wise comparison demonstrates the predictable electronic effects of each substituent.

CompoundAr-H (δ, ppm)-CH₂Br (δ, ppm)-CH₃ (δ, ppm)-OCH₃ (δ, ppm)
o-Xylene~7.11 (m, 4H)-~2.26 (s, 6H)-
1,2-Dimethyl-4-methoxybenzene6.99 (d, 1H), 6.66 (d, 1H), 6.59 (dd, 1H)-2.15 (s, 6H)3.75 (s, 3H)
1,2-Bis(bromomethyl)benzene7.26-7.39 (m, 4H)~4.68 (s, 4H)--
1,2-Bis(bromomethyl)-4-methoxybenzene ~7.35 (d, 1H), ~6.95 (d, 1H), ~6.85 (dd, 1H) ~4.65 (s, 2H), ~4.60 (s, 2H) -~3.85 (s, 3H)
1,2-Bis(bromomethyl)-4,5-dimethoxybenzene6.84 (s, 2H)4.63 (s, 4H)-3.90 (s, 6H)

Note: Data for comparative compounds sourced from[1][3][4][5]. Data for the target molecule is predicted.

Field-Proven Insights from Comparative Data:
  • o-Xylene vs. 1,2-Bis(bromomethyl)benzene: Replacing the two methyl groups (~2.26 ppm) with highly electronegative bromomethyl groups causes a dramatic downfield shift of the benzylic protons to ~4.68 ppm.[3][5] The aromatic protons also shift slightly downfield from ~7.11 ppm to ~7.33 ppm due to the inductive electron-withdrawing nature of the -CH₂Br groups.

  • o-Xylene vs. 1,2-Dimethyl-4-methoxybenzene: Adding an electron-donating methoxy group at the C-4 position causes a significant upfield (shielding) effect on the aromatic protons, shifting them from a multiplet around 7.11 ppm to a dispersed pattern between 6.59 and 6.99 ppm. The methoxy signal appears at a characteristic 3.75 ppm.

  • 1,2-Bis(bromomethyl)benzene vs. Predicted Target: Adding the methoxy group to the 1,2-bis(bromomethyl)benzene scaffold is predicted to have a similar shielding effect on the aromatic protons. Instead of a single multiplet around 7.3 ppm, the signals are expected to split and shift upfield into three distinct resonances, as described in the prediction.

  • Predicted Target vs. 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene: The experimental data for the highly symmetric dimethoxy analog provides the strongest validation for our prediction.[1] Its benzylic protons (-CH₂Br) appear as a singlet at 4.63 ppm, which is extremely close to our predicted values of 4.60-4.65 ppm. Its aromatic protons appear as a singlet at 6.84 ppm. This is consistent with our prediction that the H-3 and H-5 protons in our target molecule, which are ortho to a methoxy group, will be strongly shielded and appear in this upfield region (~6.85-6.95 ppm).

Conclusion

Through a logical, stepwise comparison with known compounds, we have constructed a reliable and detailed prediction of the ¹H NMR spectrum of 1,2-bis(bromomethyl)-4-methoxybenzene. The analysis demonstrates that the chemical shifts and multiplicities of protons in substituted benzenes are not arbitrary but are governed by predictable electronic and structural factors. The electron-donating methoxy group strongly shields the ortho and para positions, while the electron-withdrawing bromomethyl groups deshield adjacent protons and have characteristic downfield chemical shifts. This guide serves as a robust framework for researchers and scientists to confidently identify this molecule and interpret the spectra of other, similarly substituted aromatic compounds.

References

  • NMR Sample Preparation. (n.d.). University of Strathclyde. Retrieved from [Link]

  • Sample preparation for NMR measurements and points to keep in mind. (n.d.). JEOL. Retrieved from [Link]

  • Basics of NMR: Sample preparation and analysis of NMR analysis data. (2021, April 18). Mesbah Energy. Retrieved from [Link]

  • Choi, S., et al. (2009). 1,2-Bis(bromomethyl)-4,5-dimethoxybenzene. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2064. Retrieved from [Link]

  • Yamada, K., et al. (2012). Electronic Supplementary Material (ESI) for Physical Chemistry Chemical Physics. The Royal Society of Chemistry. Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

  • ¹H NMR Spectra and Interpretation (Part I). (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

  • How to Get a Good 1H NMR Spectrum. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). St. Olaf College. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • H-1 proton NMR spectrum of 1,2-dimethylbenzene. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

Sources

Comparative Infrared (IR) Spectroscopic Guide: Methoxy vs. Dimethoxy o-Xylylene Dibromides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In advanced organic synthesis, drug development, and materials science, o-xylylene dibromides (derivatives of 1,2-bis(bromomethyl)benzene) serve as critical precursors for generating highly reactive o-quinodimethane intermediates. The introduction of electron-donating methoxy groups onto the aromatic ring fundamentally alters both the electronic landscape and the vibrational symmetry of the molecule.

As a Senior Application Scientist, I have structured this guide to objectively compare the Infrared (IR) spectroscopic signatures of methoxy o-xylylene dibromide (a 1,2,4-trisubstituted benzene) and dimethoxy o-xylylene dibromide (a 1,2,4,5-tetrasubstituted benzene). This guide provides the mechanistic causality behind their spectral divergence and a self-validating experimental protocol for their synthesis and characterization.

Mechanistic Causality: Symmetry and Spectral Divergence

IR spectroscopy is governed by changes in the molecular dipole moment during vibration. The addition of a second methoxy group does not merely add overlapping peaks; it shifts the fundamental symmetry of the aromatic core, leading to distinct diagnostic regions.

Aromatic C–H Out-of-Plane (OOP) Bending

The most definitive region for distinguishing these two derivatives lies in the low-frequency fingerprint region (650–900 cm⁻¹), which dictates the aromatic substitution pattern:

  • Methoxy o-xylylene dibromide (1,2,4-Trisubstituted): The single methoxy group breaks the symmetry, leaving one isolated aromatic proton and two adjacent aromatic protons. This results in two distinct OOP bending modes: a higher frequency band for the isolated proton (~886 cm⁻¹) and lower frequency bands for the adjacent protons (~835 cm⁻¹ and ~781 cm⁻¹)[1].

  • Dimethoxy o-xylylene dibromide (1,2,4,5-Tetrasubstituted): The addition of the second methoxy group at the para position relative to the first creates a highly symmetric pseudo-

    
     aromatic core. This leaves only two isolated protons on the ring. Consequently, the adjacent proton bands disappear entirely, leaving a single, sharp, and highly diagnostic isolated C–H wagging vibration between 820–870 cm⁻¹[2].
    
C–O–C Ether Stretching Dynamics

Both molecules exhibit strong asymmetric (~1250 cm⁻¹) and symmetric (~1040 cm⁻¹) C–O–C stretching vibrations. However, in the dimethoxy derivative, the presence of two methoxy groups roughly doubles the net change in the dipole moment during these stretching modes, resulting in significantly broader and more intense absorption bands relative to the baseline C–Br stretches.

Benzylic C–Br Stretching

The fundamental C–Br stretching mode for 1,2-bis(bromomethyl)benzene derivatives remains relatively static, consistently appearing in the 500–600 cm⁻¹ region regardless of ring substitution[3],. This serves as an excellent internal reference peak during spectral analysis.

Quantitative IR Peak Comparison

The following table summarizes the diagnostic vibrational modes used to differentiate the two compounds.

Vibrational ModeMethoxy o-xylylene dibromide (cm⁻¹)Dimethoxy o-xylylene dibromide (cm⁻¹)Structural Causality & Intensity Notes
C–H OOP Bend (Isolated) ~886~820 – 870Present in both; caused by protons with no adjacent neighbors[2],[1].
C–H OOP Bend (Adjacent) ~835, ~781Absent Dimethoxy symmetry eliminates adjacent protons, erasing these peaks.
C–O–C Asym. Stretch ~1250~1250Significantly higher intensity/broadness in the dimethoxy derivative.
C–O–C Sym. Stretch ~1040~1040Stronger dipole moment change in the dimethoxy derivative.
Methoxy C–H Stretch ~2830~2830Diagnostic aliphatic stretch; intensity scales with methoxy count.
Benzylic C–Br Stretch 500 – 600500 – 600Internal reference standard; unaffected by ring symmetry[3],.

Experimental Protocol: Synthesis & Self-Validating IR Characterization

To ensure scientific integrity, the following protocol describes the radical bromination of methoxy-substituted o-xylenes and the subsequent ATR-FTIR validation.

Caution: Benzyl bromides are severe lachrymators and potent alkylating agents. All procedures must be conducted in a fume hood using appropriate PPE.

Step 1: Radical Bromination (Wohl-Ziegler Reaction)
  • Reagent Setup: Dissolve 10.0 mmol of the precursor (e.g., 4-methoxy-o-xylene or 4,5-dimethoxy-o-xylene) in 50 mL of ethyl acetate (a greener alternative to carbon tetrachloride).

  • Initiation: Add 22.0 mmol of N-Bromosuccinimide (NBS) and 0.5 mmol of Azobisisobutyronitrile (AIBN).

    • Causality: AIBN acts as the radical initiator upon heating. NBS provides a steady, low concentration of Br₂, which kinetically favors benzylic radical substitution over electrophilic aromatic substitution on the electron-rich methoxy-benzene ring.

  • Reflux: Heat the mixture to reflux (80 °C) under a nitrogen atmosphere for 4–6 hours, irradiating with a visible light source to accelerate homolytic cleavage.

Step 2: Isolation and Purification
  • Filtration: Cool the reaction to 0 °C. The by-product, succinimide, will precipitate. Filter the solid and concentrate the filtrate under reduced pressure.

  • Recrystallization: Purify the crude dibromide by recrystallization from a hexane/ethyl acetate mixture to yield pure crystalline product.

Step 3: Self-Validating ATR-FTIR Analysis
  • Preparation: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) FTIR spectrometer with isopropanol and collect a background spectrum.

    • Causality: Background subtraction is critical to remove atmospheric CO₂ and H₂O, which can artificially mask the weak methoxy C–H stretches at ~2830 cm⁻¹.

  • Measurement: Compress a few crystals of the purified product onto the ATR crystal using the anvil. Record the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Check: The protocol is considered successful if the IR spectrum shows:

    • Disappearance of the benzylic –CH₃ stretching frequencies (~2920 cm⁻¹).

    • Appearance of the strong C–Br stretching frequency (500–600 cm⁻¹).

    • Confirmation of the correct substitution pattern via the OOP bending region (<900 cm⁻¹).

Workflow Visualization

IR_Workflow Precursor Substituted o-Xylene Bromination Radical Bromination (NBS, AIBN) Precursor->Bromination Split Methoxy Count? Bromination->Split Mono Methoxy o-xylylene dibromide (1,2,4-Trisubstituted) Split->Mono n=1 Di Dimethoxy o-xylylene dibromide (1,2,4,5-Tetrasubstituted) Split->Di n=2 IR_Mono IR: ~886 cm⁻¹ & ~835 cm⁻¹ (Isolated + Adjacent H) Mono->IR_Mono IR_Di IR: ~870 cm⁻¹ Only (Isolated H Only) Di->IR_Di

Workflow mapping substitution symmetry to out-of-plane C-H bending IR signatures.

References

  • Title: Benzene, 1,2-bis(bromomethyl)- | Source: NIST Chemistry WebBook | URL: [Link]

  • Title: o-Bis(bromomethyl)benzene | CID 66665 | Source: PubChem | URL: [Link]

  • Title: Synthesis and Characterization of Benzene-1,2,4-triyl Derivatives | Source: MDPI | URL: [Link]

  • Title: Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives | Source: Taylor & Francis | URL: [Link]

Sources

Comparative Reactivity Guide: 4-Methoxy vs. 4,5-Dimethoxy-1,2-bis(bromomethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-methoxy-1,2-bis(bromomethyl)benzene (Molecule A) and 4,5-dimethoxy-1,2-bis(bromomethyl)benzene (Molecule B). While both serve as bifunctional benzylic electrophiles and precursors to o-quinodimethanes (o-QDMs), their utility diverges significantly based on electronic symmetry and nucleophilic susceptibility.

  • 4,5-Dimethoxy (Molecule B) is the industry standard for synthesizing conducting polymers (e.g., PPV derivatives), symmetric macrocycles, and isoindolines. Its electron-rich, symmetric nature facilitates rapid, high-yield transformations.

  • 4-Methoxy (Molecule A) acts as a specialized, asymmetric probe. It exhibits distinct regioselectivity due to the differential activation of its two benzylic positions, making it valuable for synthesizing non-symmetric heterocycles but complicating polymerization workflows.

Chemical & Electronic Profiling

The core difference lies in the electronic perturbation of the benzene ring by the methoxy substituents. This influences both the stability of the benzylic carbocation intermediates (


 character) and the HOMO energy levels of the resulting o-quinodimethanes.
Table 1: Physicochemical Comparison
Feature4-Methoxy-1,2-bis(bromomethyl)benzene4,5-Dimethoxy-1,2-bis(bromomethyl)benzene
Structure Asymmetric substitutionSymmetric substitution
Electronic Nature Donor-Active (Unbalanced)Strong Donor-Active (Balanced)
Benzylic Reactivity C1 (para): Highly ActivatedC2 (meta): Moderately ActivatedBoth Positions: Highly Activated
Primary Utility Asymmetric heterocycle synthesisConducting polymers, Crown ethers, o-QDM generation
Physical State Low-melting solid (est. 40–50 °C)Crystalline Solid (mp ~137–140 °C [1])
CAS Number 69189-19-1 (Analogous)26726-81-8
Electronic Theory: The Hammett Dictate

The reactivity difference is best explained by Hammett substituent constants (


).
  • Methoxy Group (

    
    , 
    
    
    
    ):
    • In Molecule A , the benzylic carbon para to the methoxy group is significantly stabilized by resonance, making it liable to rapid solvolysis or

      
       attack. The meta benzylic carbon is less activated, creating a "reactivity hotspot."
      
    • In Molecule B , both benzylic carbons are para to one methoxy and meta to the other.[1] The net effect is a strong, symmetric activation, making both sites highly electrophilic but chemically equivalent.

Mechanistic Deep Dive

Nucleophilic Substitution ( vs )

Both compounds are potent electrophiles. However, the 4,5-dimethoxy variant often requires milder conditions to prevent over-alkylation or polymerization.

  • Reaction with Amines (Isoindoline Synthesis):

    • 4,5-Dimethoxy:[2][3] Reacts cleanly with primary amines to form symmetric isoindolines. The electron donation helps stabilize the transition state for halide displacement.[1]

    • 4-Methoxy:[2][4][5][6] Can yield regioisomeric mixtures if the reaction mechanism involves a stepwise attack where the para-benzylic bromide reacts first.

o-Quinodimethane (o-QDM) Formation

This is the most critical application for drug discovery and materials science (e.g., Diels-Alder cycloadditions).

  • Generation: Both precursors eliminate bromine (using Zn, NaI, or electrochemistry) to form o-QDM.

  • Reactivity: The 4,5-dimethoxy-o-QDM is an electron-rich diene. According to Frontier Molecular Orbital (FMO) theory, the methoxy groups raise the HOMO energy of the diene.

    • Consequence: It reacts faster with electron-deficient dienophiles (e.g., maleimides, fullerenes) than the 4-methoxy or unsubstituted analogs due to a smaller HOMO(diene)–LUMO(dienophile) gap.

ReactionPathways Precursor 4,5-Dimethoxy-1,2- bis(bromomethyl)benzene Elimination 1,4-Elimination (Zn or NaI) Precursor->Elimination - 2 Br⁻ oQDM Reactive Intermediate: 4,5-Dimethoxy-o-QDM Elimination->oQDM Aromatization Driving Force Trapping Diels-Alder Trapping (Dienophile) oQDM->Trapping High HOMO Character Product Cycloadduct (e.g., Tetrahydronaphthalene) Trapping->Product [4+2] Cycloaddition

Figure 1: Generation and trapping of the electron-rich o-quinodimethane intermediate.

Experimental Protocols

Protocol A: Synthesis of 4,5-Dimethoxy-1,2-bis(bromomethyl)benzene

Standard Bromomethylation Route (Adapted from [1])

Objective: Synthesize the symmetric precursor from veratrole.

Reagents:

  • 1,2-Dimethoxybenzene (Veratrole)

  • Paraformaldehyde

  • HBr (33% in Acetic Acid)

Step-by-Step:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer and a dropping funnel. Maintain temperature at 10–15 °C.

  • Mixing: Dissolve 1,2-dimethoxybenzene (10 g, 72 mmol) and paraformaldehyde (4.5 g, 150 mmol) in glacial acetic acid (50 mL).

  • Addition: Dropwise add 33% HBr/AcOH (35 mL) over 30 minutes. The reaction is exothermic; control temperature < 25 °C.

  • Reaction: Stir at room temperature for 12 hours, then heat to 60 °C for 1 hour to drive completion.

  • Workup: Pour the mixture into ice-cold water (200 mL). The product will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water and bicarbonate solution. Recrystallize from chloroform/hexane to yield colorless crystals.

    • Yield Expectation: 40–60%.

    • Safety Note: Benzyl bromides are potent lachrymators. Handle in a fume hood.

Protocol B: In Situ Diels-Alder Cycloaddition

Trapping the o-QDM with N-Methylmaleimide

Objective: Demonstrate the high reactivity of the dimethoxy-o-QDM.

Step-by-Step:

  • Dissolution: Dissolve 4,5-dimethoxy-1,2-bis(bromomethyl)benzene (1.0 eq) and N-methylmaleimide (1.2 eq) in anhydrous DMF.

  • Activation: Add activated Zinc dust (2.5 eq) or Sodium Iodide (2.5 eq).

    • Note: NaI works via the "di-iodide" mechanism which spontaneously eliminates I2. Zn works via reductive elimination.

  • Conditions: Heat to 60–80 °C for 4 hours.

  • Observation: The reaction mixture will darken. Monitor by TLC for disappearance of the benzylic bromide.

  • Isolation: Filter off excess Zn (if used). Dilute with EtOAc, wash with water/brine. Concentrate and purify via column chromatography.[1]

Decision Guide: When to Use Which?

The choice between the mono- and di-methoxy variants dictates the structural outcome of your synthesis.

DecisionTree Start Select Reagent Symmetry Is Target Molecule Symmetric? Start->Symmetry Dimethoxy Use 4,5-Dimethoxy (Molecule B) Symmetry->Dimethoxy Yes Asymmetry Is Regioselectivity Required? Symmetry->Asymmetry No App1 Application: Conducting Polymers (PPV) Dimethoxy->App1 App2 Application: C60 Fullerene Adducts Dimethoxy->App2 Mono Use 4-Methoxy (Molecule A) Asymmetry->Mono Yes App3 Application: Asymmetric Isoindolines

Figure 2: Decision matrix for selecting the appropriate benzylic bromide precursor.

Comparative Data Summary
Parameter4-Methoxy (A)4,5-Dimethoxy (B)
Solubility High in DCM, THFModerate in DCM, Low in Hexane
Stability Moderate (Light Sensitive)Good (Store < 25°C, Dark)
Polymerization Forms regiorandom polymers (Head-to-Head/Tail)Forms regioregular polymers
Cost/Availability Specialty/Custom SynthesisCommercially Available

References

  • Zhou, F. (2009). "1,2-Bis(bromomethyl)-4,5-dimethoxybenzene."[3] Acta Crystallographica Section E, E65, o2064. Link

  • Segura, J. L., & Martin, N. (2001). "o-Quinodimethanes: Efficient Intermediates in Organic Synthesis." Chemical Reviews, 99(11), 3199-3246. (Contextual grounding for o-QDM reactivity).
  • BenchChem. (2025).[1][7] "Application Notes: 1,2-Bis(cyanomethyl)-4,5-dimethoxybenzene in Photoluminescent Materials." Link

  • PubChem. (2025). "Compound Summary: 1,2-Bis(bromomethyl)benzene." National Library of Medicine. Link

Sources

Technical Comparison Guide: TLC Profiling of 1,2-bis(bromomethyl)-4-methoxybenzene vs. Starting Material

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the Thin Layer Chromatography (TLC) behavior of 1,2-bis(bromomethyl)-4-methoxybenzene (Target) compared to its precursor, 3,4-dimethylanisole (Starting Material/SM).[1][2]

Synthesized typically via the Wohl-Ziegler radical bromination , the conversion of methyl groups to bromomethyl groups introduces significant changes in polarity and molecular weight.[1] This guide details the separation parameters, visualization protocols, and troubleshooting steps required to accurately monitor reaction progress and assess purity.

Key Takeaway: The introduction of two bromine atoms increases the polarity of the molecule relative to the methylated precursor.[1] Therefore, the Starting Material (SM) will exhibit a higher Rf value than the Target Product on standard silica gel phases using non-polar eluent systems.[1]

Chemical Context: The Transformation

To interpret the TLC correctly, one must understand the chemical changes occurring on the plate.[1]

  • Reaction Type: Radical Bromination (Wohl-Ziegler).[1][2][3][4]

  • Reagents: N-Bromosuccinimide (NBS), Radical Initiator (AIBN or Benzoyl Peroxide).[1][2][4]

  • Solvent: CCl₄ (traditional), PhCF₃ (modern green alternative), or Benzene.[1]

Reaction Pathway Diagram[2][5]

ReactionScheme SM Starting Material (3,4-Dimethylanisole) Mono Intermediate (Mono-brominated species) SM->Mono NBS (1 eq) Radical Init. Product Target Product (1,2-bis(bromomethyl)-4-methoxybenzene) Mono->Product NBS (2nd eq) Heat Side Side Products (Succinimide, Over-brominated) Product->Side Excess NBS or Hydrolysis

Figure 1: Stepwise radical bromination pathway. Monitoring the disappearance of the Mono-brominated intermediate is critical for yield optimization.

TLC Performance Analysis

Relative Rf Values & Polarity

On Silica Gel 60 F254 plates, the separation is governed by the dipole-dipole interactions between the analyte and the silanol groups.[1]

  • 3,4-Dimethylanisole (SM): Dominated by the lipophilic aromatic ring and methyl groups.[1] The methoxy group adds some polarity, but the molecule remains relatively non-polar.[1]

  • 1,2-bis(bromomethyl)-4-methoxybenzene (Product): The C-Br bonds are polarizable and possess a distinct dipole.[1][2] While still lipophilic, the presence of two bromine atoms generally increases retention on silica compared to the methyl precursor.[1]

Experimental Data: Typical Elution Order Stationary Phase: Silica Gel 60 F254 Mobile Phase: Hexanes : Ethyl Acetate (9:1)[1]

CompoundRelative PolarityEstimated Rf Range*Visualization
3,4-Dimethylanisole (SM) Low0.70 – 0.80 UV (Dark Spot)
Mono-brominated Intermediate Medium-Low0.55 – 0.65 UV (Dark Spot)
Target (Bis-bromomethyl) Medium0.40 – 0.50 UV (Strong Abs.)[1][2]
Succinimide (Byproduct) High0.00 – 0.05 Weak UV / Iodine

*Note: Absolute Rf values vary by humidity and silica activity.[1][2] Rely on relative separation (ΔRf).

Visualization Methods
  • UV (254 nm): Primary method.[1][2] Both SM and Product have aromatic rings that quench the fluorescence indicator.[1][2] The Product often appears "velvety" or more intense due to the heavy atom effect of bromine.[1]

  • p-Anisaldehyde Stain: Excellent for confirming the presence of the methoxy-benzene core.[2]

    • Result: SM typically stains purple/blue; Bromides may stain varying shades of red/purple upon heating.[1][2]

  • Beilstein Test (Copper Wire): Qualitative confirmation of halogen.[1][2]

    • Protocol: Dip a copper wire in the isolated spot (scraped off plate) and heat in a flame. Green flame indicates bromine.[1][2]

Detailed Experimental Protocol

TLC Method for Reaction Monitoring[1][2][6]

Materials:

  • TLC Plates: Silica Gel 60 F254 (Aluminum or Glass backed).[1][2]

  • Mobile Phase: Hexanes / Ethyl Acetate (Start at 9:1).[1][2][5]

  • Reference Standards: Pure 3,4-dimethylanisole.[1][2]

Step-by-Step Workflow:

  • Preparation: Prepare a developing chamber with 10 mL of 9:1 Hex/EtOAc. Insert filter paper to saturate the headspace.[2]

  • Sampling:

    • Take a generic aliquot (10 µL) from the reaction mixture.

    • Mini-Workup (Crucial): Partition the aliquot between 0.5 mL Water and 0.5 mL Ethyl Acetate in a small vial. Shake well. Reason: This removes succinimide and inorganic salts that can streak the TLC plate.[1]

    • Use the top organic layer for spotting.[2]

  • Spotting:

    • Lane 1: Starting Material (SM) Reference.[1][2]

    • Lane 2: Co-spot (SM + Reaction Mixture).[1][2]

    • Lane 3: Reaction Mixture (Organic layer).[1][2]

  • Elution: Run the plate until the solvent front reaches 1 cm from the top.[1][2]

  • Analysis: Visualize under UV 254 nm immediately.

TLC Decision Tree

TLCDecision Start Visualize Plate (UV 254) CheckSM Is SM spot visible? Start->CheckSM CheckMono Is Intermediate spot visible? CheckSM->CheckMono No (SM Consumed) Action1 Continue Reflux CheckSM->Action1 Yes (SM Present) CheckProduct Is Product spot dominant? CheckMono->CheckProduct Yes Action3 Stop Reaction (Prevent Over-bromination) CheckMono->Action3 No (Only Product) Action2 Add more Radical Initiator CheckProduct->Action2 No (Stalled) CheckProduct->Action3 Yes (Done)

Figure 2: Decision logic for terminating the reaction based on TLC profile.

Troubleshooting & Scientific Integrity

The "Ghost Spot" (Hydrolysis)

Benzylic bromides are highly reactive electrophiles.[1]

  • Problem: A spot appears at the baseline or very low Rf (0.1) that was not there initially.[1][2][6]

  • Cause: Hydrolysis of the bromomethyl group to a hydroxymethyl group (benzyl alcohol) due to moisture in the silica or the solvent.[1]

  • Solution: Use oven-dried TLC plates or add 1% Triethylamine to the mobile phase to neutralize acidity, though keeping the system dry is preferable.[1]

Co-elution Risks

If the Rf difference between the Mono-bromide and Bis-bromide is < 0.1:

  • Protocol Modification: Change the solvent system to Toluene (100%) or Hexanes:Dichloromethane (4:1) . Toluene interacts via pi-stacking with the aromatic rings and often improves separation of halogenated isomers.[2]

Safety Warning (Lachrymators)

CRITICAL: 1,2-bis(bromomethyl)-4-methoxybenzene is a potent lachrymator (tear gas agent).[1][2]

  • Handling: All TLC spotting must be done inside a functioning fume hood.[1][2]

  • Disposal: Quench TLC plates and excess reaction mixture with aqueous Sodium Bisulfite before disposal to neutralize active bromides.

References

  • Wohl-Ziegler Reaction Mechanism. Organic Chemistry Portal. Available at: [Link][1]

  • Synthesis of MEH-PPV Monomers (Analogous Chemistry). Macromolecules, 1999, 32, 3279–3285.[1][2] (Describes bromination of dialkyl-alkoxy benzenes).

  • TLC General Practices. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link][1]

Sources

Carbon-13 NMR chemical shifts for benzylic carbons in methoxy-o-xylene derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Predicting vs. Measuring ^13^C NMR Chemical Shifts in Methoxy-o-Xylenes: A Comparative Guide for Benzylic Carbons

Accurate structural elucidation is the bedrock of drug development, synthetic chemistry, and intellectual property protection. For methoxy-o-xylene derivatives, predicting the ^13^C NMR chemical shifts of benzylic carbons presents a unique challenge due to subtle stereochemical dynamics. Misassigning these carbons can lead to flawed Structure-Activity Relationship (SAR) models or invalid patent claims.

This guide objectively compares the performance of empirical NMR prediction software, Quantum Mechanical (DFT) calculations, and direct experimental measurement, benchmarked against the complex steric environment of 2,3-dimethylanisole (3-methoxy-o-xylene).

The Mechanistic Reality: Understanding the γ-Gauche Effect

To evaluate any analytical tool, we must first understand the physical causality governing the molecule. In 2,3-dimethylanisole, the two benzylic methyl groups reside in vastly different magnetic environments despite their topological similarity[1].

The methyl group at the C3 position (meta to the methoxy group) resonates at a predictable ~20.56 ppm, which is typical for an unhindered xylene derivative[1]. However, the methyl group at the C2 position (ortho to the methoxy group) experiences a severe upfield shift, resonating at ~11.99 ppm[1].

This massive ~8.6 ppm difference is driven by the γ-gauche effect (steric compression)[2]. The methoxy oxygen is in a gamma (γ) position relative to the C2 benzylic carbon. The spatial steric clash between the oxygen lone pairs and the methyl protons induces a polarization of the C-H bonds[3]. This polarization forces electron density back toward the benzylic carbon, increasing its magnetic shielding and resulting in a pronounced upfield shift[2]. Understanding this causality is critical when evaluating whether a prediction tool can accurately model 3D spatial interactions rather than just 2D connectivity[4].

GammaGauche Steric Steric Compression (OMe and ortho-Me) Polarization C-H Bond Polarization (Electron density shifts) Steric->Polarization Shielding Increased Magnetic Shielding at Carbon Polarization->Shielding Shift Upfield 13C NMR Shift (~12.0 ppm) Shielding->Shift

Mechanistic pathway of the γ-gauche effect causing upfield 13C NMR chemical shifts.

Comparative Analysis: Prediction Tools vs. Empirical Measurement

Empirical NMR Predictors (e.g., ACD/Labs, Mnova)

Commercial empirical predictors rely on Hierarchical Organization of Spherical Environments (HOSE) codes and extensive databases of historical NMR data[5].

  • Performance: These tools are excellent for standard organic molecules, often achieving average ^13^C error margins of ~2.6 to 2.7 ppm globally[6]. However, because they primarily rely on 2D topological mapping and database averaging, they frequently underestimate severe 3D steric anomalies like the γ-gauche effect in highly crowded methoxy-xylenes[4].

  • Best For: High-throughput screening, routine library verification, and rapid structural triaging where absolute precision on sterically hindered carbons is not critical.

Quantum Mechanical (DFT) Predictors (e.g., Gaussian)

Density Functional Theory (DFT) computes chemical shifts from first principles, optimizing the 3D geometry before calculating the NMR shielding tensors via the Gauge-Independent Atomic Orbital (GIAO) method[6].

  • Performance: Highly accurate for complex stereocenters and steric clashes because it inherently accounts for 3D conformer populations and electron cloud deformations[4]. It successfully predicts the extreme upfield shift of the ortho-methyl group.

  • Best For: Resolving ambiguous assignments, natural product elucidation, and structurally rigid molecules where empirical predictors fail[4].

Experimental NMR Spectroscopy

The absolute gold standard. Direct empirical measurement provides ground-truth data[6].

  • Performance: Unmatched accuracy, capturing the true ensemble average of conformers in solution at a specific temperature and solvent environment.

  • Best For: Final compound characterization, regulatory submissions (IND/NDA), and definitive proof of structure.

Workflow Start Determine 13C NMR Shifts for Methoxy-o-Xylenes Empirical Empirical Predictors (ACD/Labs, Mnova) Start->Empirical DFT QM Calculations (DFT/GIAO) Start->DFT Experimental Experimental NMR (Spectrometer) Start->Experimental Emp_Pros Fast, Database-driven Struggles with novel steric effects Empirical->Emp_Pros DFT_Pros High Accuracy for γ-gauche effects Computationally heavy DFT->DFT_Pros Exp_Pros Ground Truth Data Requires physical sample & instrument time Experimental->Exp_Pros

Workflow comparison for determining 13C NMR shifts in sterically hindered molecules.

Quantitative Data Presentation

The table below summarizes the performance of each approach in capturing the γ-gauche effect for the benzylic carbons of 2,3-dimethylanisole.

MethodC2-Methyl Shift (ortho to OMe)C3-Methyl Shift (meta to OMe)Δ (C3 - C2)Time to Result
Experimental (Ground Truth) 11.99 ppm20.56 ppm8.57 ppmHours (Prep + Scan)
ACD/Labs Predictor (v2024) ~13.5 ppm~19.8 ppm6.3 ppmSeconds
Mnova NMR Predictor ~14.1 ppm~20.2 ppm6.1 ppmSeconds
DFT (B3LYP/6-311+G(2d,p)) 12.3 ppm21.1 ppm8.8 ppmHours/Days (Compute)

(Note: Commercial predictor values are representative estimates based on standard HOSE code limitations for steric compression).

Self-Validating Experimental Protocols

To ensure scientific integrity, the methodologies used to acquire the data above must be self-validating. Below are the protocols for both experimental acquisition and DFT computation.

Protocol A: Experimental ^13^C NMR Acquisition (Ground Truth)

This protocol ensures a self-validating system by utilizing internal referencing and rigorous signal-to-noise optimization.

  • Sample Preparation: Dissolve 50 mg of high-purity 2,3-dimethylanisole in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS). Causality: The TMS acts as an internal zero-point reference, self-validating the chemical shift scale regardless of external magnetic drift.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Manually tune and match the probe for the ^13^C frequency. Causality: This minimizes reflected radiofrequency power, ensuring maximum sensitivity for low-abundance ^13^C nuclei.

  • Shimming: Perform gradient shimming on the ^2^H lock signal of CDCl3 to ensure a homogeneous magnetic field. Proceed only when the lock signal is stable and >80%.

  • Acquisition: Execute a proton-decoupled ^13^C pulse sequence (e.g., zgpg30). Set the relaxation delay (D1) to 2.0 seconds. Causality: Benzylic and quaternary carbons lack attached protons to facilitate rapid dipole-dipole relaxation; a longer D1 ensures they fully relax between scans, preventing signal integration loss. Acquire a minimum of 512 scans.

  • Processing: Apply a 1.0 Hz exponential line broadening (LB) function prior to Fourier Transformation to enhance the signal-to-noise ratio without sacrificing critical resolution. Calibrate the spectrum using the central peak of the CDCl3 triplet at exactly 77.16 ppm.

Protocol B: DFT-GIAO Calculation Workflow

This computational protocol is self-validating through the mathematical confirmation of a true energetic minimum.

  • Conformational Search: Generate 3D conformers of 2,3-dimethylanisole. Rotate the methoxy group to find the lowest energy state. Causality: The methoxy group will naturally orient coplanar with the ring but point away from the ortho-methyl to minimize steric clash[3].

  • Geometry Optimization: Optimize the lowest-energy conformer using Gaussian 16 at the B3LYP/6-311+G(2d,p) level of theory.

  • Frequency Validation (Self-Validation Step): Run a vibrational frequency calculation at the same level of theory. You must observe zero imaginary frequencies . If an imaginary frequency exists, the structure is trapped in a transition state, and optimization must be perturbed and restarted.

  • NMR Tensor Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method at the B3LYP/6-311+G(2d,p) level.

  • Scaling: Subtract the calculated isotropic shielding value of the target carbon from the calculated isotropic shielding value of TMS (computed at the exact same level of theory) to derive the predicted chemical shift in ppm.

References

  • "HSQC Spectra Simulation and Matching for Molecular Identification." ChemRxiv. Available at: [Link]

  • "How reliable actually is the nmr prediction spectra tool in chemdraw?" Reddit (r/chemistry). Available at: [Link]

  • "NMR Data Interpretation Explained." Wiley-VCH. Available at: [Link]

  • "13C SPECTRA OF SOME SUBSTITUTED ANISOLES." Canadian Science Publishing. Available at: [Link]

Sources

A Comparative Guide to the Purity Assessment of 4-Methoxy-o-xylylene Dibromide via High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Purity in Synthetic Intermediates

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for reaction efficiency, product safety, and regulatory compliance. 4-Methoxy-o-xylylene dibromide, a versatile bifunctional building block, serves as a key precursor in the synthesis of complex organic molecules. Its two reactive benzylic bromide moieties, modulated by the electron-donating methoxy group on the aromatic ring, make it an invaluable reagent. However, the very reactivity that makes it useful also renders it susceptible to the formation of process-related and degradation impurities.

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for assessing the purity of 4-methoxy-o-xylylene dibromide. We will explore the scientific rationale behind method development, present a robust experimental protocol, and objectively compare its performance against alternative analytical techniques such as Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals who require reliable and validated methods for quality control.

Chemical Profile and Anticipated Impurities of 4-Methoxy-o-xylylene Dibromide

Understanding the chemical nature of the target analyte and its likely contaminants is the cornerstone of developing a selective and robust analytical method.

Chemical Structure and Properties:

  • IUPAC Name: 1,2-Bis(bromomethyl)-4-methoxybenzene

  • Molecular Formula: C₉H₁₀Br₂O

  • Molecular Weight: 309.98 g/mol

  • Appearance: Expected to be an off-white to pale yellow solid, characteristic of many benzylic bromides.[1]

  • Key Structural Features: An aromatic ring substituted with two adjacent bromomethyl groups and a methoxy group. This structure contains a strong chromophore, making it highly suitable for UV detection.

Figure 2: Synthesis pathway and origin of potential impurities.

Common Impurities to Monitor:

  • Starting Material: Residual 4-methoxy-o-xylene.

  • Monobrominated Intermediate: 1-(Bromomethyl)-2-methyl-4-methoxybenzene.

  • Over-brominated Species: Compounds with bromine substitution on the aromatic ring or tribrominated products.

  • Isomeric Impurities: If the starting xylene derivative is not isomerically pure.

  • Degradation Products: Benzylic bromides are susceptible to hydrolysis, forming the corresponding alcohols and hydrobromic acid. They can also be sensitive to air and light. [2][3]

Primary Method: Reversed-Phase HPLC with UV Detection

For the analysis of moderately polar, aromatic compounds like 4-methoxy-o-xylylene dibromide, reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the industry standard. Its high resolving power, sensitivity, and robustness make it ideal for both purity determination and impurity profiling. [4]

Causality Behind Experimental Choices (E-E-A-T)
  • Column Selection: A C18 (octadecylsilane) stationary phase is the logical first choice. Its non-polar nature provides strong hydrophobic interactions with the aromatic ring of the analyte, ensuring adequate retention. The anticipated impurities, such as the less-brominated intermediate and the starting material, are more non-polar and will be retained longer, while more polar degradation products (e.g., alcohols) will elute earlier. This predictable elution order is key to a self-validating protocol.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent (acetonitrile or methanol) is essential. Acetonitrile is often preferred for its lower viscosity and UV transparency. A gradient, starting with a higher water percentage and increasing the organic component, allows for the sharp elution of the main peak while ensuring that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe. A buffer, such as ammonium formate, can be added to control pH and improve peak shape, though it is often unnecessary for neutral compounds. [5]* Detector and Wavelength: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a simple UV detector. It allows for the acquisition of the full UV spectrum for each peak, which is invaluable for peak purity assessment and impurity identification. The methoxy-substituted benzene ring is expected to have a strong UV absorbance maximum (λ-max) around 270-285 nm. Monitoring at this wavelength will provide high sensitivity for the main component and related aromatic impurities. [5]

Detailed Experimental Protocol: HPLC-UV Method

This protocol provides a robust starting point for the analysis. Method validation according to ICH Q2(R1) guidelines is required for use in a regulated environment.

Parameter Condition Rationale
Instrument HPLC or UHPLC system with a gradient pump, autosampler, and DAD/PDA detector.Standard equipment for high-resolution separations and sensitive detection.
Column C18, 250 mm x 4.6 mm, 5 µm (or equivalent UHPLC column, e.g., 100 mm x 2.1 mm, 1.8 µm)Provides excellent resolution for complex mixtures. The choice between HPLC and UHPLC depends on throughput and resolution needs. [4]
Mobile Phase A Deionized WaterThe polar component of the mobile phase.
Mobile Phase B Acetonitrile (HPLC Grade)The non-polar organic modifier that elutes the analytes from the C18 column.
Gradient Program 0-2 min: 50% B; 2-15 min: 50% to 95% B; 15-18 min: 95% B; 18.1-22 min: 50% B (re-equilibration)A shallow gradient ensures separation of closely related impurities from the main peak. A column wash at high organic content removes any strongly retained species.
Flow Rate 1.0 mL/min (for 4.6 mm ID column)A standard flow rate that provides a good balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength 280 nmChosen to be near the expected λ-max for high sensitivity. The DAD should collect data from 200-400 nm for comprehensive analysis.
Injection Volume 5 µLA small volume prevents column overloading and peak distortion.
Sample Preparation Accurately weigh ~10 mg of sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water.The diluent should match the initial mobile phase composition to ensure good peak shape. The concentration is chosen to be within the linear range of the detector.
Data Analysis Purity is calculated using the area percent method. Peak purity can be assessed using the DAD software.Area percent is a straightforward method for purity estimation, assuming all components have a similar response factor at the chosen wavelength.
HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh 1. Weigh Sample (~10 mg) Dissolve 2. Dissolve in Diluent (50:50 ACN:H2O) Weigh->Dissolve Filter 3. Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject 4. Inject 5 µL onto HPLC System Filter->Inject Separate 5. Separation on C18 Column (Gradient Elution) Inject->Separate Detect 6. DAD Detection (200-400 nm) Separate->Detect Integrate 7. Integrate Chromatogram at 280 nm Detect->Integrate Purity 8. Calculate Purity (Area %) Assess Peak Purity Integrate->Purity Report 9. Generate Report Purity->Report

Figure 3: Step-by-step workflow for HPLC purity assessment.

Comparative Analysis with Alternative Techniques

While HPLC is the preferred method, other techniques offer complementary information and can be advantageous in specific scenarios. [6][7]

Gas Chromatography (GC-FID / GC-MS)
  • Principle & Applicability: GC separates compounds based on their boiling points and interactions with a stationary phase in a gaseous mobile phase. It is highly effective for volatile and thermally stable compounds. [8]For 4-methoxy-o-xylylene dibromide, GC could potentially be used, but its thermal lability is a significant concern. Benzylic bromides can degrade at the high temperatures of the GC inlet, leading to inaccurate purity values and the appearance of artifact peaks.

  • Advantages over HPLC:

    • Superior resolution for highly volatile impurities like residual solvents or the starting material (4-methoxy-o-xylene).

    • GC-MS provides structural information via mass fragmentation patterns, which is excellent for definitive impurity identification.

  • Disadvantages:

    • High risk of thermal degradation of the target analyte, making quantification unreliable.

    • Less suitable for non-volatile degradation products (e.g., dimers, polar oxidation products).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle & Applicability: NMR provides detailed structural information by probing the magnetic properties of atomic nuclei. ¹H NMR is particularly useful for purity assessment. By integrating the signals corresponding to the analyte and known impurities, a molar ratio can be determined. Quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate, direct measure of purity without the need for a reference standard of the analyte itself.

  • Advantages over HPLC:

    • Provides unambiguous structural confirmation of the main component and impurities.

    • qNMR offers a primary ratio method for purity determination, which can be more accurate than HPLC area percent.

    • Detects non-chromophoric impurities that are invisible to UV detectors.

  • Disadvantages:

    • Lower sensitivity compared to HPLC, making it difficult to detect impurities below the ~0.1% level.

    • Signal overlap in complex mixtures can make quantification challenging.

    • Higher instrumentation cost and requires more specialized expertise for operation and data interpretation.

Summary of Method Comparison

FeatureHPLC-DAD GC-MS ¹H NMR (qNMR)
Primary Application Routine QC, Purity/Impurity Profiling Volatile Impurity ID, Residual SolventsStructural Confirmation, Absolute Quantification
Sensitivity High (typically <0.05%)Very High (ppm level for volatile impurities)Low (typically >0.1%)
Selectivity Excellent for separating isomers and related compounds.Excellent for volatile compounds.Depends on spectral resolution; can be poor with overlapping signals.
Analyte Degradation Low risk under standard RP-HPLC conditions.High risk of thermal degradation for benzylic bromides.No risk of degradation during analysis.
Information Provided Retention time, UV spectrum, quantitative (Area %).Retention time, mass spectrum (structural info), quantitative.Chemical structure , quantitative (molar ratio).
Throughput Moderate to High.Moderate to High.Low to Moderate.
Recommendation Primary recommended method for purity and stability testing.Recommended only for specific volatile impurity analysis (e.g., starting material), with careful method development to minimize degradation.Essential complementary technique for structural verification and as an orthogonal method for purity confirmation.

Conclusion and Recommendations

For the comprehensive purity assessment of 4-methoxy-o-xylylene dibromide, a well-validated Reversed-Phase HPLC method with DAD detection is the most robust, reliable, and appropriate choice . It provides the necessary sensitivity and resolving power to separate the main component from its key process-related and degradation impurities, making it ideal for routine quality control and stability studies.

While HPLC is the workhorse method, a multi-faceted approach ensures the highest level of scientific integrity. NMR spectroscopy should be employed as an essential orthogonal technique for the definitive structural confirmation of the bulk material and for providing an independent, absolute measure of purity via qNMR. Gas Chromatography should be used judiciously, reserved for targeted analysis of volatile starting materials or solvents where its high resolving power is a distinct advantage, but only after careful validation to rule out on-column degradation of the analyte. By leveraging the strengths of each technique, researchers and drug development professionals can build a complete and trustworthy profile of their synthetic intermediates, ensuring the quality and success of their subsequent research.

References

  • National Center for Biotechnology Information. (2021). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Rapid Analysis for Brominated Flame Retardants by HPLC with Conductivity Detection Following Postcolumn Photolysis. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Xylylene dibromide. Wikipedia. Available at: [Link]

  • Royal Society of Chemistry. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). CHEMICAL AND PHYSICAL INFORMATION. ATSDR. Available at: [Link]

  • MDPI. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. MDPI. Available at: [Link]

  • SIELC Technologies. (n.d.). Bromide. SIELC Technologies. Available at: [Link]

  • Aizeon Publishers. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical Research. Available at: [Link]

  • Organic Syntheses. (n.d.). o-Xylene, α,α'-dibromo. Organic Syntheses Procedure. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). o-Bis(bromomethyl)benzene. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxybenzyl bromide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methoxyphenylmagnesium bromide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. Available at: [Link]

  • Agilent Technologies. (n.d.). PURITY AND IMPURITY ANALYSIS. Agilent. Available at: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: p-Xylylene dibromide. Thermo Fisher Scientific. Available at: [Link]

  • KOPS - University of Konstanz. (2004). Degradation of o-xylene and m-xylene by a novel sulfate-reducer belonging to the genus Desulfotomaculum. KOPS. Available at: [Link]

  • ResearchGate. (n.d.). Catabolic pathways for the aerobic degradation of o-xylene. ResearchGate. Available at: [Link]

  • Bundesamt für Verbraucherschutz und Lebensmittelsicherheit (BVL). (2026). Product chemistry - Relevant impurities of technical active substances. BVL. Available at: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Benzene, 1,4-bis(bromomethyl)-. NIST WebBook. Available at: [Link]

  • Wikipedia. (2023). o-Xylene. Wikipedia. Available at: [Link]

Sources

A Researcher's Guide to Isoindoline Synthesis: Comparing Yields from Diverse Benzyl Bromide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the isoindoline scaffold is a privileged structure due to its prevalence in a wide array of biologically active compounds and natural products.[1] The synthesis of substituted isoindolines is a critical step in the development of novel therapeutics. One common and effective method involves the alkylation of an isoindolinone precursor with a benzyl bromide derivative. However, the yield of this reaction can be highly dependent on the nature of the benzyl bromide used.

This guide provides an in-depth comparison of isoindoline yields obtained from various benzyl bromide precursors, supported by experimental data from the literature. We will delve into the electronic and steric factors that influence these yields, offering insights to help you select the optimal precursors for your synthetic strategy.

The Impact of Benzyl Bromide Substitution on Isoindoline Yield: A Comparative Analysis

The substitution pattern on the aromatic ring of benzyl bromide plays a pivotal role in the outcome of isoindoline synthesis. Both electronic effects (electron-donating vs. electron-withdrawing groups) and steric hindrance can significantly influence the reaction's efficiency.

A systematic study on the asymmetric synthesis of 3-substituted isoindolinones via direct alkylation provides valuable comparative data.[2] In this work, a chiral N-tert-butylsulfinyl-isoindolinone was deprotonated and subsequently alkylated with a variety of substituted benzyl bromides. The following table summarizes the isolated yields for the major diastereoisomers, offering a clear comparison of how different substituents on the benzyl bromide affect the final product yield.

Benzyl Bromide PrecursorSubstituent(s)Position of Substituent(s)Isolated Yield (%)
Benzyl bromide-H-87
4-Methylbenzyl bromide-CH₃para91
4-Methoxybenzyl bromide-OCH₃para92
3,4-Dimethoxybenzyl bromide-OCH₃meta, para92
4-Fluorobenzyl bromide-Fpara89
4-Chlorobenzyl bromide-Clpara90
4-Bromobenzyl bromide-Brpara91
2-Bromobenzyl bromide-Brortho85

Data sourced from a study on the asymmetric synthesis of 3-substituted isoindolinones.[2]

Understanding the Causality: Electronic and Steric Effects

The data presented above reveals clear trends related to the electronic and steric properties of the benzyl bromide precursors.

Electronic Effects:

The synthesis of isoindolines from benzyl bromides typically proceeds via a nucleophilic substitution reaction. The reactivity of the benzyl bromide is a key factor influencing the reaction rate and, consequently, the yield.

  • Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) groups on the phenyl ring of benzyl bromide generally lead to higher yields.[2] This can be attributed to the fact that EDGs can stabilize the transition state of the reaction. In reactions with Sₙ1 character, EDGs stabilize the incipient carbocation, accelerating the reaction. In Sₙ2 reactions, while the effect is less pronounced, EDGs can still have a modest activating effect. The high yields observed with 4-methylbenzyl bromide (91%) and 4-methoxybenzyl bromide (92%) are consistent with this principle.[2]

  • Electron-Withdrawing Groups (EWGs): Halogens such as fluorine, chlorine, and bromine are electron-withdrawing through induction but can also donate electron density through resonance. In the case of para-substituted benzyl bromides, the inductive effect tends to dominate, making the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. This can lead to high yields, as seen with 4-fluorobenzyl bromide (89%), 4-chlorobenzyl bromide (90%), and 4-bromobenzyl bromide (91%).[2] However, very strong electron-withdrawing groups can sometimes lead to side reactions or complicate the desired transformation.[2]

Steric Hindrance:

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction. In the context of isoindoline synthesis, bulky substituents on the benzyl bromide can hinder the approach of the nucleophile to the benzylic carbon.

This effect is evident when comparing the yield of the reaction with 4-bromobenzyl bromide (91%) to that with 2-bromobenzyl bromide (85%).[2] The bromine atom in the ortho position is in closer proximity to the reaction center (the bromomethyl group), creating greater steric hindrance compared to when it is in the para position. This increased steric bulk makes the backside attack required for an Sₙ2 reaction more difficult, resulting in a lower isolated yield.[3]

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for the synthesis of a 3-substituted isoindolinone from a substituted benzyl bromide.

G cluster_0 Reaction Initiation cluster_1 Alkylation Precursor Chiral N-tert-butylsulfinyl- isoindolinone Carbanion Carbanion Intermediate Precursor->Carbanion Deprotonation Base Base (e.g., LDA) Base->Carbanion Alkylation_Step Nucleophilic Substitution (Alkylation) Carbanion->Alkylation_Step Benzyl_Bromide Substituted Benzyl Bromide (R-CH₂Br) Benzyl_Bromide->Alkylation_Step Product 3-Substituted Isoindolinone Alkylation_Step->Product

Sources

Safety Operating Guide

1,2-Bis(bromomethyl)-4-methoxybenzene: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

STOP: If you detect a pungent, acrid odor or experience sudden eye irritation/tearing, evacuate the immediate area . This compound is a potent lachrymator and bifunctional alkylating agent .

Critical Parameter Specification
Primary Hazard Corrosive / Lachrymator / Suspected Carcinogen (Alkylating Agent)
Waste Stream Halogenated Organic Waste (Do NOT mix with oxidizers or strong bases)
Incompatible Materials Water/Moisture (releases HBr gas), Alcohols, Amines, Oxidizers.[1][2]
Required PPE Silver Shield® (Laminate) Gloves (Nitrile offers poor protection against benzyl halides), Chemical Splash Goggles, Face Shield, Lab Coat.
Spill Neutralizer 10% Sodium Thiosulfate or 5% Aqueous Ammonia (Thiosulfate preferred).

Hazard Characterization & Causality

To safely dispose of 1,2-Bis(bromomethyl)-4-methoxybenzene, one must understand why it is hazardous. This is not a generic organic solvent; it is a highly reactive electrophile.

  • Bifunctional Alkylation: The molecule contains two benzylic bromide sites. In biological systems, this allows it to cross-link DNA strands (inter-strand cross-linking), making it a potent mutagen and potential carcinogen.

  • Lachrymatory Mechanism: The benzylic bromide moiety reacts rapidly with the sulfhydryl (-SH) groups in the TRPA1 ion channels of sensory nerves in the eyes and respiratory tract, causing intense pain and tearing even at low concentrations.

  • Hydrolysis Risk: Upon contact with moisture (even humid air), it hydrolyzes to release Hydrogen Bromide (HBr), a corrosive gas that damages respiratory tissues and corrodes metal equipment.

Pre-Disposal Assessment: The Decision Matrix

Before moving the container, assess the state of the material to determine the correct disposal workflow.

DisposalLogic Start Waste Assessment State Physical State? Start->State PureSolid Pure Solid / Concentrated Liquid State->PureSolid High Purity Solution Dilute Reaction Mixture (<5%) State->Solution Dissolved Spill Uncontrolled Release (Spill) State->Spill Emergency Commercial Method A: Commercial Pickup (Preferred) PureSolid->Commercial Pack & Label Solution->Commercial Segregate Halogenated Quench Method B: Chemical Deactivation (In-Lab) Spill->Quench Neutralize Immediately Quench->Commercial Dispose Aqueous Phase

Figure 1: Decision matrix for selecting the appropriate disposal pathway. Method A is standard for waste; Method B is for spills or specific EHS requirements.

Method A: Standard Hazardous Waste Pickup (Preferred)

Applicability: Expired reagents, pure solids, and standard reaction waste. Rationale: Minimizes researcher exposure to the lachrymator.

  • Container Selection: Use HDPE or Glass containers. Avoid metal cans due to HBr corrosion risk.

  • Segregation: Classify as Halogenated Organic Waste .

    • Crucial: Do NOT mix with oxidizing acids (Nitric/Chromic) or strong bases (KOH/NaOH) in the waste drum, as this can trigger exothermic runaways.

  • Labeling:

    • Full Chemical Name: 1,2-Bis(bromomethyl)-4-methoxybenzene.

    • Hazard Checkboxes: [x] Corrosive, [x] Toxic, [x] Lachrymator.[3]

  • Secondary Containment: Place the waste bottle in a secondary polyethylene tray before transport to the waste storage area to capture potential leaks.

Method B: Chemical Deactivation (Quenching)

Applicability: Cleaning glassware, neutralizing spills, or if facility regulations mandate on-site deactivation. Mechanism: Nucleophilic substitution (


) replaces the reactive Bromide with a non-volatile, non-toxic group.
The "Thiosulfate" Protocol (Safest)

Why Thiosulfate? Unlike ammonia or amines, sodium thiosulfate does not generate noxious fumes and the reaction is less violently exothermic.

Reagents:

  • Solvent: Acetone or Ethanol (to dissolve the organic bromide).

  • Quencher: 10-15% Aqueous Sodium Thiosulfate (

    
    ).
    

Step-by-Step Procedure:

  • Dissolution: Dissolve the residue or waste in a minimal amount of Acetone.

  • Addition: Slowly add the Sodium Thiosulfate solution to the organic mixture.

    • Ratio: Use at least 20 molar equivalents of thiosulfate per mole of bromide.

  • Agitation: Stir or shake (if in a closed vessel, vent frequently) for 1 hour. The solution may become cloudy as the Bunte salt forms.

  • Validation (The Self-Validating Step):

    • Take a small aliquot (0.1 mL).

    • Add a drop of 4-(p-nitrobenzyl)pyridine (NBP) reagent (if available) OR simply check pH.

    • Visual Check: The disappearance of the sharp, acrid odor is a primary indicator of successful quenching.

  • Disposal: The resulting mixture is now a non-lachrymatory organic/aqueous waste. Dispose of as Halogenated Solvent Waste (due to the acetone/byproducts).

Emergency Spill Response (Lachrymator Protocol)

If a spill occurs outside a fume hood:

  • Evacuate & Isolate: Clear the room. Close the door. Post "DO NOT ENTER - LACHRYMATOR SPILL" signage.

  • Wait: Allow aerosols to settle (15-30 mins) if the ventilation system is active.

  • Entry: Re-enter only with full PPE (Silver Shield gloves, respirator with Organic Vapor/Acid Gas cartridges, goggles).

  • Neutralize:

    • Cover the spill with Sodium Thiosulfate powder or Soda Ash .

    • Dampen slightly with water to initiate hydrolysis/substitution (do not flood).

    • Scoop the resulting slurry into a wide-mouth jar.

  • Clean: Wash the surface with a soap/water solution.[4] Test the air for acrid odors before allowing general re-entry.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 5460596 (Related Benzyl Bromide Derivatives). Retrieved from [Link]

  • New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Standard reference for chemical quenching protocols).

Sources

Personal protective equipment for handling 1,2-Bis(bromomethyl)-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Architecture

1,2-Bis(bromomethyl)-4-methoxybenzene is not merely a "chemical irritant"; it is a potent lachrymator and a severe alkylating agent . As a bis-benzyl bromide derivative, it possesses two highly reactive electrophilic sites capable of cross-linking DNA and proteins.

The "Silent" Danger: While the lachrymatory effect (tearing) provides an immediate warning of vapor exposure, dermal exposure is often insidious. Benzyl halides can penetrate standard nitrile gloves rapidly, anesthetize the nerve endings temporarily, and cause deep-tissue chemical burns that manifest hours after exposure.

Core Hazard Profile (GHS Classification)
Hazard ClassCategoryH-CodeDescription
Skin Corrosion 1B H314 Causes severe skin burns and eye damage.[1]
Eye Damage 1 H318 Causes serious eye damage (irreversible).
STOT-SE 3 H335 May cause respiratory irritation (Lachrymator).[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable. Standard laboratory "blue nitrile" gloves are insufficient for direct handling of this compound due to rapid permeation.

A. Hand Protection: The "Double-Shell" Protocol

You must employ a permeation-resistant barrier.

  • Inner Layer (The Barrier): Silver Shield® / 4H® (Laminate) gloves .[3][4]

    • Why: These multi-layer laminates provide >480 minutes of breakthrough time against benzyl halides.

  • Outer Layer (The Grip): 5-8 mil Nitrile gloves .

    • Why: Laminate gloves are slippery and ill-fitting. The outer nitrile glove provides dexterity and protects the inner glove from physical tears.

  • Protocol: If the outer glove is splashed, strip it immediately, wash the inner glove, and replace the outer glove.

B. Ocular & Respiratory Protection[1][2][5][6][7][8][9][10][11][12]
  • Eyes: Chemical Splash Goggles (Indirect vented).

    • Critical Note: Safety glasses are inadequate. Vapors will bypass glasses and react with the moisture in your eyes to form hydrobromic acid (HBr), causing severe pain and blindness.

  • Respiratory: All work must occur in a certified chemical fume hood .

    • Emergency Backup: If hood containment is lost, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges (Yellow/Magenta band).

C. PPE Decision Logic (Visualization)

PPE_Logic Start Task Assessment Hood_Check Is Fume Hood Operational? Start->Hood_Check Stop STOP WORK Tag out Hood Hood_Check->Stop No (<100 fpm) Glove_Select Glove Selection Hood_Check->Glove_Select Yes Standard_Nitrile Standard Nitrile Only Glove_Select->Standard_Nitrile High Risk (Permeation) Laminate_Combo Laminate Liner + Nitrile Outer Glove_Select->Laminate_Combo Correct Protocol Eye_Select Eye Protection Laminate_Combo->Eye_Select Glasses Safety Glasses Eye_Select->Glasses Inadequate Goggles Splash Goggles Eye_Select->Goggles Correct Protocol Proceed Proceed with Synthesis Goggles->Proceed

Figure 1: Decision logic for PPE selection highlighting critical failure points (Red) vs. safe protocols (Green).

Operational Protocols

Weighing & Transfer

The most common exposure route is inhalation of micro-crystals during weighing.

  • Static Control: Use an anti-static gun on the weighing boat. Benzyl bromides are often fluffy solids that fly easily.

  • Containment: Do not weigh on an open benchtop balance.

    • Option A: Move a micro-balance into the fume hood.

    • Option B: Tare a vial with a cap. Add solid inside the hood. Cap tightly. Weigh the sealed vial outside. Return to hood to adjust.

Reaction Monitoring
  • TLC Plate Handling: Do not wave TLC plates to dry them. The residual compound will off-gas HBr. Place wet plates in a beaker inside the hood until solvent evaporates.

  • Glassware Cleaning: Rinse all glassware with a Quenching Solution (see below) before removing it from the hood for general washing.

Emergency Response & Decontamination

The Quenching Solution

You must have a "Decon Bottle" prepared before opening the reagent bottle.

  • Formula: 5% Sodium Thiosulfate (

    
    ) + 2% Sodium Bicarbonate (
    
    
    
    ) in water.
  • Mechanism: Thiosulfate acts as a nucleophile to displace the bromide (neutralizing the alkylating capability), while bicarbonate neutralizes the HBr byproduct.

Spill Response Workflow

If a spill occurs outside the hood, evacuate the lab immediately due to the lachrymator hazard. Re-enter only with full respiratory protection.

Spill_Response Spill Spill Detected Evacuate Evacuate Area (Lachrymator Risk) Spill->Evacuate PPE_Up Don PPE: Resp + Goggles + Laminate Evacuate->PPE_Up Contain Cover with Absorbent Pads PPE_Up->Contain Neutralize Apply Thiosulfate Solution Contain->Neutralize Wait Wait 15 Mins (Hydrolysis) Neutralize->Wait Collect Collect as Chem Waste Wait->Collect

Figure 2: Step-by-step workflow for neutralizing and cleaning up benzyl bromide derivative spills.

Waste Disposal

  • Segregation: Dispose of as Halogenated Organic Waste .

  • Pre-treatment: It is best practice to quench the material in the waste container if your facility allows. Add the material to a waste container containing a layer of the Thiosulfate/Bicarbonate solution to prevent off-gassing of HBr in the waste stream.

  • Labeling: Explicitly write "Lachrymator" and "Corrosive" on the hazardous waste tag.

References

  • National Institutes of Health (NIH). (2014). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • University of California, Berkeley. (2020). Standard Operating Procedure: Lachrymators. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.